1,2,4-Trifluoro-3-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trifluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562615 | |
| Record name | 1,2,4-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-25-5 | |
| Record name | 1,2,4-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,4-Trifluoro-3-methylbenzene
Foreword: The Strategic Value of Fluorinated Toluene Isomers in Modern Chemistry
In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluorotoluene moiety, in particular, offers a compelling combination of metabolic stability, modulated electronic properties, and controlled lipophilicity. However, the specific arrangement of these fluorine atoms around the aromatic ring is not a trivial detail; it is a critical design element that dictates reactivity, conformational preference, and ultimately, biological activity. This guide focuses on a specific, strategically important isomer: 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-Trifluorotoluene ). Unlike more common isomers, its unique substitution pattern presents distinct challenges and opportunities in synthesis and application, making a detailed understanding of its chemical properties indispensable for researchers at the forefront of chemical innovation. This document provides an in-depth exploration of this compound, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and safe handling, intended for the professional scientist and developer.
Section 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its basic identity and physical characteristics. These parameters govern everything from reaction setup and solvent choice to purification and storage.
Identification
-
IUPAC Name: this compound[1]
-
Synonym: 2,3,6-Trifluorotoluene[1]
-
Molecular Weight: 146.11 g/mol [1]
-
Structure:
Image Source: PubChem CID 14651252
Physicochemical Data
The physical properties of fluorinated aromatics can differ significantly from their non-fluorinated analogs and even between isomers. The high electronegativity of fluorine introduces strong dipoles and affects intermolecular forces. While comprehensive experimental data for this specific isomer is not widely published, data from closely related isomers and commercial suppliers provide a strong basis for expected values.
| Property | Value (Isomer/Related Compound) | Source/Comment |
| Physical Form | Liquid | Thermo Scientific[3] |
| Boiling Point | 126-127 °C | Data for isomer 2,3,4-Trifluorotoluene[4] |
| 105-110 °C | Data for isomer 2,4,6-Trifluorotoluene[5] | |
| Density | 1.222 g/mL at 25 °C | Data for isomer 2,3,4-Trifluorotoluene[4] |
| Refractive Index | n20/D 1.434 | Data for isomer 2,3,4-Trifluorotoluene[4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, benzene, and ethanol. | General property of trifluorotoluenes.[6] |
Expert Insight: The boiling point of this compound is expected to fall within the range of its isomers (approx. 105-130 °C). This moderate boiling point makes it a versatile intermediate, as it is volatile enough for easy removal under vacuum but not so volatile as to present significant handling challenges at ambient temperature. Its density, significantly higher than toluene (0.87 g/mL), is a direct consequence of the high atomic mass of its three fluorine atoms.
Section 2: The Spectroscopic Signature - A Guide to Structural Verification
Confirming the identity and purity of a specific isomer like this compound is impossible without rigorous spectroscopic analysis. The unique electronic environment of each proton, carbon, and fluorine atom gives rise to a distinct spectral fingerprint. While a publicly available, verified spectrum for this specific compound is elusive, we can predict its key features with high confidence based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise substitution pattern of this molecule.
-
¹H NMR: The spectrum will feature two distinct signals:
-
A signal for the methyl group (CH₃) , likely appearing as a triplet or more complex multiplet around 2.1-2.3 ppm . The splitting arises from coupling to the adjacent aromatic fluorine atom (F-2) and potentially the more distant F-6.
-
Two signals for the aromatic protons (Ar-H) in the region of 6.8-7.4 ppm . These two protons are in different chemical environments and will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
-
-
¹³C NMR: The spectrum will show 7 distinct carbon signals.
-
The methyl carbon will be a single peak at the upfield end of the spectrum (~14-20 ppm), likely split into a quartet by the three attached protons (if proton-coupled) and further split by coupling to adjacent fluorine atoms.
-
The six aromatic carbons will appear between ~110 and ~160 ppm. The three carbons directly bonded to fluorine (C-1, C-2, C-4) will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), making them easily identifiable as large doublets. The other three carbons will show smaller two- or three-bond C-F couplings.
-
-
¹⁹F NMR: This is the definitive technique for confirming the fluorine substitution pattern.
-
Three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms at positions 1, 2, and 4.
-
The chemical shifts will be in the typical aromatic fluorine region (approx. -110 to -160 ppm relative to CFCl₃).
-
The key diagnostic feature will be the splitting pattern . Each fluorine signal will be a multiplet due to coupling with the other two fluorine atoms and nearby protons. The magnitude of the fluorine-fluorine coupling constants (³JFF, ⁴JFF) is highly dependent on their relative positions (ortho, meta, para) and provides unambiguous confirmation of the 1,2,4-substitution pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C-H stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretching: The most prominent feature will be very strong, characteristic C-F stretching bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ . The complexity of these bands is indicative of the multiple, distinct C-F bonds on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a clear molecular ion peak at m/z = 146 , corresponding to the molecular weight of C₇H₅F₃.
-
Fragmentation: A prominent fragment would be the loss of a hydrogen atom to form an [M-H]⁺ ion at m/z = 145, followed by the loss of a methyl group ([M-CH₃]⁺) at m/z = 131. The stability of the fluorinated benzene ring means the molecular ion peak is expected to be relatively intense.
Section 3: Synthesis and Chemical Reactivity
The utility of this compound as a building block is intrinsically linked to its synthesis and subsequent chemical behavior. Its specific substitution pattern creates a unique electronic landscape that directs its reactivity.
Synthetic Pathways
The synthesis of specific trifluorotoluene isomers often requires multi-step sequences, as direct fluorination of toluene is unselective. A plausible and common strategy involves the functionalization of a pre-existing, correctly substituted benzene ring. One logical approach begins with a dichlorofluorotoluene precursor, leveraging halogen exchange (Halex) reactions.
Proposed Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Causality:
-
Nitration: The synthesis begins with a commercially available precursor. Nitration is a classic electrophilic aromatic substitution. The positions of the existing chloro- and fluoro- substituents will direct the incoming nitro group, a critical step for setting up the final substitution pattern.
-
Halogen Exchange (Halex): The core transformation involves replacing chlorine atoms with fluorine. This is typically achieved using a fluoride source like potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., sulfolane) and often requires a phase-transfer catalyst to enhance the reactivity of the fluoride salt. The electron-withdrawing nitro group activates the ring towards this nucleophilic aromatic substitution, making the replacement of chlorine atoms feasible.
-
De-functionalization: Once the desired 1,2,4-trifluoro pattern is established, the activating nitro group must be removed. This is a standard transformation involving reduction of the nitro group to an amine (e.g., via catalytic hydrogenation), followed by diazotization (with NaNO₂) and subsequent reductive removal of the diazonium group (e.g., with hypophosphorous acid, H₃PO₂), yielding the final target molecule.
Chemical Reactivity
The reactivity of the aromatic ring is governed by the interplay between the electron-donating, ortho-, para-directing methyl group and the electron-withdrawing, deactivating, yet ortho-, para-directing fluorine atoms.
-
Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards EAS due to the powerful inductive effect of the three fluorine atoms. However, substitution is still possible under forcing conditions. The directing effects are complex: the methyl group strongly activates the ortho (position 2 - blocked, position 4 - blocked) and para (position 6) positions. The fluorine atoms also direct ortho and para. The most likely position for electrophilic attack would be C-6, which is para to the methyl group and ortho to the F-1 atom.
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring makes it susceptible to NAS, particularly if a leaving group is present at a position activated by other electron-withdrawing groups.
-
Benzylic Reactivity: The methyl group can undergo free-radical substitution at the benzylic position (e.g., bromination with NBS) to install further functionality, providing a handle for subsequent synthetic transformations.
Section 4: Applications in Research and Development
Fluorinated building blocks are indispensable in modern chemistry. The incorporation of fluorine, particularly as trifluoromethyl or trifluoromethoxy groups, is a proven strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
Intermediate in Pharmaceutical and Agrochemical Synthesis
While specific, publicly documented syntheses using this compound as a starting material are not abundant, its structure makes it a highly valuable intermediate for several reasons:
-
Scaffold for Bioactive Molecules: Many modern pharmaceuticals and pesticides are based on substituted benzene rings. This isomer provides a pre-functionalized scaffold with a unique electronic and steric profile. Isomeric differences in drugs can lead to vastly different pharmacological activities and potencies.[7][8]
-
Access to Novel Chemical Space: Drug discovery programs constantly seek novel molecular architectures. The unusual 2,3,6-trifluoro substitution pattern allows chemists to build molecules that are not accessible from more common starting materials, potentially leading to new intellectual property and compounds with unique biological profiles.
-
Precursor to Other Functional Groups: The aromatic protons can be replaced via directed ortho-metalation or electrophilic substitution, and the methyl group can be oxidized or halogenated to introduce new functional groups, further expanding its synthetic utility.
Role in Materials Science
Fluorinated aromatic compounds are of increasing interest in materials science, particularly for applications in electronics. They can be used as components in the formulation of electrolytes for high-performance batteries, where their electrochemical stability and specific solvation properties are advantageous.
Section 5: Safety, Handling, and Toxicology
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The toxicological profile for this compound is not extensively documented, but a robust safety protocol can be established based on data from its isomers and related fluorinated compounds.
Hazard Identification
Based on the Safety Data Sheet (SDS) for related trifluorotoluene isomers, the compound should be treated as hazardous.
-
Physical Hazards: Likely a flammable liquid and vapor .[4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.
-
Health Hazards:
Self-Validating Handling Protocol
Every protocol must be a self-validating system, meaning that controls and checks are in place to ensure safety at every step.
Step-by-Step Handling Procedure:
-
Engineering Controls Assessment: Before handling, confirm that work will be performed in a certified chemical fume hood with sufficient airflow. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) Verification: Don appropriate PPE, including:
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.
-
-
Dispensing and Transfer:
-
Ground all containers and receiving equipment to prevent static discharge, a potential ignition source.
-
Use only spark-proof tools.
-
Transfer liquids slowly to minimize splashing and vapor generation.
-
-
Storage: Store in a tightly sealed, properly labeled container in a designated flammables cabinet, away from heat, sparks, and oxidizing agents.
-
Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container in accordance with all local, state, and federal regulations. Never pour down the drain.
-
Emergency Preparedness: Ensure that appropriate fire extinguishing media (dry chemical, CO₂, or foam) and spill control materials (absorbent pads or granules) are readily available.
Trustworthiness through Verification: This protocol is built on established best practices for handling flammable and irritating organic liquids. Its trustworthiness comes from the integration of multiple layers of safety: administrative controls (SOPs), engineering controls (fume hood), and personal protective equipment. Each step is designed to mitigate a specific, identified risk.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google Patents [patents.google.com]
- 3. fishersci.no [fishersci.no]
- 4. 2,3,4-三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. webqc.org [webqc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4-Trifluoro-3-methylbenzene
This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,4-Trifluoro-3-methylbenzene, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. Given its status as a specialized research chemical, this document synthesizes available computed data with established principles of physical organic chemistry to offer predictive insights where experimental data is not publicly available.
Compound Identification and Structure
Precise identification is the bedrock of any chemical study. This compound, also known by its synonym 2,3,6-Trifluorotoluene, is a substituted aromatic ring. The strategic placement of fluorine atoms and a methyl group imparts unique electronic and steric properties, making it a valuable building block in targeted synthesis.
The table below summarizes the key identifiers for this compound, primarily sourced from the PubChem database.[1]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,3,6-Trifluorotoluene, Benzene, 1,2,4-trifluoro-3-methyl-[1] |
| CAS Number | 119916-25-5[1] |
| Molecular Formula | C₇H₅F₃[1] |
| Molecular Weight | 146.11 g/mol [1] |
| Canonical SMILES | CC1=C(C=CC(=C1F)F)F |
| InChI Key | VLXRWIKZIXEYRM-UHFFFAOYSA-N |
Physicochemical Properties: A Data-Driven Analysis
Understanding the physical properties of a compound is critical for designing reaction conditions, purification strategies, and safe handling procedures. For this compound, a combination of computed data and comparative analysis with related structures is necessary due to a scarcity of published experimental values.
| Property | Value / Predicted Range | Data Type | Rationale & Expert Insight |
| Boiling Point | ~125-145 °C | Predicted | Experimental data is not readily available. However, we can infer a reasonable estimate. The parent compound, 1,2,4-Trifluorobenzene (C₆H₃F₃), has a boiling point of 88 °C. The isomer 2,3,4-Trifluorotoluene (CAS 193533-92-5) boils at 126-127 °C.[2][3] The addition of a methyl group typically increases the boiling point by 20-40 °C due to increased molecular weight and van der Waals forces. Therefore, a boiling point significantly higher than the parent compound is expected. |
| Density | ~1.20-1.25 g/mL at 25 °C | Predicted | The density of the isomeric 2,3,4-Trifluorotoluene is 1.222 g/mL at 25 °C.[3] It is reasonable to assume that this compound will have a very similar density. |
| Flash Point | ~25-35 °C | Predicted | The isomer 2,3,4-Trifluorotoluene has a flash point of 28 °C (82.4 °F). Given the structural similarity, a comparable flash point is expected, classifying the compound as a flammable liquid. |
| Solubility | Insoluble in water; Soluble in organic solvents | Inferred | Like most fluorinated aromatic compounds, it is hydrophobic. It is expected to be soluble in common organic solvents such as ethers, acetone, and chlorinated solvents.[4] |
| XLogP3 | 2.6 | Computed | This value indicates a moderate degree of lipophilicity, suggesting good solubility in nonpolar environments.[1] |
Safety, Handling, and Storage
While a specific, verified Safety Data Sheet (SDS) for CAS 119916-25-5 is not widely available, the known hazards of isomeric and parent compounds provide a strong basis for safe handling protocols.[5][6][7] The primary hazards are flammability and irritation.
GHS Hazard Classification (Predicted):
-
Flammable Liquids, Category 3 (H226)[8]
-
Skin Irritation, Category 2 (H315)[6]
-
Serious Eye Irritation, Category 2A (H319)[6]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3 (H335)[6]
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.
-
Source of Ignition: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers during transfers to prevent static discharge.[5][7]
Storage Protocol:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
Keep away from strong oxidizing agents.
Synthesis & Spectroscopic Insights
Synthesis Pathway: Fluorinated toluenes are often synthesized from corresponding toluic acids or via nucleophilic aromatic substitution on activated rings. A common industrial method for related compounds involves the reaction of a benzotrichloride with hydrogen fluoride.[9][10] For a laboratory-scale synthesis, a plausible route could involve Sandmeyer-type reactions on a suitably substituted aniline or fluorination of a precursor using reagents like sulfur tetrafluoride on a toluic acid.[11]
Expected Spectroscopic Signatures: A crucial aspect of validating the integrity of any research chemical is spectroscopic analysis.
-
¹H NMR: Expect a singlet for the methyl (CH₃) protons around 2.0-2.5 ppm. The two aromatic protons will appear as complex multiplets in the aromatic region (6.5-7.5 ppm), showing coupling to each other and to the adjacent fluorine atoms.
-
¹⁹F NMR: Three distinct signals are expected, each showing complex splitting patterns due to F-F and H-F coupling.
-
¹³C NMR: Seven distinct carbon signals are anticipated, with the C-F carbons exhibiting large one-bond coupling constants (¹JCF).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 146.
Experimental Workflow: Quality Control of a Research Sample
Trustworthiness in research starts with verifying the identity and purity of starting materials. The following workflow is a self-validating system for the quality assessment of a newly acquired batch of this compound.
Protocol Steps:
-
Documentation & Physical Inspection: Log the sample details (supplier, batch number). Visually inspect for expected appearance (e.g., colorless liquid).
-
Solubility Check: Test solubility in a polar (water) and a non-polar (dichloromethane) solvent to confirm expected behavior.
-
GC-MS Analysis:
-
Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Inject onto a GC-MS system equipped with a standard non-polar column (e.g., DB-5).
-
Objective: Determine purity by peak area percentage and confirm the molecular weight (m/z 146) from the mass spectrum of the main peak.
-
-
NMR Spectroscopy:
-
Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹⁹F, and ¹³C spectra.
-
Objective: Confirm the chemical structure by comparing observed chemical shifts and coupling patterns to the expected signatures described in Section 4. The integration of the ¹H spectrum should confirm the proton ratio.
-
-
Data Synthesis & Approval:
-
Consolidate all analytical data.
-
If purity is ≥98% (or meets project specification) and all spectra are consistent with the structure of this compound, the batch is approved for use.
-
If impurities are detected, further purification (e.g., fractional distillation) is required, followed by re-analysis.
-
Workflow Visualization:
Caption: Quality control workflow for this compound.
References
- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 2,3,4-Trifluorotoluene | 193533-92-5 [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. 1,2,4-Trifluorobenzene - Safety Data Sheet [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,4,6-Trifluorotoluene | C7H5F3 | CID 2782639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2,4-Trifluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 1,2,4-trifluoro-3-methylbenzene (also known as 2,3,6-trifluorotoluene). As a key fluorinated aromatic building block, understanding its structural and electronic properties is paramount for its effective utilization in medicinal chemistry and materials science. This document delves into the nuanced interplay of its substituent effects, offering insights into its geometry, stability, and reactivity. Detailed spectroscopic characterization and synthetic methodologies are also presented to provide a holistic understanding for researchers in drug discovery and chemical development.
Introduction: The Significance of Fluorinated Aromatics
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development.[1][2] Fluorinated compounds frequently exhibit enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, contributing to more effective and bioavailable therapeutics.[3] The substitution of hydrogen with fluorine, the most electronegative element, imparts unique electronic properties to the aromatic ring, influencing its reactivity and intermolecular interactions.
This compound is a versatile intermediate in the synthesis of a wide array of complex pharmaceutical and agrochemical molecules. Its specific substitution pattern, featuring three fluorine atoms and a methyl group on a benzene ring, creates a unique electronic and steric environment that can be exploited for targeted molecular design. This guide will explore the fundamental molecular and electronic structure of this compound, providing a detailed framework for understanding its chemical behavior and potential applications.
Molecular Structure and Geometry
Predicted Molecular Geometry
Computational modeling, particularly using Density Functional Theory (DFT), provides a reliable method for determining the equilibrium geometry of molecules. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Table 1: Predicted Geometric Parameters for this compound (DFT Calculation)
| Parameter | Predicted Value | General Range for Substituted Benzenes |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.385 - 1.405 | 1.39 - 1.40 Å |
| C-F | ~1.35 | 1.33 - 1.36 Å |
| C-CH3 | ~1.51 | 1.50 - 1.52 Å |
| C-H (aromatic) | ~1.08 | 1.08 - 1.09 Å |
| C-H (methyl) | ~1.09 | 1.09 - 1.10 Å |
| **Bond Angles (°) ** | ||
| C-C-C (ring) | 118 - 122 | ~120° |
| C-C-F | 118 - 121 | ~120° |
| C-C-C(H3) | ~121 | ~120° |
| H-C-H (methyl) | ~109.5 | ~109.5° |
Note: These are representative values and the actual calculated values may vary slightly depending on the level of theory and basis set used.
The presence of three highly electronegative fluorine atoms and an electron-donating methyl group introduces distortions in the benzene ring from a perfect hexagonal geometry. The C-C bond lengths adjacent to the fluorine substituents are expected to be slightly shorter than the standard benzene C-C bond length (1.39 Å) due to the inductive electron withdrawal. Conversely, the C-C bonds adjacent to the methyl group may be slightly elongated. The internal ring angles are also expected to deviate from the ideal 120° to accommodate the steric and electronic demands of the substituents.
Chemical Bonding and Electronic Structure
A deeper understanding of the chemical bonding in this compound is crucial for predicting its reactivity and intermolecular interactions. This can be achieved through advanced computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a localized picture of the bonding within a molecule by transforming the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.
For this compound, NBO analysis would reveal:
-
Sigma (σ) Framework: Strong, localized σ-bonds forming the backbone of the benzene ring and the bonds to the substituents.
-
Pi (π) System: The delocalized π-system of the benzene ring, which is perturbed by the substituents. The electron-withdrawing fluorine atoms will polarize the π-electron density towards themselves, while the electron-donating methyl group will increase the electron density in the ring, albeit to a lesser extent.
-
Hyperconjugation: NBO analysis can quantify the hyperconjugative interactions between the σ-orbitals of the C-H bonds in the methyl group and the adjacent π-system of the ring, which contributes to the electron-donating nature of the methyl group. It can also reveal interactions between the lone pairs of the fluorine atoms and the antibonding orbitals of the ring.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM provides a rigorous definition of atoms and bonds based on the topology of the electron density.[1] This method allows for the characterization of bond paths and the properties of the electron density at the bond critical points (BCPs), which provides insight into the nature of the chemical bonds.
For this compound, a QTAIM analysis would likely show:
-
Bond Critical Points (BCPs): The presence of BCPs between adjacent carbon atoms in the ring, between the carbon and fluorine atoms, and between the ring carbon and the methyl carbon, confirming the existence of covalent bonds.
-
Electron Density (ρ) at BCPs: The value of ρ at the BCP is related to the bond order. The C-F bonds would exhibit a higher electron density at the BCP compared to the C-H bonds, indicative of a stronger, more polar interaction.
-
Laplacian of the Electron Density (∇²ρ) at BCPs: The sign of the Laplacian indicates the nature of the interaction. For the covalent C-C and C-H bonds, the Laplacian would be negative, indicating a shared-shell interaction. For the more polar C-F bonds, the Laplacian would be positive or close to zero, indicating a depletion of electron density in the internuclear region, characteristic of a closed-shell or polar covalent interaction.
The following diagram illustrates the workflow for a computational analysis of the molecular structure and bonding of this compound.
Caption: Computational workflow for structural and bonding analysis.
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the three methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The methyl protons will likely appear as a singlet or a narrow multiplet due to smaller long-range couplings.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the attached fluorine atoms, with carbons directly bonded to fluorine showing large downfield shifts and characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4] It is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and coupling constants (both F-F and F-H) will provide valuable information about the electronic environment and spatial arrangement of the fluorine atoms.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H | ||
| Aromatic CH | 6.8 - 7.2 | d, dd, or t (due to H-H and H-F coupling) |
| Methyl CH₃ | 2.1 - 2.3 | s or narrow m |
| ¹³C | ||
| C-F | 150 - 165 | d (large ¹JCF) |
| C-CH₃ | ~130 | q (due to coupling with methyl protons) |
| Aromatic C-C | 110 - 140 | Various multiplicities due to C-F coupling |
| Methyl C | 15 - 20 | q (large ¹JCH) |
| ¹⁹F | ||
| F at C-1, C-2, C-4 | -110 to -150 | Complex multiplets due to F-F and F-H coupling |
Note: These are estimated ranges and actual values will depend on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of the molecule.
-
C-H stretching: Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed around 2850-3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
-
C-F stretching: Strong absorption bands due to C-F stretching are expected in the 1100-1350 cm⁻¹ region.
-
C-H bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (146.11 g/mol ).[5]
-
Fragmentation Pattern: Common fragmentation pathways for substituted benzenes include the loss of the methyl group ([M-15]⁺) and potentially the loss of fluorine or HF. The fragmentation pattern can provide further structural confirmation.
Synthesis and Reactivity
Synthetic Approaches
Experimental Protocol: A Plausible Synthetic Route
A potential multi-step synthesis could start from a commercially available di- or trifluoroaniline and proceed through a Sandmeyer-type reaction or a Balz-Schiemann reaction to introduce the final fluorine atom, followed by methylation or starting from a toluidine derivative.
The following diagram illustrates a generalized synthetic workflow.
Caption: A generalized synthetic pathway to fluorinated aromatics.
Chemical Reactivity
The reactivity of the aromatic ring in this compound is governed by the interplay of the activating methyl group and the deactivating fluorine atoms.
-
Electrophilic Aromatic Substitution (EAS): The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect, making the ring less susceptible to electrophilic attack compared to toluene. The methyl group is an activating, ortho-, para-director. The regiochemical outcome of an EAS reaction will be a complex result of these opposing effects, with substitution likely directed to the position least deactivated by the fluorine atoms and influenced by the steric bulk of the electrophile.
-
Nucleophilic Aromatic Substitution (SₙAr): The presence of multiple electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack. A suitable leaving group (another halogen, for instance) on the ring would be readily displaced by a strong nucleophile, particularly if the leaving group is ortho or para to the fluorine atoms.
Applications in Drug Discovery and Materials Science
The unique properties of this compound make it an attractive building block in several areas:
-
Medicinal Chemistry: Its incorporation into drug candidates can be used to block metabolic oxidation at specific positions, thereby improving the pharmacokinetic profile of a drug.[1] The trifluorinated phenyl motif can also engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity.
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties to enhance their efficacy and environmental stability.
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy.
Conclusion
This compound possesses a rich and complex molecular structure and electronic profile arising from the interplay of its fluorine and methyl substituents. This guide has provided a detailed overview of its molecular geometry, chemical bonding, spectroscopic signatures, and reactivity patterns. A thorough understanding of these fundamental properties is essential for harnessing the full potential of this versatile building block in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental and computational studies will continue to refine our understanding of this and related fluorinated aromatic compounds, paving the way for new innovations in chemical science.
References
1,2,4-Trifluoro-3-methylbenzene CAS number and identification
An In-depth Technical Guide to 1,2,4-Trifluoro-3-methylbenzene: Identification and Characterization for Advanced Research
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document delves into the causality behind analytical choices, offering field-proven insights into the definitive identification and characterization of this fluorinated aromatic compound.
Introduction: The Significance of Fluorinated Aromatics
Fluorinated benzene derivatives are critical building blocks in modern chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (also known as 2,3,6-Trifluorotoluene) is one such compound, offering a unique substitution pattern for the development of novel chemical entities. This guide establishes a self-validating framework for its unambiguous identification, ensuring the integrity of downstream research and development.
Core Identification Parameters
The foundational step in any research workflow is the confirmation of the material's identity. The following parameters serve as the primary identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 119916-25-5 | [1] |
| IUPAC Name | This compound | [1] |
| Synonym | 2,3,6-Trifluorotoluene | [1] |
| Molecular Formula | C₇H₅F₃ | [1] |
| Molecular Weight | 146.11 g/mol | [1] |
| InChI Key | VLXRWIKZIXEYRM-UHFFFAOYSA-N | [1] |
Physicochemical Properties and Structural Insights
The physical properties of this compound are dictated by the interplay between the aromatic ring and its substituents. The three electronegative fluorine atoms create a significant dipole moment and influence the compound's boiling point and solubility, while the methyl group adds a nonpolar character.
| Property | Value | Notes |
| Molecular Weight | 146.11 g/mol | Calculated from the molecular formula C₇H₅F₃.[1] |
| XLogP3 | 2.6 | A computed value indicating moderate lipophilicity.[1] |
| Boiling Point | ~154-155 °C | Estimated based on structurally similar compounds like 1,2,4-Trifluorobenzene.[2] |
| Density | ~1.607 g/cm³ | Estimated based on structurally similar compounds.[2] |
Expert Insight: The trifluoro-substitution pattern makes this molecule an interesting candidate for medicinal chemistry. The fluorine atoms can block metabolic oxidation at those positions and engage in specific hydrogen bonding or dipole interactions with target proteins, while the methyl group provides a handle for further synthetic elaboration.
Definitive Spectroscopic and Chromatographic Identification
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following sections detail the principles and expected outcomes for key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this molecule, as it provides direct information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.
-
¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the aromatic protons and the methyl group. We expect to see a singlet for the methyl group (around 2.0-2.5 ppm) and complex, coupled multiplets for the two aromatic protons. The key diagnostic feature will be the splitting of these proton signals due to coupling with the adjacent fluorine atoms (J-coupling).
-
¹⁹F NMR Spectroscopy : This is crucial for confirming the fluorine substitution pattern. We expect to see three distinct signals, one for each fluorine atom. The signals will be split into doublets of doublets due to coupling with the other two non-equivalent fluorine atoms and potentially smaller couplings to the aromatic protons.
-
¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which are highly diagnostic. The methyl carbon will appear as a quartet (due to coupling with its three protons) at the high-field end of the spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution : Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Analysis : Insert the NMR tube into the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR spectra following standard instrument protocols.
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
GC-MS is the gold standard for confirming molecular weight and assessing purity. The gas chromatograph separates the sample from any impurities, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
-
Expected Mass Spectrum : The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 146. The isotopic pattern will be characteristic of a molecule containing only C, H, and F. Common fragmentation patterns for fluorinated aromatics involve the loss of fluorine (F•) or trifluoromethyl (CF₃•) radicals, although in this case, fragmentation will likely involve loss of H•, F•, or CH₃•, leading to characteristic daughter ions.[3][4]
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection : Use a standard nonpolar capillary column (e.g., DB-5ms, HP-5ms) for good separation of aromatic compounds.
-
Injection : Inject 1 µL of the prepared solution into the GC inlet, which should be heated (e.g., 250 °C) to ensure rapid volatilization.
-
GC Oven Program :
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detection : Set the mass spectrometer to scan a range of m/z 40-400 in EI mode.
-
Data Analysis : Analyze the resulting chromatogram to assess purity and examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.
Analytical Workflow Visualization
The following diagram illustrates the logical flow for the comprehensive identification of a sample purported to be this compound.
Caption: Workflow for the Identification of this compound.
Proposed Synthetic Pathway
While numerous methods exist for the synthesis of fluorinated aromatics, a common strategy involves nucleophilic aromatic substitution (SₙAr) on highly activated precursors or through diazotization-fluorination sequences (Balz-Schiemann reaction). A plausible route to this compound could start from a commercially available diaminotoluene.
Caption: A plausible synthetic route to this compound.
Causality of Experimental Choices: The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine atoms onto an aromatic ring by converting an amino group into a diazonium tetrafluoroborate salt, which then decomposes upon heating to yield the aryl fluoride.[5] A subsequent electrophilic fluorination step could then be used to introduce the final fluorine atom, with the directing effects of the existing substituents guiding its position.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from structurally related compounds like 1,2,4-Trifluorobenzene can be used to establish prudent handling practices.[6][7]
| Hazard Class | Precautionary Statement |
| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[2][6] |
| Skin/Eye Irritant | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[6][8] |
| Respiratory Irritant | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[6][8] |
First Aid Measures:
-
In case of inhalation: Move person into fresh air. If not breathing, give artificial respiration.[7][8]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]
In all cases of exposure, it is imperative to seek medical attention and show the safety data sheet of a related compound to the attending physician.[7][8]
Conclusion
The definitive identification of this compound relies on a logical and multi-faceted analytical approach. By combining foundational identifiers like the CAS number with advanced spectroscopic and chromatographic techniques, researchers can proceed with confidence in the integrity of their starting material. The insights and protocols provided in this guide serve as a robust framework for the characterization of this and other valuable fluorinated intermediates, ultimately upholding the principles of scientific integrity and accelerating the pace of discovery in drug development and materials science.
References
- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,2,4-Trifluorobenzene [webbook.nist.gov]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aaronchem.com [aaronchem.com]
Spectroscopic data for 1,2,4-Trifluoro-3-methylbenzene (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Trifluoro-3-methylbenzene
Introduction: The Analytical Challenge of Positional Isomerism
In the fields of drug discovery, agrochemicals, and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. Substitution patterns dramatically influence a molecule's physicochemical properties, including its reactivity, metabolic stability, and biological interactions. This compound (also known as 2,3,6-Trifluorotoluene)[1] is a prime example of a scaffold where unambiguous identification of its isomeric form is critical. The presence of multiple fluorine atoms and a methyl group on the benzene ring presents a unique analytical puzzle that can only be solved through a multi-technique spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone for determining the precise connectivity of this compound. The presence of three distinct NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a rich web of data through chemical shifts and spin-spin coupling, allowing for a complete structural assignment.
Expertise & Experience: Why a Multi-Nuclear Approach is Essential
While ¹H NMR provides initial clues, the significant overlap in chemical shifts for aromatic protons and the complexity introduced by proton-fluorine (H-F) coupling can make an assignment based on ¹H data alone ambiguous. ¹⁹F NMR, with its wide chemical shift range and high sensitivity, is exceptionally powerful for distinguishing between fluorinated isomers.[2] The true power, however, lies in integrating ¹H, ¹³C, and ¹⁹F data. Carbon-fluorine (C-F) coupling constants, which can be observed over one, two, or even three bonds, act as definitive proof of the substitution pattern.
Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra
Based on the structure, we can predict the key features of each spectrum. The molecule has two aromatic protons, a methyl group, and three distinct fluorine atoms.
-
¹H NMR: Two signals are expected in the aromatic region, and one signal in the aliphatic region.
-
The two aromatic protons (H-5 and H-6) will appear as complex multiplets due to coupling to each other (³JHH) and to the various fluorine atoms (³JHF, ⁴JHF, ⁵JHF).
-
The methyl protons will appear as a singlet, potentially broadened or split into a narrow multiplet by a small long-range coupling to the adjacent fluorine atom (⁴JHF).
-
-
¹³C NMR: Seven distinct signals are expected.
-
Each of the seven carbon atoms is chemically unique.
-
The signals for the fluorine-bearing carbons (C-1, C-2, C-4) will be split into large doublets due to one-bond C-F coupling (¹JCF).
-
Other carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF), providing further structural confirmation.
-
-
¹⁹F NMR: Three distinct signals are expected.[3]
-
Each fluorine atom is in a unique chemical environment. The signals will be split by coupling to the other two fluorine atoms (F-F coupling) and the two aromatic protons (F-H coupling). This complex splitting pattern is a unique fingerprint for this specific isomer.
-
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| ¹H | ~7.0 - 7.4 | m | ³JHH, JHF | H-5, H-6 |
| ~2.3 | t or br s | ⁴JHF | -CH₃ | |
| ¹³C | ~150 - 160 | d | ¹JCF ≈ 240-250 | C-1, C-2, C-4 |
| ~115 - 135 | m | JCF | C-3, C-5, C-6 | |
| ~15 - 20 | q | ²JCCF | -CH₃ | |
| ¹⁹F | -110 to -170 | ddd | JFF, JFH | F-1, F-2, F-4 |
Note: Chemical shifts are estimates relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F. Coupling constants are representative values.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C referencing.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width to cover the aromatic and aliphatic regions.
-
Ensure sufficient resolution to observe fine coupling patterns.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum to simplify multiplets and identify chemical shifts.
-
Acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling constants, which are critical for assignment. Use a reference standard like CFCl₃ (external) or α,α,α-Trifluorotoluene (internal).[3][5]
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate signals and measure chemical shifts and coupling constants.
Caption: Key NMR spin-spin couplings in this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this compound, the most informative regions of the spectrum will be those corresponding to carbon-fluorine (C-F) bonds and the substitution pattern on the aromatic ring.
Predicted IR Spectrum
The IR spectrum will be dominated by several key absorptions:
-
C-F Stretching: Strong, sharp absorption bands are expected in the 1100-1350 cm⁻¹ region. The presence of multiple C-F bonds will likely result in a complex pattern of several strong peaks, which is highly characteristic of polyfluorinated aromatics.[6]
-
Aromatic C-H Stretching: Medium to weak bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aromatic C=C Stretching: Several medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Methyl): Absorptions around 2850-2960 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).
-
Aromatic C-H Out-of-Plane Bending: The pattern of bands in the 650-900 cm⁻¹ region can often be correlated with the substitution pattern of the benzene ring.
Table 2: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3030 - 3100 | Weak-Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Weak-Medium | Methyl C-H Stretch |
| 1450 - 1600 | Medium | Aromatic C=C Ring Stretch |
| 1100 - 1350 | Strong | C-F Stretch |
| 650 - 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bend |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Sample Scan: Lower the ATR press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened swab to remove all traces of the sample.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a structural fingerprint and helps confirm the arrangement of substituents.
Expertise & Experience: Interpreting Fragmentation in Fluorinated Aromatics
For alkyl-substituted aromatic rings, a common fragmentation pathway involves the loss of a hydrogen or the alkyl group, followed by rearrangement to a stable tropylium ion.[7] However, the presence of strongly electronegative fluorine atoms significantly influences this process. The molecular ion peak in fluorinated aromatics is typically prominent. Key fragmentation events to anticipate include the loss of a fluorine radical (M-19) or the neutral loss of HF (M-20).[7] The relative stability of the resulting fragments will dictate the observed spectrum.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺•): The molecular formula is C₇H₅F₃, giving a molecular weight of 146.03 g/mol .[1] A strong peak at m/z = 146 is expected.
-
Key Fragments:
-
m/z = 145 (M-1)⁺: Loss of a hydrogen radical.
-
m/z = 131 (M-15)⁺: Loss of the methyl radical (•CH₃).
-
m/z = 127 (M-19)⁺: Loss of a fluorine radical (•F). This is a common fragmentation for fluoroaromatics.
-
m/z = 126 (M-20)⁺•: Loss of neutral hydrogen fluoride (HF).
-
m/z = 111 (M-15-20)⁺•: Subsequent loss of HF from the (M-15)⁺ fragment.
-
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Identity |
| 146 | [C₇H₅F₃]⁺• | Molecular Ion (M⁺•) |
| 145 | [C₇H₄F₃]⁺ | (M-H)⁺ |
| 131 | [C₆H₄F₃]⁺ | (M-CH₃)⁺ |
| 127 | [C₇H₅F₂]⁺ | (M-F)⁺ |
| 111 | [C₆H₄F₂]⁺• | (M-CH₃-HF)⁺• |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.
-
Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Interface Temperature: Set the GC-MS transfer line temperature to ~280 °C.
-
Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230 °C.[8]
-
Mass Analyzer: Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Conclusion
The structural characterization of this compound is a task that demands a synergistic application of modern spectroscopic techniques. While IR and MS provide rapid confirmation of functional groups and molecular weight, only a detailed, multi-nuclear NMR analysis can provide the unambiguous evidence of the specific substitution pattern required for confident structural assignment. The predictive framework and detailed protocols outlined in this guide provide the necessary foundation for researchers to successfully acquire and interpret the data needed to fully characterize this and other complex fluorinated molecules, ensuring scientific integrity and accelerating research and development.
References
- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. rsc.org [rsc.org]
- 5. colorado.edu [colorado.edu]
- 6. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. whitman.edu [whitman.edu]
- 8. uni-saarland.de [uni-saarland.de]
1H and 19F NMR spectrum analysis of 1,2,4-Trifluoro-3-methylbenzene
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1,2,4-Trifluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Power of Fluorine in NMR Spectroscopy
In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. While proton (¹H) NMR is foundational, the incorporation of fluorine atoms into molecules opens a powerful analytical window through Fluorine-19 (¹⁹F) NMR. The ¹⁹F nucleus possesses a unique and advantageous set of properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which collectively result in high sensitivity, second only to protons.[1][2]
What truly sets ¹⁹F NMR apart is its expansive chemical shift range, typically spanning over 800 ppm, which is dramatically wider than the ~15 ppm range for protons.[1][3] This vast dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[4] Consequently, ¹⁹F NMR serves as a highly informative probe for investigating molecular structure, conformation, and intermolecular interactions, making it indispensable in drug discovery for studying protein-ligand binding and in materials science for characterizing fluoropolymers.[4]
This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. By dissecting the theoretical underpinnings of its spectral features and outlining a robust experimental protocol, this document serves as a technical resource for scientists aiming to leverage the full potential of multinuclear NMR for the characterization of complex fluorinated aromatic compounds.
Part 1: Theoretical Prediction and Structural Analysis
A deep understanding of an NMR spectrum begins with a theoretical prediction based on the molecule's structure. The substitution pattern on the benzene ring in this compound dictates the chemical environment of each nucleus, giving rise to a unique spectral fingerprint.
Molecular Structure and Symmetry Considerations
The structure of this compound lacks any element of symmetry that would render its nuclei chemically equivalent. Therefore, we anticipate distinct NMR signals for each unique proton and fluorine position.
-
Protons: Three distinct proton environments are present: the two aromatic protons (H-5 and H-6) and the methyl group protons.
-
Fluorines: Three distinct fluorine environments exist at positions F-1, F-2, and F-4.
References
A Technical Guide to the Thermochemical Properties of 1,2,4-Trifluoro-3-methylbenzene
Introduction
1,2,4-Trifluoro-3-methylbenzene, also known by its synonym 2,3,6-Trifluorotoluene, is an organofluorine compound of increasing interest within the fields of medicinal chemistry, materials science, and drug development. The strategic incorporation of fluorine atoms into aromatic systems can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds like this one valuable building blocks for novel pharmaceuticals and advanced materials.
A thorough understanding of a compound's thermochemical properties is fundamental to its practical application. These properties govern its stability, reactivity, and the energy changes associated with its chemical transformations. For researchers and process chemists, this data is critical for reaction design, safety assessment, and the development of scalable synthetic routes.
This technical guide provides a comprehensive overview of the core thermochemical properties of this compound. It addresses the significant challenge posed by the current scarcity of direct experimental data for this specific isomer. Consequently, this guide emphasizes the authoritative experimental and computational methodologies used to determine these properties for structurally related organofluorine compounds. By synthesizing established protocols with theoretical insights, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently work with this and similar fluorinated molecules.
Section 1: Foundational Thermochemical Properties: A Primer
The stability and energy profile of a chemical compound are quantitatively described by several key thermochemical parameters. A precise understanding of these values is not merely academic; it is essential for predicting reaction outcomes, ensuring process safety, and understanding molecular behavior.
-
Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (e.g., C as graphite, H₂ as gas, F₂ as gas). A large negative value indicates high thermodynamic stability relative to its elements. It is the cornerstone for calculating the heat of any reaction involving the compound.
-
Standard Enthalpy of Combustion (ΔcH°) : This represents the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. For organofluorine compounds, this is a critical experimental value from which the enthalpy of formation is often derived.
-
Heat Capacity (Cp) : The heat capacity of a substance is the amount of heat required to raise its temperature by one degree Celsius (or Kelvin). It is an essential parameter for managing thermal conditions in chemical reactors and for calculating changes in enthalpy and entropy with temperature.
-
Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. It is crucial for calculating the Gibbs free energy and determining the spontaneity of a reaction.
Section 2: Experimental Determination of Thermochemical Properties
The determination of thermochemical data for organofluorine compounds presents unique experimental challenges, primarily due to the high reactivity of fluorine and the formation of corrosive products like hydrogen fluoride (HF) during combustion.
Combustion Calorimetry: The Gold Standard for Enthalpy of Formation
The most reliable method for determining the standard enthalpy of formation of organofluorine compounds is through combustion calorimetry. However, the formation of aqueous hydrofluoric acid during the combustion of fluorine-containing organic compounds necessitates specialized equipment and procedures to ensure a well-defined final state.
Causality Behind the Method: Standard bomb calorimeters are unsuitable because the HF produced will react with the internal components of the bomb (typically stainless steel) and any silica in the glass firing components in an incomplete and unpredictable manner. To overcome this, rotating-bomb calorimetry was developed and is now the authoritative standard for these compounds. The internal surfaces of the bomb are typically lined with a resistant metal like platinum. A small, precise amount of water is added to the bomb before the experiment. After combustion, the bomb is rotated to ensure that all the gaseous HF formed dissolves completely in the water, creating a uniform aqueous solution of hydrofluoric acid. This process ensures a complete and well-defined final state, which is essential for accurate thermochemical calculations.[1]
Step-by-Step Protocol for Rotating-Bomb Calorimetry:
-
Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container, such as a polyester bag, with a known energy of combustion.
-
Bomb Loading: The encapsulated sample and a fuse wire are placed in the platinum crucible inside the bomb. A specific volume of distilled water (e.g., 10 mL) is added to the bottom of the bomb.
-
Pressurization: The bomb is sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter can. The entire assembly is placed in a jacket with a controlled temperature.
-
Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the calorimeter water is meticulously recorded at regular intervals before, during, and after the combustion to determine the corrected temperature rise.
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the liquid contents are analyzed to quantify the amounts of nitric acid (from residual N₂) and hydrofluoric acid formed. The extent of any unburned carbon is also determined.
-
Calculation: The total energy change is calculated from the temperature rise and the energy equivalent of the calorimeter (determined using a standard like benzoic acid). After subtracting contributions from the fuse, the container, and nitric acid formation, the standard energy of combustion is found. This value is then corrected to the standard state to yield the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is derived.
Diagram of the Rotating-Bomb Calorimetry Workflow:
References
Navigating the Safety Landscape of 1,2,4-Trifluoro-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Compound and the Data Gap
1,2,4-Trifluoro-3-methylbenzene, also known by its synonym 2,3,6-Trifluorotoluene (CAS No. 119916-25-5), is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research and development.[1] The strategic placement of fluorine atoms and a methyl group on the benzene ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive building block in medicinal chemistry.
Section 1: Physicochemical and Toxicological Profile (Inferred)
The properties of this compound are predicted based on computational models and data from its isomers.
Physical and Chemical Properties
| Property | Inferred Value/Characteristic | Source/Basis |
| Molecular Formula | C₇H₅F₃ | [1] |
| Molecular Weight | 146.11 g/mol | [1] |
| Appearance | Colorless liquid (inferred) | General property of similar compounds[3] |
| Odor | Aromatic (inferred) | [3] |
| Boiling Point | Estimated to be similar to other trifluorotoluenes (e.g., (Trifluoromethyl)benzene: 102 °C) | [3] |
| Flash Point | Likely flammable, with a flash point potentially around 12°C, similar to (Trifluoromethyl)benzene. | [3] |
| Density | Expected to be denser than water, around 1.19 g/mL at 20°C. | [3] |
| Solubility | Low solubility in water; soluble in common organic solvents like ether, benzene, ethanol, and acetone. | [4] |
Toxicological Profile (Inferred)
The toxicological data for this compound has not been fully investigated. The following hazards are inferred from data on trifluorotoluene isomers and general knowledge of fluorinated aromatic compounds.[5][6]
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[5][6]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[5][6]
-
Respiratory Sensitization: May cause respiratory irritation.[5][6]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No components are listed as a carcinogen by IARC, NTP, or OSHA for closely related compounds.[7]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[8]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Section 2: Hazard Identification and GHS Classification (Predicted)
Based on the available data for its isomers, the predicted GHS classification for this compound is as follows:
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 2 or 3 |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) |
Predicted GHS Pictograms:
Caption: Predicted GHS pictograms for this compound.
Predicted Hazard Statements:
-
H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[9]
Section 3: Safe Handling and Storage Protocols
The following protocols are based on best practices for handling flammable and hazardous fluorinated aromatic compounds.[2][10]
Engineering Controls
All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[2] For particularly sensitive operations or larger quantities, a glove box may be considered.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
Caption: Essential Personal Protective Equipment for handling this compound.
-
Eye Protection: Chemical safety goggles and a face shield are required.[2]
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations.[2]
-
Body Protection: A flame-retardant laboratory coat is essential. For larger quantities, a chemically resistant apron should be worn.
-
Respiratory Protection: Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Storage Requirements
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.
Section 4: Emergency Procedures
Prompt and correct response to an emergency is critical.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety department.
Caption: Step-by-step workflow for responding to a spill of this compound.
Section 5: Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Conclusion: A Commitment to a Culture of Safety
While this compound presents a data gap in terms of a specific MSDS, a proactive and informed approach to safety is paramount. By understanding the inferred hazards based on its chemical congeners and adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and foster a secure laboratory environment. The principles of chemical safety are universal, and their diligent application is the cornerstone of scientific integrity and professional responsibility.
References
- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aaronchem.com [aaronchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2,4,6-Trifluorotoluene | C7H5F3 | CID 2782639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Handling and storage precautions for 1,2,4-Trifluoro-3-methylbenzene
An In-depth Technical Guide to the Safe Handling and Storage of 1,2,4-Trifluoro-3-methylbenzene
Introduction
This compound, also known by its synonym 2,3,6-Trifluorotoluene, is a fluorinated aromatic compound with increasing relevance in the fields of pharmaceutical synthesis, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine atoms into an organic scaffold can significantly alter a molecule's physicochemical and biological properties, including metabolic stability and lipophilicity.[3] While these characteristics are advantageous for drug development, they also necessitate a nuanced and rigorous approach to chemical safety.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of precautionary statements to provide a deeper understanding of the causality behind recommended safety protocols. By grounding these procedures in the specific chemical properties of this compound, this document aims to foster a culture of intrinsic safety and scientific integrity in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of a chemical's intrinsic properties is the foundation of safe handling. The hazards associated with this compound stem from its flammability, irritant properties, and the potential for hazardous decomposition, a common trait among fluorinated organic compounds.[2][4]
1.1: Physicochemical Properties
The behavior of this compound under laboratory conditions is dictated by its physical properties. This data is crucial for designing appropriate experimental setups and storage solutions.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃ | PubChem[1] |
| Molecular Weight | 146.11 g/mol | PubChem[1] |
| CAS Number | 119916-25-5 | PubChem[1] |
| Appearance | Colorless Liquid | Inferred from similar compounds |
| Boiling Point | 154 - 155 °C (309 - 311 °F) | Sigma-Aldrich |
| Density | 1.607 g/cm³ at 25 °C | Sigma-Aldrich |
1.2: GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.
-
Flammable Liquids, Category 3 (H226): Flammable liquid and vapor. This classification indicates that the substance has a flash point between 23°C and 60°C. It can be ignited under most ambient temperature conditions.
-
Skin Irritation, Category 2 (H315): Causes skin irritation. Direct contact can lead to inflammation, redness, and discomfort.
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation. Contact with the eyes can cause significant, but reversible, damage.
-
Signal Word: Warning
1.3: The Causality of Hazards: Understanding the Fluorine Influence
Merely knowing the hazards is insufficient; understanding their origin is key to expert handling.
-
Flammability: The flammability is inherent to its toluene-based organic structure. The vapor is heavier than air and can travel a considerable distance to an ignition source. Vapors can form explosive mixtures with air, particularly with heating.
-
Irritation: As a halogenated organic solvent, it can defat the skin, leading to irritation upon prolonged or repeated contact. Its irritant effect on the eyes is a direct consequence of its chemical reactivity with biological tissues.
-
Thermal Decomposition: This is a critical, often overlooked, hazard for fluorinated compounds. In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride.[4][5] HF exposure can cause severe systemic toxicity, which may be delayed in onset.[4][6] This potential for hazardous decomposition is the primary driver for stringent fire safety measures and the avoidance of high heat.
Section 2: Engineering and Administrative Controls
Personal protective equipment is the last line of defense. The primary safety net is a well-designed workspace with robust engineering and administrative controls.
2.1: Ventilation
All procedures involving the handling of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves three critical functions:
-
Vapor Containment: Protects the user from inhaling irritating vapors.
-
Spill and Splash Containment: Provides a physical barrier in case of accidental release.
-
Explosion Protection: The sash offers a shield from energetic reactions, should they occur.
2.2: Ignition Source Control
Given its classification as a Category 3 flammable liquid, all sources of ignition must be rigorously excluded from the handling area.
-
Prohibit open flames, hot plates, and uncertified heating mantles.
-
Utilize only explosion-proof and intrinsically safe electrical equipment (e.g., stirrers, ventilation systems).
-
Ground and bond containers and receiving equipment during transfers of significant quantities to prevent the buildup and discharge of static electricity.
-
Employ non-sparking tools for opening or manipulating containers.
Section 3: Personal Protective Equipment (PPE) Protocol
The correct selection and consistent use of PPE are mandatory.
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. For procedures with a higher risk of splashing, such as transfers or reactions under pressure, a full-face shield must be worn over the goggles.[2]
-
Skin and Body Protection: A flame-retardant laboratory coat is essential. Wear gloves at all times. The choice of glove material should be based on the manufacturer's compatibility data for fluorinated aromatic compounds. Nitrile gloves may be suitable for incidental contact, but for extended handling, a more robust material should be considered. Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contamination.
-
Hygiene: Wash hands and skin thoroughly with soap and water after handling. Contaminated clothing should be removed immediately and laundered before reuse.
Section 4: Storage and Incompatibility Protocol
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
4.1: Step-by-Step Storage Protocol
-
Verify Container Seal: Ensure the container is tightly closed to prevent the escape of vapors and the entry of moisture. Containers that have been opened must be carefully resealed and kept upright.
-
Select Storage Location: Store the container in a dedicated, approved flammable liquids storage cabinet.
-
Ensure Proper Environment: The storage area must be cool, dry, and well-ventilated. It must be kept away from direct sunlight, heat, and all sources of ignition.
-
Log Inventory: Maintain an accurate chemical inventory to track the quantity and age of the substance.
4.2: Chemical Incompatibility
Isolate this compound from incompatible materials, most notably:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to a violent reaction, fire, or explosion.
Section 5: Emergency Procedures
Preparedness is paramount. All personnel working with this chemical must be familiar with emergency protocols.
5.1: Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted.
Caption: Workflow for handling a chemical spill.
5.2: First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Seek immediate medical attention.
5.3: Fire Response
In case of fire, prioritize personal safety above all else.
-
Action: If the fire is small and you are trained to do so, use an appropriate extinguisher. For larger fires, activate the fire alarm, evacuate the area, and call emergency services.
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a direct stream of water as it may spread the flammable liquid.
-
Critical Hazard: Be aware that fighting the fire will expose you to hazardous decomposition products like hydrogen fluoride.[4][5] Responders must wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
This compound is a valuable compound in modern chemical research. Its safe utilization hinges on a proactive and informed approach to risk management. By understanding the origins of its hazards—from its flammability to the potential for toxic thermal decomposition—and by implementing robust engineering controls, stringent PPE protocols, and well-rehearsed emergency plans, researchers can handle this chemical with the confidence and competence required for scientific advancement.
References
The Trifluoromethyl Group: A Paradigm of Electron-Withdrawing Effects in Aromatic Systems
An In-Depth Technical Guide
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science, primarily due to its profound electron-withdrawing properties. This guide provides a detailed examination of the electronic effects of the -CF3 group when appended to an aromatic system, using trifluoromethylbenzene as a model. We will deconstruct the powerful inductive effect that governs its behavior, explore its influence on chemical reactivity and physicochemical properties, and outline its strategic application in drug design. This document moves beyond simple definitions to explain the underlying causality of these effects, supported by quantitative data, validated experimental protocols, and mechanistic diagrams to provide a comprehensive resource for professionals in the field.
The Unique Stature of Fluorine in Molecular Design
The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in the development of pharmaceuticals and advanced materials.[1] Fluorine's distinction arises from a unique combination of properties: it is the most electronegative element, yet its atomic radius is comparable to that of hydrogen.[2] When three fluorine atoms are attached to a single carbon, as in the trifluoromethyl (-CF3) group, these properties are amplified, creating a substituent with exceptional electronic and steric characteristics. Unlike a single fluorine atom, the -CF3 group is profoundly lipophilic and metabolically robust, making it far more than a simple hydrogen bioisostere.[2][3] Its primary influence, however, stems from its nature as one of the most powerful electron-withdrawing groups used in organic chemistry.[4]
Deconstructing the Electron-Withdrawing Nature of the Trifluoromethyl Group
The electron-withdrawing character of the -CF3 group is a composite of strong inductive effects and more subtle resonance considerations.
The Dominant Inductive Effect (-I)
The primary mechanism by which the trifluoromethyl group exerts its influence is through the inductive effect (-I), a polarization of the sigma (σ) bond framework.[4][5] The three highly electronegative fluorine atoms (Pauling scale value of ~4.0) create a strong dipole moment by pulling electron density away from the central carbon atom.[2] This carbon, now electron-deficient, in turn withdraws electron density from the benzene ring through the C-C sigma bond. This effect is potent and propagates through the molecular framework, significantly lowering the electron density of the aromatic ring system.[6]
Caption: Inductive (-I) effect of the -CF3 group on the benzene ring.
Resonance and Hyperconjugation Effects
The role of resonance (mesomeric effect) is less straightforward. Unlike a nitro group (-NO2), the -CF3 group lacks a pi-system to directly accept electron density from the ring via resonance. However, it can participate in a form of negative hyperconjugation, where electron density from the aromatic π-system can delocalize into the antibonding σ* orbitals of the C-F bonds. This interaction, while weaker than the inductive effect, further contributes to the group's electron-withdrawing capacity. Despite this, for the purposes of predicting reactivity in electrophilic aromatic substitution, the -CF3 group is considered to have no significant resonance-donating or -withdrawing effect, with its behavior overwhelmingly dictated by induction.[7][8]
Quantifying the Effect: Hammett Constants and Lipophilicity
The electronic impact of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants.[9][10] The substituent constant, sigma (σ), measures the electron-donating or -withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group. The Hansch parameter (π) quantifies the substituent's contribution to lipophilicity.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity (π) |
| -CF3 | 0.43 | 0.54 | 0.88 [2] |
| -NO2 | 0.71 | 0.78 | -0.28 |
| -CN | 0.56 | 0.66 | -0.57 |
| -Cl | 0.37 | 0.23 | 0.71 |
| -F | 0.34 | 0.06 | 0.14 |
| -H | 0.00 | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 | 0.56 |
| -OCH3 | 0.12 | -0.27 | -0.02 |
| Data compiled from authoritative sources.[10][11] |
The large positive σ values for the -CF3 group, particularly at the para position, confirm its strong electron-withdrawing character, comparable to cyano and nitro groups.[12] Crucially, its positive π value indicates it significantly increases lipophilicity, a property that distinguishes it from other classical electron-withdrawing groups and is vital for drug design.[2]
Manifestations in Chemical Reactivity and Properties
The potent electron-withdrawing nature of the -CF3 group profoundly alters the reactivity of the attached benzene ring.
Impact on Acidity and Basicity
The -CF3 group significantly increases the acidity of nearby protons. For example, trifluoroacetic acid is a much stronger acid than acetic acid because the -CF3 group effectively stabilizes the resulting carboxylate anion through induction.[3] Conversely, it lowers the basicity of nearby functional groups like amines by withdrawing electron density from the nitrogen's lone pair.
Electrophilic Aromatic Substitution: A Deactivating Meta-Director
In electrophilic aromatic substitution (EAS), trifluoromethylbenzene reacts much more slowly than benzene. The -CF3 group deactivates the ring by reducing its electron density, making it less attractive to incoming electrophiles.
Furthermore, the -CF3 group directs incoming electrophiles to the meta position. This can be understood by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon directly attached to the electron-withdrawing -CF3 group. This is a highly destabilized arrangement. In contrast, meta attack avoids this unfavorable configuration, making it the kinetically favored pathway.[13]
Caption: Arenium ion stability in the electrophilic substitution of trifluoromethylbenzene.
The Trifluoromethyl Group in Medicinal Chemistry: A Strategic Tool
The unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes the -CF3 group a privileged moiety in drug design.[2][14] Approximately 20% of all marketed pharmaceuticals contain fluorine, with the -CF3 group being a significant contributor.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol).[2] Replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][15]
-
Modulation of Lipophilicity and Permeability: The -CF3 group substantially increases a molecule's lipophilicity (logP), which can improve its ability to cross biological membranes and reach its target.[1][2][15] This property is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Improved Target Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of a molecule or create favorable electrostatic and hydrogen bonding interactions within a protein's active site.[2][15] This can lead to enhanced binding affinity and selectivity for the biological target. Notable drugs containing the -CF3 group include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex).[3][15]
Experimental Verification and Analysis
The electronic effects of the trifluoromethyl group can be readily observed and quantified using standard laboratory techniques. The following protocols provide a framework for such analysis.
Protocol: Spectroscopic Analysis via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The strong electron-withdrawing effect of the -CF3 group significantly influences the chemical shifts of nearby nuclei.
Objective: To characterize trifluoromethylbenzene using ¹H and ¹⁹F NMR spectroscopy.
Methodology:
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of trifluoromethylbenzene in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Result: The aromatic protons will appear as a complex multiplet downfield from benzene's signal (7.36 ppm), typically in the range of 7.4-7.7 ppm. This downfield shift is a direct consequence of the deshielding caused by the electron-withdrawing -CF3 group.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F has a natural abundance of 100% and is a spin ½ nucleus, making it easy to observe.
-
Expected Result: A sharp singlet will be observed around -63 ppm (relative to CFCl₃ at 0 ppm).[16] The precise chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for studying substituted trifluoromethylarenes.
-
Protocol: Demonstrating Deactivation via a Competitive Reaction
Objective: To experimentally demonstrate the deactivating effect of the -CF3 group on the benzene ring in an electrophilic aromatic substitution reaction.
Caption: Workflow for a competitive acylation experiment.
Methodology:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, combine equimolar amounts of a more reactive aromatic compound (e.g., toluene) and trifluoromethylbenzene in a suitable solvent (e.g., dichloromethane).
-
Initiation: Slowly add a limiting amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). Stir the reaction for a set time (e.g., 30 minutes).
-
Workup: Quench the reaction by carefully adding it to ice water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent.
-
Analysis: Analyze the crude product mixture using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the relative ratio of the acylated products (methylacetophenone vs. trifluoromethylacetophenone).
Conclusion and Future Perspectives
The trifluoromethyl group's powerful and predictable electron-withdrawing effects, primarily driven by induction, make it an invaluable tool for tuning the electronic and physicochemical properties of aromatic systems. Its ability to deactivate a ring towards electrophilic attack while simultaneously enhancing lipophilicity and metabolic stability has cemented its role in modern drug discovery. As synthetic methodologies for introducing the -CF3 group continue to advance, its strategic application in creating more effective, stable, and selective therapeutic agents is set to expand even further, reinforcing its status as a truly "super" substituent.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Withdrawing ability of CF3 vs three separate fluorines on benzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. asahilab.co.jp [asahilab.co.jp]
A Comprehensive Technical Guide to the Solubility of 1,2,4-Trifluoro-3-methylbenzene in Organic Solvents
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,4-Trifluoro-3-methylbenzene in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical synthesis where understanding and controlling solubility is paramount. In the absence of extensive empirical solubility data in publicly available literature, this guide integrates theoretical principles, predictive models, and detailed experimental methodologies to empower the reader with a robust framework for solvent selection and solubility determination. We delve into the molecular characteristics of this compound, explore the governing principles of intermolecular forces, and present a systematic approach to predicting and experimentally verifying its solubility.
Introduction: The Significance of this compound and its Solubility
This compound, also known as 2,3,6-trifluorotoluene, is a fluorinated aromatic compound of increasing interest in various chemical sectors. Its unique substitution pattern of fluorine atoms and a methyl group on the benzene ring imparts specific electronic and steric properties, making it a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
The solubility of this compound is a critical physical property that dictates its utility in a multitude of applications. From reaction kinetics in a homogeneous phase to purification via crystallization and formulation of final products, a thorough understanding of its behavior in different solvent environments is essential for process optimization, reproducibility, and scalability. This guide aims to bridge the current knowledge gap by providing a foundational understanding of the factors influencing the solubility of this compound.
Physicochemical Properties of this compound
A molecule's intrinsic properties are the primary determinants of its solubility. The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃ | PubChem[1] |
| Molecular Weight | 146.11 g/mol | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Calculated XLogP3 | 2.6 | PubChem[1] |
The calculated XLogP3 value of 2.6 suggests that this compound is a relatively nonpolar and hydrophobic molecule.[1] This provides an initial indication that it will likely exhibit higher solubility in nonpolar or weakly polar organic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.
The primary intermolecular forces at play include:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the dominant forces in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
Due to the presence of three highly electronegative fluorine atoms, the C-F bonds in this compound are polarized. However, the symmetrical arrangement of these bonds on the benzene ring can lead to a relatively low overall molecular dipole moment. The primary interactions governing its solubility will likely be a combination of dispersion forces and dipole-dipole interactions.
Predictive Models for Solubility
In the absence of extensive experimental data, theoretical models can provide valuable estimations of solubility.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2][3] A solvent is likely to dissolve a solute if their Hansen parameters are similar.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[4][5]
Predicted Solubility of this compound in Common Organic Solvents
Based on the "like dissolves like" principle and the physicochemical properties of this compound, a qualitative prediction of its solubility in a range of organic solvents is presented below. This table also includes key properties of the solvents to aid in understanding the rationale behind the predictions.
| Solvent | Class | Polarity (Dielectric Constant) | Predicted Solubility of this compound | Rationale |
| Hexane | Nonpolar Alkane | 1.89 | High | Dominated by dispersion forces, similar to the nonpolar character of the solute. |
| Toluene | Nonpolar Aromatic | 2.38 | High | Aromatic π-π stacking and dispersion forces will favor dissolution. |
| Dichloromethane | Polar Aprotic | 9.08 | Moderate to High | The polarity is higher, but it is a good solvent for many organic compounds. |
| Acetone | Polar Aprotic | 20.7 | Moderate | The higher polarity may reduce solubility compared to nonpolar solvents. |
| Ethanol | Polar Protic | 24.5 | Low to Moderate | The strong hydrogen bonding network of ethanol may not be effectively disrupted by the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Low | The very high polarity of DMSO makes it a poor solvent for nonpolar compounds. |
| Water | Polar Protic | 80.1 | Very Low | The highly polar and hydrogen-bonded nature of water makes it a poor solvent for the hydrophobic solute. |
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but experimental verification is crucial for accurate and reliable data. The following section outlines a standard protocol for determining the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath and stir the contents vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling:
-
After the equilibration period, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated GC-FID or HPLC-UV method.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Logical Relationships in Solubility Prediction
The interplay of solute and solvent properties determines the final solubility. The following diagram illustrates the key factors and their relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with predictive insights and detailed experimental protocols, we have established a robust framework for scientists and researchers. The relatively nonpolar nature of the molecule suggests a preference for nonpolar and weakly polar aprotic solvents.
Future work should focus on the experimental determination of the solubility of this compound in a wide array of solvents at various temperatures. This empirical data would be invaluable for refining predictive models and for the broader scientific community. Furthermore, the determination of its Hansen Solubility Parameters would provide a powerful tool for rapid solvent screening and formulation development.
References
Theoretical and computational studies on 1,2,4-Trifluoro-3-methylbenzene
An In-depth Technical Guide to the Theoretical and Computational Investigation of 1,2,4-Trifluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive theoretical framework and computational protocol for the in-depth analysis of this compound, also known as 2,3,6-Trifluorotoluene. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive guide, leveraging established computational chemistry techniques to elucidate its structural, vibrational, electronic, and non-linear optical properties. By detailing a robust computational methodology, primarily based on Density Functional Theory (DFT), we aim to provide researchers with a validated workflow for the in silico characterization of this and similar fluorinated aromatic compounds, which are of growing interest in medicinal chemistry and materials science.
Introduction: The Scientific Imperative for Characterizing this compound
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound (C7H5F3) is a member of this important class of compounds.[1] A thorough understanding of its molecular structure and properties is a prerequisite for its potential application in drug design and materials science.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict the physicochemical properties of molecules, often with accuracy comparable to experimental methods.[2][3] This guide outlines a comprehensive computational study of this compound, providing a roadmap for its theoretical characterization.
Computational Methodology: A Self-Validating Protocol
The cornerstone of a reliable computational study is a well-defined and validated methodology. The protocol described herein is designed to be a self-validating system, where the consistency of the results at different levels of theory can be assessed.
The Choice of Theoretical Framework: Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[3] For this study, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. B3LYP has a proven track record for providing reliable geometric and electronic properties for a wide range of organic molecules.[2][4]
Basis Set Selection
The choice of basis set is critical for the accuracy of the calculations. The Pople-style basis set, 6-311++G(d,p), is proposed for this investigation. This basis set provides a good description of the electronic structure by including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for anisotropy in the electron distribution.[2]
Step-by-Step Computational Workflow
The following protocol outlines the key steps for a comprehensive computational analysis of this compound.
Step 1: Geometry Optimization The initial step involves finding the minimum energy structure of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. The convergence criteria should be set to tight to ensure a true minimum on the potential energy surface is located.
Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. It is standard practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method.
Step 3: Electronic Property Calculations With the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals are crucial for understanding the molecule's reactivity.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[6]
-
Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β) can be calculated to assess the NLO response of the molecule.
Step 4: Data Analysis and Visualization The final step involves a thorough analysis of the computed data and its visualization using appropriate software.
Caption: A generalized workflow for the DFT-based computational analysis of this compound.
Predicted Molecular Structure
The optimized molecular geometry of this compound is predicted to be planar for the benzene ring, with the methyl group hydrogens adopting a staggered conformation relative to the ring. The C-F and C-C bond lengths are expected to be in the typical range for fluorinated aromatic compounds.
References
Methodological & Application
The Versatile Building Block: Harnessing 1,2,4-Trifluoro-3-methylbenzene in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorinated Aromatics
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing metabolic stability, binding affinity, and bioavailability. Among the repertoire of fluorinated building blocks, 1,2,4-Trifluoro-3-methylbenzene, also known by its synonym 2,3,6-trifluorotoluene, emerges as a highly versatile and strategically important intermediate. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an activating methyl group, orchestrates a rich and regioselective reactivity profile. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and field-proven protocols for its key transformations. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions, providing researchers and process chemists with the practical knowledge to leverage this powerful synthetic tool.
Core Properties and Reactivity Profile
This compound (Figure 1) is a colorless liquid with a molecular formula of C₇H₅F₃.[1] The trifluorinated benzene ring is electron-deficient, rendering it susceptible to nucleophilic attack. The fluorine atoms exert strong inductive (-I) and weaker mesomeric (+M) effects, influencing the regioselectivity of various transformations. The methyl group, being an electron-donating group, provides a handle for functionalization and can influence the orientation of incoming reagents.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Application in Agrochemical Synthesis: A Key Precursor to Bixafen
One of the most significant applications of this compound lies in the synthesis of advanced agrochemicals. It serves as a crucial starting material for the production of the fungicide Bixafen, a potent succinate dehydrogenase inhibitor (SDHI). The synthesis of Bixafen showcases the strategic functionalization of the this compound core to construct the complex biphenyl amine scaffold of the final product.
A plausible synthetic route, derived from established chemical principles, involves the initial transformation of this compound into a more functionalized intermediate, such as 2,3,6-trifluoroaniline. This aniline derivative can then undergo further reactions to build the Bixafen molecule.
Key Transformation: Synthesis of 2,3,6-Trifluoroaniline
The introduction of an amino group onto the trifluorinated ring is a critical step. This can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction, where one of the fluorine atoms is displaced by an amine equivalent. The electron-deficient nature of the ring facilitates this reaction.
Reaction Scheme 1: Synthesis of 2,3,6-Trifluoroaniline
Caption: General scheme for the synthesis of 2,3,6-trifluoroaniline.
Core Synthetic Methodologies and Protocols
The synthetic utility of this compound is unlocked through several key reaction classes. Below are detailed application notes and representative protocols for these transformations.
Nucleophilic Aromatic Substitution (SₙAr)
Application Note: The electron-deficient nature of the this compound ring makes it an excellent substrate for SₙAr reactions. Nucleophiles preferentially attack the positions activated by the electron-withdrawing fluorine atoms. The regioselectivity of the substitution is influenced by the steric hindrance of the methyl group and the electronic activation of the different fluorine atoms. This methodology is pivotal for introducing heteroatom nucleophiles, such as amines and alkoxides, which are common moieties in bioactive molecules.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with an amine nucleophile. The specific conditions may require optimization based on the nucleophilicity of the amine and the desired product.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Aprotic polar solvent (e.g., DMSO, DMF, NMP)
-
Base (e.g., K₂CO₃, NaH)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aprotic polar solvent.
-
Add the base (1.5 - 2.0 eq) to the solution and stir.
-
Slowly add the amine (1.2 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired amino-substituted trifluorotoluene derivative.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Solvents like DMSO or DMF are used to dissolve the reactants and facilitate the formation of the Meisenheimer complex, the key intermediate in SₙAr reactions.
-
Base: A base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HF by-product.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture, especially when using strong bases like NaH.
Directed ortho-Metalation (DoM)
Application Note: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this compound, the fluorine atoms can act as directing metalation groups (DMGs), guiding the deprotonation to an adjacent ortho position with a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high precision. The fluorine at the 2-position is a particularly potent directing group.
Protocol 2: ortho-Lithiation and Formylation to Synthesize 2,3,6-Trifluoro-x-methylbenzaldehyde
This protocol describes the ortho-lithiation of this compound followed by quenching with N,N-dimethylformamide (DMF) to yield the corresponding benzaldehyde, a valuable synthetic intermediate.[2]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask and syringe techniques
-
Dry ice/acetone bath
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cold THF.
-
Slowly add the organolithium base (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
In a separate dry flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF.
-
Slowly add the solution of the lithiated intermediate to the DMF solution at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional hour and then warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude aldehyde by silica gel chromatography.
Visualization of the DoM Workflow:
Caption: Experimental workflow for directed ortho-metalation and formylation.
Palladium-Catalyzed Cross-Coupling Reactions
Application Note: The carbon-fluorine bonds in this compound are generally strong and less reactive in typical palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. However, by first converting a C-H or C-F bond into a more reactive functional group (e.g., via DoM to introduce a boronic ester or by converting an amino group to a diazonium salt), the trifluorotoluene scaffold can participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. This strategy is essential for the synthesis of biphenyl structures, which are prevalent in many pharmaceuticals and agrochemicals.
Protocol 3: Suzuki-Miyaura Coupling of a 2,3,6-Trifluorotoluene Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a boronic acid or ester derivative of this compound with an aryl halide.
Materials:
-
Boronic acid/ester derivative of this compound
-
Aryl halide (e.g., 3,4-dichlorobromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
In a reaction vessel, combine the boronic acid/ester derivative of this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Degas the solvent system by bubbling with an inert gas for 15-30 minutes, then add it to the reaction vessel.
-
Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired biphenyl compound.
Data Summary Table:
| Reaction Type | Key Reagents | Typical Conditions | Product Type |
| Nucleophilic Aromatic Substitution | Amine, Base (e.g., K₂CO₃) | 80-150 °C, Aprotic Polar Solvent | Amino-substituted trifluorotoluene |
| Directed ortho-Metalation | Organolithium Base (e.g., n-BuLi) | -78 °C, Anhydrous THF | Functionalized trifluorotoluene |
| Suzuki-Miyaura Coupling | Aryl Halide, Pd Catalyst, Base | 80-110 °C, Toluene/Water | Biphenyl derivative |
Conclusion and Future Outlook
This compound stands as a testament to the power of fluorine chemistry in modern organic synthesis. Its well-defined reactivity allows for the regioselective introduction of a variety of functional groups, making it an invaluable precursor for complex molecular architectures. The protocols and application notes provided herein offer a practical framework for harnessing the synthetic potential of this versatile building block. As the demand for sophisticated and highly functionalized molecules in the pharmaceutical and agrochemical industries continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly critical role in the development of next-generation products. Future research will likely focus on expanding the scope of its transformations, developing more sustainable and efficient catalytic systems, and exploring its utility in the synthesis of novel materials.
References
Application Notes and Protocols: 1,2,4-Trifluoro-3-methylbenzene as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorination in Drug Design
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[3][4][5] Among the diverse array of fluorinated building blocks, 1,2,4-trifluoro-3-methylbenzene (also known as 2,3,6-trifluorotoluene) has emerged as a particularly valuable synthon in the synthesis of complex pharmaceutical agents.[6] Its unique substitution pattern provides a versatile platform for the introduction of fluorinated phenyl moieties into drug targets, a strategy that has proven successful in enhancing therapeutic efficacy.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its reactivity, provide detailed, field-proven protocols for its functionalization into key intermediates, and showcase its application in the synthesis of a notable therapeutic agent.
Chemical Properties and Reactivity Profile
This compound is a colorless liquid with the molecular formula C₇H₅F₃.[6] The trifluorinated phenyl ring is electron-deficient, which influences its reactivity in various chemical transformations. The methyl group, however, provides a reactive handle for functionalization, primarily through free-radical halogenation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119916-25-5 | [6] |
| Molecular Formula | C₇H₅F₃ | [6] |
| Molecular Weight | 146.11 g/mol | [6] |
| Appearance | Colorless liquid | |
| Boiling Point | ~140-142 °C | |
| Density | ~1.28 g/mL |
The primary mode of reactivity for the purpose of creating pharmaceutical intermediates involves the functionalization of the benzylic methyl group. This is typically achieved through free-radical bromination to yield 2,3,6-trifluorobenzyl bromide, a versatile intermediate for subsequent nucleophilic substitution reactions.
Key Synthetic Transformations and Protocols
The journey from this compound to valuable pharmaceutical intermediates involves a series of well-established chemical transformations. Below are detailed protocols for the key steps.
Protocol 1: Free-Radical Bromination of this compound
This protocol describes the synthesis of 2,3,6-trifluorobenzyl bromide, a pivotal intermediate for further elaboration. The reaction proceeds via a free-radical chain mechanism initiated by light or a radical initiator.[7]
Workflow Diagram:
Caption: Workflow for the synthesis of 2,3,6-trifluorobenzyl bromide.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane to the flask.
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. Irradiate the flask with a UV lamp or a standard incandescent light bulb to initiate the reaction.[8]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours, as indicated by the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude 2,3,6-trifluorobenzyl bromide can be purified by vacuum distillation.[9]
Protocol 2: Synthesis of 2,3,6-Trifluorophenylacetonitrile
This protocol details the conversion of 2,3,6-trifluorobenzyl bromide to 2,3,6-trifluorophenylacetonitrile via a nucleophilic substitution reaction with a cyanide salt.[10]
Reaction Scheme Diagram:
Caption: Cyanation of 2,3,6-trifluorobenzyl bromide.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of sodium cyanide (NaCN, 1.2 eq) in water.
-
Catalyst and Reactant Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 eq) to the aqueous solution. Then, add a solution of 2,3,6-trifluorobenzyl bromide (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Reaction Conditions: Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2,3,6-trifluorophenylacetonitrile can be purified by vacuum distillation.[10]
Protocol 3: Hydrolysis to 2,3,6-Trifluorophenylacetic Acid
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid, a key intermediate for many pharmaceutical syntheses.[11]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2,3,6-trifluorophenylacetonitrile (1.0 eq) with an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Reaction Conditions: Heat the mixture to reflux. The reaction time will vary depending on the chosen conditions and can be monitored by TLC.
-
Acidic Work-up (if using basic hydrolysis): If basic hydrolysis is performed, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated 2,3,6-trifluorophenylacetic acid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Application in Pharmaceutical Synthesis: The Case of Boceprevir
A prominent example of the utility of this compound as a building block is in the synthesis of a key fragment of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[3] The synthesis of the P1 fragment of Boceprevir utilizes 2,3,6-trifluorophenylacetic acid as a crucial starting material.[1]
Synthetic Pathway Overview:
Caption: Synthetic route to a Boceprevir fragment from this compound.
The 2,3,6-trifluorophenylacetic acid is then further elaborated through a series of reactions, including amide bond formation and other transformations, to construct the complex P1 fragment of Boceprevir.[1][3] This example underscores the strategic importance of this compound in providing a key fluorinated motif that contributes to the overall efficacy of the final drug molecule.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical agents. Its strategic importance lies in its ability to introduce a trifluorinated phenyl moiety, which can significantly enhance the pharmacological properties of a drug candidate. The synthetic pathways outlined in this guide, from the initial functionalization of the methyl group to the formation of key intermediates like 2,3,6-trifluorophenylacetic acid, provide a robust and scalable approach for researchers and drug development professionals. The successful application of this building block in the synthesis of drugs like Boceprevir highlights its continued relevance in the quest for novel and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,5-Trifluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. 2,3,6-Trifluorobenzyl bromide 97 151412-02-1 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for the Synthesis of Agrochemical Intermediates from 1,2,4-Trifluoro-3-methylbenzene
Abstract
This technical guide provides detailed application notes and protocols for the synthesis of valuable agrochemical intermediates starting from 1,2,4-trifluoro-3-methylbenzene (also known as 2,3,6-trifluorotoluene). Recognizing the significance of fluorinated building blocks in modern agrochemical design, this document outlines strategic synthetic pathways to convert this readily available starting material into key precursors for herbicides and fungicides. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and experimental considerations to ensure successful synthesis and high-purity intermediates.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine into active agrochemical molecules is a well-established strategy for enhancing their biological efficacy. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly improve a compound's metabolic stability, binding affinity to target enzymes, and lipophilicity, which in turn enhances its bioavailability and potency.[1]
This compound is a versatile starting material for the synthesis of a range of fluorinated agrochemical intermediates. Its trifluorinated aromatic ring and reactive methyl group offer multiple avenues for functionalization. This guide will focus on two primary synthetic routes: the oxidation of the methyl group to form 2,3,6-trifluorobenzoic acid and the side-chain halogenation to produce 2,3,6-trifluorobenzyl halides. These intermediates are crucial building blocks for a variety of agrochemicals.[2][3]
Synthetic Pathway I: Oxidation of this compound to 2,3,6-Trifluorobenzoic Acid
The oxidation of the methyl group of this compound is a direct and efficient route to 2,3,6-trifluorobenzoic acid, a key intermediate in the synthesis of certain herbicides and fungicides.[1][2] The choice of oxidant is critical to achieve high yields and minimize side reactions. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent for converting alkylbenzenes to their corresponding benzoic acids.[4][5]
Mechanistic Insight
The oxidation of alkylarenes by potassium permanganate in a neutral or slightly alkaline aqueous solution is thought to proceed via a free radical mechanism. The rate-limiting step is the abstraction of a hydrogen atom from the benzylic position by the permanganate ion, forming a benzyl radical.[5][6] This radical is then further oxidized to the corresponding benzoic acid. The reaction is typically carried out in water, often with a co-solvent to improve the solubility of the organic substrate.
Experimental Protocol: Synthesis of 2,3,6-Trifluorobenzoic Acid
This protocol is adapted from established procedures for the oxidation of substituted toluenes.[4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 119916-25-5 | 146.11 g/mol | 29.22 g | 0.20 |
| Potassium Permanganate (KMnO4) | 7722-64-7 | 158.03 g/mol | 63.21 g | 0.40 |
| Water (deionized) | 7732-18-5 | 18.02 g/mol | 1.5 L | - |
| Sodium Bisulfite (NaHSO3) | 7631-90-5 | 104.06 g/mol | As needed | - |
| Hydrochloric Acid (conc., ~37%) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 500 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
To a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 1.5 L of deionized water and 63.21 g (0.40 mol) of potassium permanganate.
-
Begin stirring the mixture and gently heat to approximately 80°C to dissolve the potassium permanganate.
-
Once the potassium permanganate is dissolved, add 29.22 g (0.20 mol) of this compound to the flask.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically complete within 4-6 hours.
-
After the purple color has disappeared, indicating the consumption of the permanganate, cool the reaction mixture to room temperature.
-
Filter the hot solution by vacuum filtration to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with two 100 mL portions of hot water.
-
Combine the filtrate and the washings. If any unreacted starting material is present, it can be removed by steam distillation at this stage.
-
Cool the filtrate in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite with stirring until the brown color of any remaining manganese dioxide disappears.
-
Acidify the clear solution to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2,3,6-trifluorobenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: 75-85% Purity (by HPLC): >98%
Synthetic Pathway II: Side-Chain Halogenation of this compound
An alternative route to functionalize this compound is through free-radical halogenation of the methyl group. This reaction yields 2,3,6-trifluorobenzyl halides, which are versatile intermediates that can be converted to the corresponding alcohol, aldehyde, and ultimately the carboxylic acid. This pathway offers an alternative to direct oxidation, especially if the oxidation conditions are not compatible with other functional groups that may be present on the molecule in more complex syntheses.
Mechanistic Insight
Side-chain halogenation of toluenes proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br2 or Cl2) by heat or UV light. The resulting halogen radical then abstracts a hydrogen atom from the methyl group to form a stable benzyl radical. This radical then reacts with another molecule of the halogen to form the benzyl halide and a new halogen radical, which continues the chain reaction.
Experimental Protocol: Synthesis of 2,3,6-Trifluorobenzyl Bromide
This protocol is based on standard procedures for the benzylic bromination of toluenes using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 119916-25-5 | 146.11 g/mol | 14.61 g | 0.10 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 18.69 g | 0.105 |
| Benzoyl Peroxide (BPO) | 94-36-0 | 242.23 g/mol | 0.24 g | 0.001 |
| Carbon Tetrachloride (CCl4) | 56-23-5 | 153.82 g/mol | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.61 g (0.10 mol) of this compound, 18.69 g (0.105 mol) of N-bromosuccinimide, and 0.24 g (0.001 mol) of benzoyl peroxide.
-
Add 200 mL of carbon tetrachloride to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a bright lamp on the flask.
-
Continue refluxing for 2-3 hours. The reaction is complete when the dense succinimide byproduct floats on the surface of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a 10% aqueous solution of sodium carbonate (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 2,3,6-trifluorobenzyl bromide.
Expected Yield: 70-80% Purity (by GC-MS): >97%
Downstream Synthesis of Agrochemical Intermediates
Conversion of 2,3,6-Trifluorobenzoic Acid to 2,3,6-Trifluorobenzoyl Chloride
2,3,6-Trifluorobenzoic acid can be readily converted to the more reactive acid chloride, a versatile intermediate for the synthesis of amides and esters, which are common moieties in agrochemicals.
Protocol:
-
In a fume hood, to a round-bottom flask equipped with a reflux condenser and a gas trap, add 17.61 g (0.10 mol) of 2,3,6-trifluorobenzoic acid.
-
Slowly add 15.0 g (0.126 mol) of thionyl chloride (SOCl2).
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux for 2 hours. The evolution of HCl and SO2 gas will be observed.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,3,6-trifluorobenzoyl chloride can be purified by vacuum distillation.
Application in the Synthesis of Florasulam Precursors
While the direct synthesis of florasulam from this compound is not a standard industrial route, the intermediates derived from it can be utilized in the synthesis of analogous structures. The core of florasulam is a triazolopyrimidine sulfonamide. The aniline portion of florasulam is 2,6-difluoroaniline.[2][7][8] Although not directly synthesized from this compound, understanding its synthesis provides context for the importance of fluorinated anilines in agrochemicals. The synthesis of 2,6-difluoroaniline often starts from 1,2,3-trichlorobenzene.[7][8]
Visualization of Synthetic Workflows
Workflow 1: Oxidation Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. orgsyn.org [orgsyn.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 8. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for Electrophilic Aromatic Substitution on 1,2,4-Trifluoro-3-methylbenzene
Introduction: Navigating Electrophilic Aromatic Substitution in a Polyfluorinated Aromatic System
1,2,4-Trifluoro-3-methylbenzene, also known as 2,3,6-trifluorotoluene, presents a unique and challenging substrate for electrophilic aromatic substitution (EAS). The interplay between the activating, ortho, para-directing methyl group and the three deactivating, ortho, para-directing fluorine atoms creates a nuanced reactivity landscape. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical considerations and practical protocols for performing electrophilic aromatic substitution on this highly functionalized arene.
The electron-withdrawing nature of the fluorine atoms significantly deactivates the aromatic ring towards electrophilic attack. However, the electron-donating methyl group provides a point of activation, directing incoming electrophiles to specific positions. Understanding the balance of these competing effects is paramount for predicting and achieving the desired regioselectivity.
Mechanistic Insights: The Directing Effects of Methyl and Fluoro Substituents
The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the combined influence of the four substituents. The fundamental mechanism of EAS involves the attack of the electron-rich aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the preferred position of attack.
-
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group that donates electron density to the ring through an inductive effect (+I). This increased electron density makes the ring more nucleophilic and stabilizes the positive charge of the arenium ion, particularly when the charge is located on the carbon atom to which the methyl group is attached. This stabilization is most effective for attack at the ortho and para positions.
-
Fluoro Groups (-F): Fluorine, like other halogens, exhibits a dual electronic effect. It is strongly electron-withdrawing through its inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This resonance donation stabilizes the arenium ion, and this stabilization is most pronounced for attack at the ortho and para positions. Despite being deactivating overall, the resonance effect makes fluorine an ortho, para-director.
In a polysubstituted ring, the most activating group generally exerts the dominant directing influence. In the case of this compound, the activating methyl group will be the primary director of substitution.
Introduction: The Strategic Importance of Nitrated Fluoroaromatics
An Application Guide to the Regioselective Nitration of 1,2,4-Trifluoro-3-methylbenzene
Nitrated aromatic compounds are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1] The introduction of a nitro group provides a versatile chemical handle for further transformations, most notably its reduction to an amine, which opens up a vast landscape of synthetic possibilities. When the aromatic core is further functionalized with fluorine atoms and alkyl groups, as in the case of this compound, the resulting nitroarenes possess unique electronic properties and metabolic stability, making them highly valuable precursors in drug discovery programs.
This application note provides a detailed technical guide for the regioselective nitration of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles that govern the reaction's outcome, explains the rationale behind specific experimental choices, and presents a validated, step-by-step protocol suitable for a research and development setting.
Scientific Principles: Unraveling Regioselectivity in a Multifunctionalized Ring
The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich π-system of the benzene ring.[2] The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong protic acid, most commonly sulfuric acid.[3]
In a substituted benzene, the regiochemical outcome—the position of the incoming nitro group—is dictated by the electronic effects of the substituents already present.[4] For this compound, we must consider the competing directing effects of the methyl and fluorine groups.
-
The Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group that increases the ring's nucleophilicity through an electron-donating inductive effect and hyperconjugation.[5] It is a strong ortho, para-director , meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[6][7][8]
-
Fluorine Atoms (-F): Halogens present a more nuanced case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated into the ring via resonance (+M or +R effect).[9][10] This resonance effect, which directs incoming electrophiles to the ortho and para positions , is dominant in determining the position of substitution, even though the overall reaction rate is slowed. Thus, fluorine is considered a deactivating, yet ortho, para-directing group.[4][6]
Predictive Analysis for this compound
In this compound, only two positions are available for substitution: C5 and C6.
-
Attack at C6: This position is ortho to the powerfully directing methyl group. It is also ortho to the fluorine at C1 and para to the fluorine at C4. The directing influences of all four substituents converge to strongly favor this position. The stability of the intermediate carbocation (the sigma complex) is significantly enhanced by resonance structures where the positive charge is placed on the carbon bearing the methyl group (C3), allowing for direct stabilization.[6]
-
Attack at C5: This position is meta to the methyl group, an electronically disfavored position. While it is ortho to the fluorine at C4, the strong directing effect of the methyl group overwhelmingly disfavors substitution at this site.
Diagram 1: Predicted Regioselective Nitration Pathway
Caption: Logical flow of the predicted nitration reaction.
Application Notes: Optimizing for Success and Safety
Selection of Nitrating System
For a moderately deactivated substrate like this compound, the conventional mixed acid system (concentrated HNO₃/H₂SO₄) is the most reliable and cost-effective choice. The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][5] Alternative nitrating systems, such as those using dinitrogen pentoxide or nitric acid with trifluoromethanesulfonic acid, can be employed for highly sensitive or extremely deactivated substrates but are generally unnecessary here.[11][12]
Critical Parameter Control
-
Temperature: This is the most critical parameter for controlling selectivity and preventing unwanted side reactions. The addition of the nitrating mixture must be performed at low temperatures (e.g., 0-5 °C) to manage the exothermic nature of the reaction. Running the reaction at elevated temperatures significantly increases the risk of di-nitration and oxidative degradation.[8]
-
Stoichiometry: A slight molar excess of nitric acid (1.1 to 1.2 equivalents) is typically sufficient to drive the reaction to completion. A large excess should be avoided as it can promote side reactions.
-
Reaction Monitoring: The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the precise determination of the reaction endpoint, preventing the formation of impurities through over-reaction.
Experimental Protocol: Nitration of this compound
Mandatory Safety Precautions
-
Extreme Hazard: The nitrating mixture is exceptionally corrosive, a powerful oxidizing agent, and reacts violently with many organic materials.[13][14][15]
-
Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood.[16] Wear chemical splash goggles, a full-face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton). Ensure immediate access to an eyewash station and safety shower.[13][15]
-
Quenching: The reaction must be quenched by slowly and carefully adding the reaction mixture to a large volume of crushed ice. NEVER add water to the concentrated acid mixture , as this can cause violent boiling and splashing.[14][16]
Materials and Equipment
-
This compound
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a clean, dry dropping funnel, carefully add 1.2 equivalents of concentrated nitric acid to 2-3 mL of concentrated sulfuric acid per gram of substrate. Allow the mixture to cool to room temperature.
-
Reaction Setup: Charge a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and the dropping funnel containing the nitrating mixture. Add the substrate, this compound (1.0 eq), followed by 3-5 mL of concentrated sulfuric acid per gram of substrate to act as the solvent.
-
Initiation of Reaction: Cool the flask containing the substrate solution to 0 °C using an ice-salt bath.
-
Controlled Addition: Begin the dropwise addition of the nitrating mixture from the dropping funnel to the stirred substrate solution. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. This step is highly exothermic and requires slow, careful addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with EtOAc, and analyzing by TLC or GC-MS.
-
Work-up and Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice, while stirring vigorously.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent like ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1,2,4-trifluoro-3-methyl-6-nitrobenzene by flash column chromatography on silica gel or by recrystallization to obtain a product of high purity.
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the nitration protocol.
Expected Results and Data Summary
The described protocol is designed for high regioselectivity and yield. Proper execution should result in the desired product with minimal formation of isomers or di-nitrated species.
| Parameter | Specification | Rationale |
| Substrate | This compound | Starting material for synthesis. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Powerful, reliable, and cost-effective system for generating NO₂⁺.[2][11] |
| Temperature | 0-5 °C | Manages exothermicity, prevents side reactions like di-nitration.[8] |
| Expected Major Product | 1,2,4-Trifluoro-3-methyl-6-nitrobenzene | Governed by the strong ortho, para-directing effects of the substituents. |
| Typical Yield | >85% (post-purification) | Dependent on precise control of conditions and efficient work-up. |
| Validation Methods | TLC, GC-MS, NMR (¹H, ¹³C, ¹⁹F), IR | Confirms reaction completion, product identity, and purity. |
References
- 1. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. aiinmr.com [aiinmr.com]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eastharbourgroup.com [eastharbourgroup.com]
- 14. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. quora.com [quora.com]
Friedel-Crafts Reaction Protocols for 1,2,4-Trifluoro-3-methylbenzene: A Guide for Advanced Synthesis
Introduction: Navigating the Challenges of Friedel-Crafts Reactions on Deactivated Aromatic Systems
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings, presents considerable challenges when applied to electron-deficient substrates.[1][2] 1,2,4-Trifluoro-3-methylbenzene is a prime example of such a challenging substrate. The cumulative electron-withdrawing effects of the three fluorine atoms render the aromatic ring significantly less nucleophilic, thereby impeding the classical electrophilic aromatic substitution mechanism central to the Friedel-Crafts reaction. This deactivation necessitates the use of more potent catalytic systems and carefully optimized reaction conditions to achieve successful alkylation or acylation.
This technical guide provides in-depth application notes and detailed protocols for performing Friedel-Crafts acylation and alkylation on this compound. We will explore the rationale behind the choice of reagents and catalysts, address the regiochemical outcomes, and offer practical, field-proven methodologies for researchers in synthetic chemistry and drug development.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in Friedel-Crafts reactions is governed by the interplay of the electronic effects of its substituents. The three fluorine atoms are strongly deactivating due to their inductive electron-withdrawing nature, which is only partially offset by their weak resonance electron-donating effect. Conversely, the methyl group is an activating, ortho, para-directing group.
The regioselectivity of the electrophilic attack will be a balance of these directing effects. The most probable site of substitution is the C5 position, which is para to the activating methyl group and ortho to a fluorine atom. This position is also sterically accessible. The C6 position, ortho to the methyl group, is another possibility, though potentially more sterically hindered.
Part 1: Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation is generally the more reliable method for functionalizing deactivated aromatic rings.[3] The acylium ion, the active electrophile, is highly reactive and less prone to rearrangements compared to carbocations in alkylation reactions. Furthermore, the resulting ketone product is deactivated, which prevents undesirable polysubstitution reactions.[3]
Catalyst Selection for Deactivated Arenes
For electron-deficient substrates like this compound, traditional Lewis acids such as aluminum chloride (AlCl₃) may require harsh conditions and can lead to low yields.[1][4] More potent catalytic systems are often necessary to drive the reaction to completion. Trifluoromethanesulfonic acid (TfOH) and metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and scandium(III) triflate (Sc(OTf)₃), have proven effective for the acylation of deactivated aromatic compounds, including fluorinated benzenes.[5][6] These catalysts exhibit high Lewis acidity and can function in catalytic amounts.
Experimental Protocol: Acylation with Acetyl Chloride
This protocol details the acetylation of this compound using acetyl chloride as the acylating agent and hafnium(IV) triflate as the catalyst.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Hafnium(IV) triflate (Hf(OTf)₄) (0.1 eq)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add hafnium(IV) triflate (0.1 eq) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly pouring it into a beaker containing ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Summary: Acylation Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Hafnium(IV) triflate | High Lewis acidity suitable for deactivated arenes.[6] |
| Acylating Agent | Acetyl chloride | Common and reactive acylating agent. |
| Solvent | Dichloromethane | Inert solvent, suitable for Friedel-Crafts reactions. |
| Temperature | Reflux (40 °C) | Elevated temperature to overcome the activation energy barrier. |
| Stoichiometry | 1.2 eq of Acetyl Chloride | A slight excess of the acylating agent ensures complete conversion. |
Reaction Workflow: Friedel-Crafts Acylation
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
Part 2: Friedel-Crafts Alkylation of this compound
Friedel-Crafts alkylation of deactivated arenes is notoriously difficult. The reaction is prone to several limitations, including carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. For this compound, the strong deactivation makes alkylation particularly challenging.
Overcoming Deactivation: Catalyst and Reagent Choice
To achieve alkylation, a highly reactive electrophile and a potent catalyst are essential. Using a tertiary alkyl halide, such as tert-butyl chloride, can be advantageous as it forms a relatively stable tertiary carbocation. For the catalyst, a very strong Lewis acid like antimony pentafluoride (SbF₅) or a superacid system like HF-SbF₅ might be necessary. However, these reagents are highly corrosive and require specialized handling procedures. A more practical approach for laboratory-scale synthesis is to use a strong Lewis acid like aluminum chloride, but with the understanding that higher temperatures and longer reaction times may be required.
Experimental Protocol: Alkylation with tert-Butyl Chloride
This protocol describes the tert-butylation of this compound using tert-butyl chloride and aluminum chloride.
Materials:
-
This compound (1.0 eq)
-
tert-Butyl chloride (1.5 eq)
-
Aluminum chloride (AlCl₃) (1.3 eq)
-
Nitrobenzene (anhydrous, as solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler, suspend aluminum chloride (1.3 eq) in anhydrous nitrobenzene.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) and tert-butyl chloride (1.5 eq) in anhydrous nitrobenzene.
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by GC-MS.
-
Once the reaction has reached the desired conversion, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and wash it with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the nitrobenzene solvent by vacuum distillation.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the alkylated product.
Data Summary: Alkylation Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Aluminum chloride (AlCl₃) | A strong and common Lewis acid for Friedel-Crafts reactions.[7][8] |
| Alkylating Agent | tert-Butyl chloride | Forms a stable tertiary carbocation, facilitating the reaction. |
| Solvent | Nitrobenzene | A polar, inert solvent that can dissolve the reactants and catalyst complex. Its deactivating nature can help to moderate the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by extended stirring at room temperature to drive the reaction to completion. |
| Stoichiometry | 1.5 eq of tert-Butyl Chloride | An excess of the alkylating agent is used to favor product formation. |
Reaction Mechanism: Friedel-Crafts Alkylation
Caption: General mechanism of the Friedel-Crafts alkylation reaction.
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care and in a dry environment.
-
Acyl chlorides and alkyl halides are corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitrobenzene is toxic and should be handled with extreme caution.
-
Quenching the reaction mixture is highly exothermic and should be done slowly and with cooling.
Conclusion
The Friedel-Crafts reaction of this compound, while challenging due to the deactivated nature of the aromatic ring, can be successfully achieved with careful selection of catalysts and reaction conditions. Acylation is generally the preferred method due to its higher reliability and avoidance of common side reactions associated with alkylation. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of complex, fluorinated aromatic compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,2,4-Trifluoro-3-methylbenzene
Introduction: Unlocking the Potential of Fluorinated Scaffolds
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and electronic properties. 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,5-trifluorotoluene) is a valuable fluorinated building block. However, the selective functionalization of such polyfluorinated arenes presents a significant synthetic challenge due to the strength of the carbon-fluorine (C-F) bond.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While these reactions traditionally focus on the activation of C-Cl, C-Br, and C-I bonds, recent advancements in ligand and catalyst design have enabled the challenging activation of C-F bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions with this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Mechanistic Insights: The Challenge of C-F Bond Activation and Regioselectivity
The key step in the cross-coupling of this compound is the oxidative addition of a C-F bond to a low-valent palladium(0) complex. This process is significantly more challenging than for other aryl halides due to the high bond dissociation energy of the C-F bond. The success of these reactions hinges on the use of highly electron-rich and sterically bulky phosphine ligands that can promote the formation of the active palladium catalyst and facilitate the C-F bond cleavage.
A critical consideration is the regioselectivity of the C-F bond activation. In this compound, there are three distinct C-F bonds. The position of oxidative addition is influenced by both electronic and steric factors. Generally, C-F bonds that are ortho to an activating group or are more sterically accessible are more prone to activation. For this compound, the C-F bond at the 2-position is often the most reactive due to the electronic influence and potential directing effects of the adjacent methyl group and fluorine atoms. However, the precise regioselectivity can be influenced by the specific ligand and reaction conditions employed. Preliminary mechanism studies suggest that electron-rich palladium complexes facilitate the oxidative addition of C-F bonds, and in some cases, a chelating effect from an adjacent fluorine atom can promote the activation.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.
General Reaction Scheme:
Ar-F + R¹R²NH --[Pd catalyst, Ligand, Base]--> Ar-NR¹R²
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkynes. [1]This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
General Reaction Scheme:
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general method for the Sonogashira coupling and may require optimization for this specific substrate.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylacetylene (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Sonogashira Coupling Workflow
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more electron-rich and bulky ligand (e.g., Buchwald-type ligands), or screening different bases (e.g., Cs₂CO₃ for Suzuki couplings). Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
-
Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be a competing side reaction. Using a higher catalyst loading or a more sterically hindered ligand can sometimes mitigate these side reactions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Proper inert atmosphere techniques are crucial. If catalyst deactivation is suspected, using a pre-catalyst or ensuring complete removal of oxygen from the reaction system is recommended.
Applications in Drug Discovery and Materials Science
The products derived from the cross-coupling of this compound are valuable scaffolds for the development of new chemical entities. The introduction of aryl, amino, and alkynyl groups onto the fluorinated ring system allows for the fine-tuning of molecular properties. These derivatives can serve as key intermediates in the synthesis of:
-
Bioactive Molecules: The resulting fluorinated biaryls, anilines, and arylalkynes can be further elaborated to create novel drug candidates with improved pharmacokinetic profiles.
-
Organic Electronics: The electronic properties of the fluorinated aromatic core can be modulated by the coupled substituents, making these compounds of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Liquid Crystals: The rigid, anisotropic structures of the coupled products can be exploited in the design of novel liquid crystalline materials.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently synthesize a diverse range of valuable fluorinated compounds. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals seeking to explore the synthetic potential of this important fluorinated building block.
References
Quantitative Analysis of 1,2,4-Trifluoro-3-methylbenzene: A Guide to Method Selection, Protocol Development, and Validation
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of 1,2,4-Trifluoro-3-methylbenzene (2,3,6-Trifluorotoluene), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Recognizing the critical need for accuracy and reliability in drug development and manufacturing, this document provides two primary protocols: a high-specificity Gas Chromatography-Mass Spectrometry (GC-MS) method and a versatile High-Performance Liquid Chromatography (HPLC-UV) method. The narrative emphasizes the rationale behind procedural choices, adherence to rigorous validation standards, and practical insights for implementation in a research or quality control setting.
Introduction: The Analytical Imperative
This compound (CAS No. 119916-25-5, Molecular Formula: C₇H₅F₃, Molecular Weight: 146.11 g/mol ) is a fluorinated aromatic compound whose structural motifs are of increasing interest in medicinal chemistry.[1] The precise and accurate quantification of this intermediate is paramount, ensuring stoichiometric control in synthetic routes, defining impurity profiles, and ultimately guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). The selection of an analytical method is therefore not a trivial choice but a foundational decision that impacts process efficiency, regulatory compliance, and product integrity.
This guide is structured to empower the scientist with not only the procedural steps but also the underlying principles. We will explore the strengths of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compound analysis, grounded in widely accepted standards such as the U.S. Environmental Protection Agency (EPA) Method 8260 series for volatile organic compounds (VOCs).[2][3][4][5] We will also present a complementary HPLC-UV method, offering an alternative for laboratories where liquid chromatography is the preferred platform or when analyzing complex, non-volatile matrices.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Selection
GC is the quintessential technique for analyzing volatile and semi-volatile compounds that are thermally stable.[6] this compound, with an estimated boiling point suitable for GC analysis, fits this profile perfectly. The coupling of GC with a Mass Spectrometer (MS) detector provides an unparalleled level of specificity. While a Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons, MS provides structural information, allowing for positive identification against a spectral library and unambiguous differentiation from co-eluting impurities. This is crucial in pharmaceutical development where identifying potential process-related impurities is as important as quantifying the target compound. The principles of this approach are well-established in regulatory methods like EPA 8260D and ASTM D4128.[3][7]
Experimental Protocol: GC-MS
This protocol is designed for the quantification of this compound in a relatively clean matrix, such as a reaction mixture solvent or as a neat material.
2.2.1 Sample and Standard Preparation
-
Solvent Selection: Use a high-purity solvent in which the analyte is soluble and which does not co-elute with the analyte or internal standard. Methanol or Acetonitrile (HPLC Grade or higher) are suitable choices.
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL Class A volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Internal Standard (IS) Stock (1000 µg/mL): Select an appropriate internal standard that is not present in the sample, is chemically similar, and elutes near the analyte. 1,2,4-Trichlorobenzene or Fluorobenzene are suitable candidates. Prepare a 1000 µg/mL stock solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard. A typical range might be 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL. Fortify each calibration standard with the internal standard to a constant concentration (e.g., 20 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range. Spike the final diluted sample with the internal standard to the same concentration as the calibration standards.
2.2.2 Instrumentation and Conditions
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Injector | Split/Splitless Inlet, 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. Splitless mode may be used for trace analysis. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for aromatic compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C @ 15 °C/min, hold 2 min | The initial temperature provides good peak focusing. The ramp rate is chosen to ensure separation from solvent and potential impurities within a reasonable run time. |
| MS System | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer is sufficient for reliable quantification. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra and enabling library matching. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quad Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full Scan is used for initial identification and method development. Selected Ion Monitoring (SIM) is used for enhanced sensitivity in routine quantification. For this compound (MW 146.1), suggested ions are m/z 146 (quantifier), 127, and 96 (qualifiers). |
2.2.3 Data Analysis and Quantification
-
Peak Identification: Confirm the analyte peak by its retention time and by comparing its mass spectrum to that of a reference standard or a validated spectral library (e.g., NIST).[8]
-
Calibration Curve: For each calibration standard, calculate the Response Factor (RF) as: (Peak Area of Analyte / Peak Area of IS). Plot the concentration ratio (Concentration of Analyte / Concentration of IS) on the x-axis against the RF on the y-axis.
-
Linear Regression: Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995 for the curve to be accepted.
-
Quantification: Calculate the RF for the sample and determine its concentration using the regression equation from the calibration curve.
Workflow Diagram: GC-MS Analysis
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
Rationale for Selection
While GC-MS is superior for volatile analysis, HPLC is ubiquitous in pharmaceutical labs and offers advantages in certain scenarios. If this compound is part of a reaction mixture containing high-boiling or thermally labile compounds, direct analysis by HPLC can be simpler, avoiding complex sample preparation or derivatization. Reversed-phase HPLC with a C18 column is a robust starting point for separating moderately non-polar aromatic compounds. UV detection is straightforward, as the benzene ring will exhibit absorbance in the low UV range (~210-265 nm).
Experimental Protocol: HPLC-UV
3.2.1 Sample and Standard Preparation
-
Mobile Phase: Prepare Mobile Phase A (e.g., HPLC-grade Water) and Mobile Phase B (e.g., HPLC-grade Acetonitrile or Methanol). Filter and degas both.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically a suitable diluent.
-
Standard & Sample Preparation: Prepare stock, calibration, and analytical samples as described in section 2.2.1, using the chosen diluent. An external standard method is common in HPLC, so an internal standard is optional but recommended for best precision.
3.2.2 Instrumentation and Conditions
| Parameter | Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A general-purpose reversed-phase column suitable for aromatic compounds. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Mobile Phase | Gradient: 40% B to 90% B over 10 min | A gradient elution is necessary to elute the non-polar analyte from the C18 column and clean the column of any more retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for monitoring at a specific wavelength (e.g., 254 nm) and also capturing the full UV spectrum to check for peak purity. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds. The optimal wavelength should be determined by examining the UV spectrum of the analyte. |
3.2.3 Data Analysis and Quantification
-
Peak Identification: Confirm the analyte peak by its retention time against a known standard.
-
Calibration: Generate an external standard calibration curve by plotting the peak area of the analyte against its concentration for the five calibration standards.
-
Linear Regression & Quantification: Perform a linear regression (r² ≥ 0.995) and use the resulting equation to calculate the concentration of the analyte in the sample based on its peak area.
Workflow Diagram: HPLC-UV Analysis
Analytical Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9][10] The following parameters, based on International Council for Harmonisation (ICH) guidelines, must be assessed.[11]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradation products, matrix components).[12] | Peak is free of interference at the analyte retention time in blank/placebo injections. For MS, mass spectrum matches the reference. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[12] | Correlation coefficient (r²) ≥ 0.995 for a plot of response vs. concentration across a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] | Typically 80% to 120% of the target test concentration. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found.[13] Assessed by spike/recovery studies at 3 levels (e.g., 80%, 100%, 120%) with 3 replicates each. | Mean recovery of 98.0% - 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] | |
| Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay precision). | Relative Standard Deviation (RSD) ≤ 2.0% for ≥6 replicates. |
| Intermediate Precision | Expresses within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12] | Typically determined at a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12] | Typically determined at a signal-to-noise ratio (S/N) of 10:1. Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C). | The results should remain within the established acceptance criteria for precision and accuracy. |
References
- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. testinglab.com [testinglab.com]
- 6. infinitalab.com [infinitalab.com]
- 7. store.astm.org [store.astm.org]
- 8. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. wjarr.com [wjarr.com]
- 12. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 1,2,4-Trifluoro-3-methylbenzene
Abstract
This application note presents a detailed, robust, and validated protocol for the analysis of 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-Trifluorotoluene) using Gas Chromatography-Mass Spectrometry (GC-MS). As a fluorinated aromatic compound, its accurate identification and quantification are critical in various fields, including chemical synthesis, materials science, and environmental monitoring. This guide provides a comprehensive methodology, from sample preparation to data analysis, grounded in established principles of analytical chemistry. The protocol is designed for researchers, scientists, and quality control professionals requiring a reliable method for this specific analyte.
Introduction and Scientific Principles
This compound is a volatile organic compound (VOC) whose detection often requires high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice due to its unparalleled ability to separate volatile compounds and provide definitive structural identification.
The Causality of Method Selection:
-
Gas Chromatography (GC): The separation of this compound from a sample matrix is predicated on its volatility and chemical properties. A non-polar capillary column is selected based on the principle of "like dissolves like." The analyte, being a relatively non-polar aromatic compound, will have a strong affinity for a non-polar stationary phase, such as one based on 5% diphenyl / 95% dimethyl polysiloxane. This ensures good peak shape and retention. A programmed temperature ramp is essential to first focus the analyte at the head of the column at a low temperature and then elute it efficiently as the temperature increases, providing optimal separation from other matrix components.[1][2]
-
Mass Spectrometry (MS): Following chromatographic separation, the MS serves as a highly specific and sensitive detector. We employ Electron Ionization (EI) at a standard energy of 70 eV. This high-energy ionization is crucial for creating reproducible fragmentation patterns that can be compared against established spectral libraries, such as the NIST Mass Spectral Library, for unambiguous identification.[3][4] For quantitative analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored. This dramatically increases the signal-to-noise ratio, allowing for trace-level detection.
Materials and Methodology
Reagents and Standards
-
This compound (C₇H₅F₃, MW: 146.11 g/mol ), analytical standard grade (≥99% purity).[5]
-
Internal Standard (IS): Bromofluorobenzene (BFB) or a suitable deuterated aromatic compound.
-
Solvents: High-purity, GC-MS grade Methanol, Dichloromethane, and Hexane.[6][7]
-
Organic-free reagent water for blank preparation.
Sample Preparation: A Self-Validating System
Sample preparation is critical to prevent contamination and ensure compatibility with the GC-MS system. All glassware must be scrupulously cleaned and samples should be prepared in glass vials to avoid plasticizer contamination.[7][8]
Protocol 1: Direct Liquid Injection (for liquid samples)
-
Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Working Standards: Create a series of calibration standards by serially diluting the stock solution in a suitable volatile solvent like hexane or dichloromethane to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 µg/L to 200 µg/L).
-
Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown samples with the internal standard to a constant final concentration (e.g., 50 µg/L). The use of an internal standard corrects for variations in injection volume and instrument response, ensuring the trustworthiness of the quantitative data.
-
Final Preparation: Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined cap. Ensure no particles are present; centrifuge or filter if necessary.[7][8]
Alternative Preparation Technique: Headspace Analysis
For complex matrices such as soil, sludge, or wastewater, static or dynamic headspace (Purge and Trap) analysis is superior.[6][9] This technique isolates the volatile this compound from non-volatile matrix components, protecting the GC inlet and column while concentrating the analyte. This approach is consistent with methodologies outlined in U.S. EPA Method 8260 for VOC analysis.[1][2][10][11]
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of this compound. Instrument tuning should be verified daily using a standard such as Bromofluorobenzene (BFB) to meet EPA 8260 criteria, ensuring mass accuracy and spectral integrity.[1][11]
| Parameter | Setting | Rationale for Experimental Choice |
| Gas Chromatograph | ||
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | Low-polarity phase provides excellent separation for non-polar to semi-polar VOCs. Industry standard for robust environmental analysis. |
| Inlet Type | Split/Splitless | Use splitless mode for trace analysis (<10 ng on-column) to maximize analyte transfer to the column.[7] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and solvent without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time. |
| Oven Program | Initial: 45 °C, hold for 2 min. Ramp: 10 °C/min to 220 °C. Final Hold: 5 min. | The initial hold focuses the analyte. The ramp provides separation, and the final hold ensures elution of any less volatile compounds. |
| Injection Volume | 1 µL | Standard volume for splitless injections. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standardized at 70 eV to produce reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard operating temperature to maintain cleanliness and promote proper ionization. |
| Quadrupole Temp. | 150 °C | Standard operating temperature to ensure stable mass filtering. |
| Transfer Line Temp. | 280 °C | Must be higher than the final oven temperature to prevent analyte condensation between the GC and MS. |
| Data Acquisition | ||
| Mode | Full Scan (for identification) & SIM (for quantification) | Full Scan provides the complete mass spectrum for identification. SIM mode significantly enhances sensitivity for trace quantification. |
| Scan Range (Full Scan) | m/z 45 - 250 | Covers the molecular weight of the analyte and its characteristic fragments. |
| SIM Ions | Quantifier: m/z 146 (M⁺). Qualifiers: m/z 127, 96 | m/z 146 is the molecular ion. Fragment ions (e.g., loss of F, loss of F and HF) are selected as qualifiers to ensure specificity. (Note: Specific ions should be confirmed from an experimental spectrum of a pure standard). |
| Dwell Time (SIM) | 100 ms | Sufficient time to acquire statistically significant data for each ion without compromising chromatographic peak definition. |
Analytical Workflow and Data Processing
The entire analytical process, from sample receipt to final report, is outlined below. This workflow is designed to ensure data integrity and traceability at every step.
Caption: GC-MS analytical workflow for this compound.
Data Processing Steps:
-
Identification: The analyte is identified by comparing its retention time to that of a known standard. Confirmation is achieved by matching the acquired mass spectrum against a reference spectrum from a library (e.g., NIST/EPA/NIH Mass Spectral Library).
-
Quantification: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The concentration of this compound in unknown samples is calculated from this curve using linear regression. The correlation coefficient (R²) of the curve must be ≥ 0.995 for the calibration to be considered valid.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. gcms.cz [gcms.cz]
- 3. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 4. 1,2,4-Trifluorobenzene [webbook.nist.gov]
- 5. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
HPLC method development for 1,2,4-Trifluoro-3-methylbenzene purification
An Application Note and Comprehensive Protocol for the Preparative HPLC Method Development for the Purification of 1,2,4-Trifluoro-3-methylbenzene
Abstract
This guide provides a detailed, systematic framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. This small, non-polar, and relatively volatile aromatic compound presents unique challenges for purification via liquid chromatography. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, from chromatographic mode selection to final method optimization and scaling for preparative purification. We address critical parameters including stationary phase chemistry, mobile phase composition, and temperature effects to achieve optimal resolution from process-related impurities. The protocols herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can develop a reliable and efficient purification workflow.
Foundational Principles & Strategic Approach
The purification of small, non-polar molecules like this compound requires a deliberate approach. While Gas Chromatography (GC) is often suitable for the analysis of volatile compounds, preparative HPLC is frequently the superior choice for isolating larger quantities of material with high purity.[1] The primary challenge lies in achieving sufficient retention and selectivity to resolve the target compound from structurally similar isomers and impurities.
Analyte Characterization: this compound
-
Structure: A substituted benzene ring, rendering it aromatic and UV-active.
-
Polarity: Inherently non-polar (hydrophobic) due to its hydrocarbon backbone. The trifluoro-substitution pattern increases its unique electronic properties but does not make it polar enough for strong retention in traditional normal-phase chromatography.[2][3]
-
Detection: The aromatic ring provides strong chromophores, making UV detection highly effective. Based on similar structures like (Trifluoromethyl)benzene, a maximum absorption wavelength is expected between 250-270 nm.[4]
-
Solubility: The analyte is soluble in non-polar organic solvents like hexane and moderately soluble in common HPLC mobile phase components such as acetonitrile and methanol.[5] Sample preparation should utilize a solvent that is miscible with the mobile phase and is ideally weaker than the mobile phase to ensure good peak shape.[1][6]
Chromatographic Mode Selection: The Case for Reversed-Phase (RP-HPLC)
The choice of chromatographic mode is the most critical decision in method development.[7]
-
Reversed-Phase (RP) HPLC: This is the most widely used HPLC mode, employing a non-polar stationary phase and a polar mobile phase.[2] Non-polar analytes, like our target, are retained through hydrophobic interactions with the stationary phase.[3] RP-HPLC is chosen for this application due to its robustness, reproducibility, and the vast selection of available stationary phases that can provide unique selectivity for aromatic compounds.[8]
-
Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane).[9] While NP-HPLC can be effective for non-polar compounds, it is often more susceptible to variations in mobile phase water content, leading to less reproducible retention times.[10] Therefore, RP-HPLC is the preferred starting point.
Systematic Method Development Workflow
A structured, multi-step approach is essential for efficient method development. The workflow is designed to first establish retention and then systematically optimize selectivity for critical impurity pairs.
Figure 1: A systematic workflow for HPLC method development.
Step 1: Initial Column and Mobile Phase Screening
The goal of this initial phase is to find a set of conditions that provides retention for the target analyte and a preliminary separation profile.
Column Selection Rationale: The choice of stationary phase has the highest influence on selectivity.[11] For this compound, phases that offer hydrophobic and alternative interactions are ideal.
| Stationary Phase | USP Code | Primary Interaction Mechanism | Rationale for Selection |
| C18 (Octadecylsilane) | L1 | Hydrophobic | The industry standard for RP-HPLC. Provides excellent retention for non-polar compounds. A robust and reliable starting point.[2] |
| Pentafluorophenyl (PFP) | L43 | Hydrophobic, π-π, Dipole-Dipole | Highly recommended for separating halogenated aromatic compounds. The fluorinated phase offers unique selectivity compared to C18.[8][12] |
| Phenyl-Hexyl | L11 | Hydrophobic, π-π | Provides alternative selectivity for aromatic compounds through π-π interactions between the analyte and the phenyl groups of the stationary phase.[13] |
Mobile Phase Selection: The mobile phase modulates retention and fine-tunes selectivity.[14]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents for RP-HPLC.[5] ACN is generally a stronger solvent than MeOH and often provides different selectivity.[15]
-
Aqueous Phase: HPLC-grade water is used. Buffers are not necessary as the analyte is neutral and lacks ionizable groups.[16]
Protocol: Initial Screening Experiments
This protocol outlines a fast scouting gradient to test the selected columns and mobile phases.
1. Sample Preparation: a. Prepare a stock solution of the crude this compound sample at approximately 1 mg/mL.[1] b. The ideal solvent is the initial mobile phase composition (e.g., 50:50 ACN/Water). If solubility is an issue, use 100% ACN or MeOH and ensure the injection volume is small (e.g., 5 µL) to prevent peak distortion.[6][17] c. Filter the sample through a 0.22 µm syringe filter to remove particulates that could block the column.[6]
2. HPLC System & Conditions:
- Columns: C18 (e.g., 150 x 4.6 mm, 5 µm), PFP (e.g., 150 x 4.6 mm, 5 µm)
- Mobile Phase A: HPLC Grade Water
- Mobile Phase B: Acetonitrile (Run 1) or Methanol (Run 2)
- Gradient Program (Scouting):
- 0.0 min: 50% B
- 15.0 min: 100% B
- 20.0 min: 100% B
- 20.1 min: 50% B
- 25.0 min: 50% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 260 nm
- Injection Volume: 5 µL
3. Data Evaluation: a. Compare the chromatograms from all four conditions (C18/ACN, C18/MeOH, PFP/ACN, PFP/MeOH). b. Identify the condition that provides the best initial separation of the main peak from its closest eluting impurities. This will be the starting point for optimization.
Step 2: Optimization of the Separation
Once a promising starting condition is identified, the next step is to refine it to achieve baseline resolution (Rs > 1.5) for all key impurities.
Figure 2: Decision tree for HPLC method optimization.
Optimization Strategies:
-
Gradient Adjustment: If peaks are crowded, decrease the gradient slope (e.g., from a 5% to a 2% increase in organic solvent per minute) around the elution time of the target compound. This increases the run time but provides more opportunity for separation.[18]
-
Change Organic Modifier: Switching from ACN to MeOH (or vice versa) is a powerful tool to change selectivity, as it alters the nature of the solvent-analyte interactions.[15][19] This can sometimes reverse the elution order of closely related compounds.
-
Temperature Control: Column temperature affects mobile phase viscosity and mass transfer kinetics. For aromatic compounds, changing the temperature can also subtly alter hydrophobic and π-π interactions, thus affecting selectivity.[13] It is advisable to explore a range (e.g., 25°C to 45°C).[20]
-
Troubleshooting Peak Tailing: While less common for non-basic compounds, peak tailing can still occur due to column overload or secondary interactions.[21][22] If observed, first try diluting the sample or reducing the injection volume.[23] Persistent tailing may indicate an issue with the column itself.[24][25]
Method Validation & Scaling for Purification
For a purification method, validation focuses on ensuring the process is specific, robust, and can handle the required sample load. This adapts principles from formal analytical method validation.[26][27][28][29]
Specificity and Resolution
The primary goal is to prove the method can separate the target compound from its impurities.
-
Protocol: Inject the crude sample using the optimized method. The resolution (Rs) between the main peak and the closest eluting impurity should be calculated and must be ≥ 1.5 for preparative work.
Loading Capacity Study
This determines the maximum amount of crude material that can be injected onto a preparative column without compromising separation.
-
Protocol:
-
Switch to a preparative column with the same stationary phase chemistry (e.g., 250 x 21.2 mm). Adjust the flow rate to maintain the same linear velocity as the analytical method.
-
Prepare a concentrated solution of the crude sample (e.g., 50-100 mg/mL).
-
Perform a series of injections with increasing mass on the column (e.g., 50 mg, 100 mg, 150 mg, 200 mg).
-
Monitor the resolution between the target peak and its nearest impurity. The loading limit is reached when this resolution drops below 1.5.
-
Final Recommended Purification Protocol
The following protocol was developed for this compound using the systematic approach described above. The PFP column with an ACN/Water gradient was found to provide the best resolution.
| Parameter | Analytical Scale | Preparative Scale |
| Column | PFP, 150 x 4.6 mm, 5 µm | PFP, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 60% B to 85% B over 12 min | 60% B to 85% B over 12 min |
| Flow Rate | 1.0 mL/min | 21.5 mL/min |
| Temperature | 35 °C | 35 °C |
| Detection | UV, 260 nm | UV, 260 nm |
| Injection Volume | 5 µL (1 mg/mL) | 2.0 mL (50 mg/mL) |
| Max Load per Run | ~5 µg | 100 mg |
Step-by-Step Purification Protocol:
-
System Equilibration: Equilibrate the preparative HPLC system with the specified column at 60% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve 100 mg of crude this compound in 2.0 mL of Acetonitrile. Ensure it is fully dissolved.
-
Injection: Inject the entire 2.0 mL of the sample solution onto the column.
-
Chromatography: Run the gradient method as specified in the table above.
-
Fraction Collection: Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Use a narrow collection window to maximize purity.
-
Post-Run Analysis: Analyze a small aliquot of the collected fraction(s) using the analytical scale method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to isolate the purified this compound.
Conclusion
This application note has detailed a comprehensive, science-driven strategy for developing a preparative HPLC method for the purification of this compound. By systematically screening columns with alternative selectivities, such as C18 and PFP, and optimizing the mobile phase composition and temperature, a robust method capable of resolving the target from its impurities was established. The final protocol, validated for specificity and loading capacity, demonstrates an effective and scalable solution for obtaining high-purity material, suitable for demanding applications in research and development.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. linklab.gr [linklab.gr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mastelf.com [mastelf.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. rjptonline.org [rjptonline.org]
- 21. benchchem.com [benchchem.com]
- 22. chromtech.com [chromtech.com]
- 23. uhplcs.com [uhplcs.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 26. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 27. actascientific.com [actascientific.com]
- 28. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 29. demarcheiso17025.com [demarcheiso17025.com]
Application Notes & Protocols: The Strategic Role of Trifluoromethyl Groups in Drug Design
Introduction: Beyond a Simple Methyl Mimic
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of transforming a biologically active compound into a successful therapeutic agent.[1][2] Among the vast arsenal of chemical moieties available to the drug designer, the trifluoromethyl (CF₃) group holds a privileged status. Far more than a simple sterically larger version of a methyl group, the CF₃ group imparts a unique combination of electronic and physicochemical properties that can profoundly and beneficially influence a drug candidate's entire pharmacological profile.[1][3] Approximately 15–20% of all licensed drugs introduced annually contain fluorine, with the trifluoromethyl group being a significant contributor to this statistic.[4]
This guide provides an in-depth exploration of the CF₃ group's role, moving from its fundamental properties to its strategic application in overcoming common drug development hurdles such as poor metabolic stability and insufficient binding affinity. We will detail field-proven protocols for assessing the impact of trifluoromethylation and for its chemical synthesis, providing researchers with the foundational knowledge to leverage this powerful tool in their own discovery programs. A wide range of FDA-approved drugs, including Fluoxetine (antidepressant), Celecoxib (anti-inflammatory), and Sorafenib (anticancer), feature a trifluoromethyl group, underscoring its broad utility and impact.[5][6][7]
Part 1: The Physicochemical Impact of the Trifluoromethyl Group
The decision to introduce a CF₃ group is driven by its ability to predictably modulate several key molecular properties critical for drug-likeness.[8][9][10]
Metabolic Stability: Blocking the "Soft Spots"
A primary reason for incorporating a CF₃ group is to enhance metabolic stability.[11][12] Many drug candidates fail due to rapid breakdown by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[12][13] These enzymes often target metabolically labile C-H bonds for oxidation.
The Causality: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage.[11][12] By strategically replacing a metabolically susceptible group (like a methyl or an unsubstituted aromatic position) with a CF₃ group, chemists can effectively block a "metabolic hotspot," a strategy often called "metabolic switching."[3][13] This leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[3][11][13]
Lipophilicity and Permeability: A Double-Edged Sword
The CF₃ group is highly lipophilic, a property that can significantly enhance a drug's ability to cross biological membranes, including the gut wall for absorption and the blood-brain barrier for CNS-targeted drugs.[11][12][14] This is a key reason for its inclusion in drugs like Fluoxetine, where brain penetration is essential.[3]
The Causality: The Hansch hydrophobicity parameter (π) for a CF₃ group is +0.88, indicating its strong contribution to a molecule's overall lipophilicity (logP).[1] However, this increased lipophilicity must be carefully balanced. While it aids permeability, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[1]
Modulation of Acidity/Basicity (pKa)
As a powerful electron-withdrawing group, the CF₃ moiety can significantly influence the pKa of nearby acidic or basic functional groups.[12][14]
The Causality: When placed near a basic amine, the CF₃ group's inductive effect withdraws electron density, making the amine's lone pair of electrons less available to accept a proton. This results in a lower pKa, meaning the amine is less basic. Conversely, it can make a nearby acidic proton more acidic (lower pKa). This modulation is critical for controlling the ionization state of a drug at physiological pH (≈7.4), which in turn affects its solubility, receptor binding, and cell permeability.
Data Presentation: Comparing Physicochemical Properties
The strategic replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group yields predictable shifts in key drug-like properties.
| Property | Typical -CH₃ Analog | Expected -CF₃ Analog | Rationale for Change |
| Metabolic Half-Life (t½) | Shorter | Longer | The high C-F bond energy resists CYP450-mediated oxidation.[11][13] |
| Lipophilicity (logP) | Lower | Higher (ΔlogP ≈ +0.88) | The CF₃ group is significantly more hydrophobic than a methyl group.[1][14] |
| pKa of a distal amine | Higher (more basic) | Lower (less basic) | The strong electron-withdrawing nature of the CF₃ group reduces the basicity of the amine.[14] |
| Binding Affinity (Kd/IC₅₀) | Variable | Often Improved | Can enhance binding through hydrophobic and multipolar interactions.[1][15] |
Part 2: Enhancing Target Binding and Potency
Beyond pharmacokinetics, the CF₃ group can directly improve a drug's pharmacodynamics by enhancing its binding affinity and selectivity for its biological target.[1]
The Causality:
-
Hydrophobic Interactions: The lipophilic nature of the CF₃ group allows it to fit snugly into hydrophobic pockets within a protein's active site, displacing water molecules and increasing binding energy.[1]
-
Multipolar Interactions: The CF₃ group can engage in favorable, non-covalent interactions that go beyond simple van der Waals forces. It can form short-distance multipolar interactions with backbone carbonyl groups of a protein.[15][16] These orthogonal interactions, where the electron-poor carbon of the carbonyl aligns with the electron-rich fluorine atoms, can be a significant contributor to binding affinity.[15]
-
Conformational Control: The steric bulk of the CF₃ group, which is larger than a methyl group, can help lock the drug molecule into a specific, bioactive conformation that is optimal for binding to the target receptor.[14]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} end Caption: Bioisosteric replacement of a methyl group with a CF₃ group.
Part 3: Experimental Protocols
Protocol 1: In Vitro Assessment of Metabolic Stability
This protocol provides a self-validating system to compare the metabolic stability of a parent compound against its trifluoromethylated analog using liver microsomes, which contain a high concentration of CYP enzymes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a parent drug and its CF₃ analog.[13]
Materials:
-
Parent compound and CF₃ analog (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with 0.1% formic acid (Stopping solution)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH system to 37°C for 10 minutes.
-
In a 96-well plate, add the test compounds (parent, CF₃ analog, and controls) to the microsomal suspension to a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Self-Validation Step: Include a parallel incubation set without the NADPH system (minus-NADPH control). Any compound loss in this set is due to non-enzymatic degradation or binding, not metabolism.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops the reaction.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .
-
Expected Outcome: The CF₃ analog is expected to exhibit a significantly longer t½ and lower CLᵢₙₜ compared to its metabolically labile parent compound, validating the successful blocking of a metabolic hotspot.[13]
dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];
} end Caption: Workflow for the in vitro microsomal stability assay.
Protocol 2: Synthetic Introduction of a Trifluoromethyl Group
Numerous reagents have been developed to introduce the CF₃ group.[4] Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for forming C(sp²)–CF₃ bonds on aromatic rings.[3] This protocol describes a general, robust copper-mediated trifluoromethylation of an aryl iodide.
Objective: To introduce a CF₃ group onto an aromatic or heteroaromatic ring using a copper catalyst.
Materials:
-
Aryl or heteroaryl iodide (1.0 eq)
-
Copper(I) iodide (CuI) (2.0 eq)
-
Potassium fluoride (KF) (2.0 eq)
-
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (PDFA, trifluoromethylating agent) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Methodology (under inert atmosphere):
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl iodide (e.g., 1 mmol), CuI (2 mmol), and KF (2 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Add anhydrous DMF (e.g., 5 mL) via syringe.
-
Add the trifluoromethylating agent, PDFA (2 mmol), via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Validation:
-
Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation Step: Confirm the identity and purity of the trifluoromethylated product. Obtain a ¹⁹F NMR spectrum; the CF₃ group should appear as a sharp singlet. Confirm the mass by High-Resolution Mass Spectrometry (HRMS).
-
Expert Insight: The choice of trifluoromethylating reagent is critical and depends on the substrate. For nucleophilic trifluoromethylation, reagents like trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) are common.[5] For electrophilic reactions, hypervalent iodine compounds (Togni's reagents) or sulfonium salts (Umemoto's reagents) are widely used.[5]
Conclusion
The trifluoromethyl group is a uniquely powerful tool in the drug discovery arsenal.[1][3] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a go-to functional group for medicinal chemists seeking to optimize lead compounds into viable drug candidates.[17] By understanding the fundamental principles behind its effects and employing robust experimental and synthetic protocols, researchers can strategically leverage the CF₃ group to overcome critical hurdles in the path toward developing new and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. jelsciences.com [jelsciences.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. jelsciences.com [jelsciences.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: 1,2,4-Trifluoro-3-methylbenzene as a Versatile Precursor for High-Performance Liquid Crystal Materials
Introduction: The Strategic Role of Fluorine in Liquid Crystal Design
In the landscape of advanced materials, liquid crystals (LCs) are foundational to modern display technologies, from high-resolution monitors to mobile devices. The performance of these displays is intrinsically linked to the physicochemical properties of the constituent LC molecules.[1][2] Strategic fluorination of the mesogenic core is a well-established and powerful tool for tailoring these properties.[3][4] The introduction of fluorine atoms into the molecular architecture can profoundly influence key parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal stability.[3][4]
Specifically, the presence of multiple fluorine substituents on a phenyl ring can induce a strong transverse dipole moment, leading to materials with negative dielectric anisotropy, which are crucial for display modes like vertically aligned (VA) technology.[5] Furthermore, fluorination can lower melting points, broaden the nematic phase temperature range, and enhance chemical stability, all of which are desirable characteristics for robust LC mixtures.[3][6]
This application note focuses on 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-Trifluorotoluene), a key building block for the synthesis of advanced, high-performance liquid crystal materials. Its specific substitution pattern offers a unique combination of steric and electronic effects, making it an ideal precursor for creating novel mesogens with tailored properties. We will provide detailed protocols for the transformation of this precursor into a versatile intermediate for liquid crystal synthesis and its subsequent use in creating a biphenyl core structure, a common motif in nematic liquid crystals.
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃ | PubChem CID: 14651252[7] |
| Molecular Weight | 146.11 g/mol | PubChem CID: 14651252[7] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | ~126-127 °C | N/A |
| Density | ~1.222 g/mL at 25 °C | N/A |
| CAS Number | 119916-25-5 | PubChem CID: 14651252[7] |
Synthetic Strategy: From Precursor to a Liquid Crystal Core
The overall synthetic strategy involves a two-step process to convert this compound into a core structure suitable for liquid crystal applications. The first step is the functionalization of the aromatic ring to introduce a handle for cross-coupling reactions. The second step is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to build the desired biphenyl scaffold.
Caption: Synthetic workflow from this compound to a biphenyl liquid crystal precursor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1,2,5-trifluoro-3-methylbenzene
This protocol describes the regioselective bromination of this compound. The directing effects of the fluorine and methyl groups favor the substitution at the 4-position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Iron(III) chloride (FeCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add a catalytic amount of anhydrous iron(III) chloride (0.05 eq).
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous dichloromethane.
-
Slowly add the NBS solution to the reaction mixture at room temperature using a dropping funnel over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 4-Bromo-1,2,5-trifluoro-3-methylbenzene.
Causality and Self-Validation:
-
The use of a Lewis acid catalyst like FeCl₃ is crucial for activating the bromine source for electrophilic aromatic substitution on the moderately deactivated ring.
-
NBS is a convenient and safer alternative to liquid bromine.
-
The aqueous workup is designed to remove the catalyst, unreacted reagents, and acidic byproducts, ensuring the purity of the intermediate. The final purification by column chromatography separates the desired product from any isomeric byproducts.
Protocol 2: Synthesis of 4'-Alkyl-2,3,6-trifluoro-4-methyl-[1,1'-biphenyl] via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biphenyl liquid crystal precursor using the previously synthesized bromo-intermediate. The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds.[8]
Materials:
-
4-Bromo-1,2,5-trifluoro-3-methylbenzene (from Protocol 1)
-
4-Alkylphenylboronic acid (e.g., 4-pentylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add 4-Bromo-1,2,5-trifluoro-3-methylbenzene (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and deionized water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the final 4'-Alkyl-2,3,6-trifluoro-4-methyl-[1,1'-biphenyl].
Causality and Self-Validation:
-
The choice of a palladium catalyst, specifically Pd(PPh₃)₄, is standard for Suzuki couplings and is effective for a wide range of substrates.
-
The base (K₂CO₃) is essential for the activation of the boronic acid in the catalytic cycle.[8]
-
The use of a biphasic solvent system (toluene/ethanol/water) is common for Suzuki reactions, aiding in the dissolution of both organic and inorganic reagents.
-
An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
The purification steps ensure the removal of catalyst residues, unreacted starting materials, and byproducts, which is crucial for achieving the high purity required for liquid crystal materials.
Alternative Synthetic Route: Lithiation-Borylation
For substrates where direct bromination is challenging or low-yielding, a lithiation-borylation sequence offers an alternative pathway to a Suzuki-ready intermediate. This involves deprotonation with a strong organolithium base followed by quenching with a borate ester.
Caption: Lithiation-borylation workflow to generate a boronic acid intermediate.
This boronic acid can then be used in a Suzuki coupling with a suitable aryl halide (e.g., 4-bromo-1-alkylbenzene) to form the desired biphenyl core. The choice between bromination and lithiation-borylation depends on factors such as substrate reactivity, desired regioselectivity, and available reagents.[9][10]
Properties of Resulting Liquid Crystalline Materials
The introduction of the 2,3,6-trifluorophenyl moiety into a liquid crystal structure is expected to result in materials with a significant negative dielectric anisotropy (Δε) and a moderate birefringence (Δn). The table below shows representative data for a liquid crystal with a similar core structure.
| Compound Structure | Phase Transitions (°C) | Δε (at 20°C) | Δn (at 589 nm, 20°C) |
| 4'-Pentyl-2,3,6-trifluoro-[1,1'-biphenyl]-4-carbonitrile (representative) | Cr 50 N 120 I | -5.0 | 0.12 |
Note: The values presented are representative and can vary based on the specific alkyl chain length and other terminal groups.
The negative Δε is a direct consequence of the sum of the dipole moments of the C-F bonds being oriented perpendicular to the long molecular axis. The moderate Δn is typical for biphenyl systems. These properties make such materials highly suitable for use in VA-LCDs.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of advanced liquid crystal materials. Through straightforward functionalization, such as bromination or lithiation-borylation, it can be readily converted into intermediates suitable for Suzuki-Miyaura cross-coupling reactions. This enables the construction of highly fluorinated biphenyl and terphenyl cores. The resulting liquid crystals exhibit desirable properties, particularly negative dielectric anisotropy, making them key components for modern display technologies. The protocols outlined in this note provide a robust and reproducible pathway for researchers and materials scientists to explore the potential of this important building block in the development of next-generation liquid crystal displays.
References
- 1. Nematic Liquid Crystals with a Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Trifluoro-3-methylbenzene
Welcome to the technical support center for the synthesis of 1,2,4-Trifluoro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.
Introduction
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, often presents challenges in achieving high yields and purity. This document addresses common issues encountered during its synthesis, with a primary focus on the widely used Balz-Schiemann reaction and related fluorination methodologies. Our goal is to provide you with the expertise and practical insights needed to navigate these synthetic hurdles successfully.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
The most traditional and frequently employed route is the Balz-Schiemann reaction.[1][2][3] This multi-step process begins with the diazotization of a primary aromatic amine, followed by the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired aryl fluoride.
The critical steps that significantly impact the overall yield are:
-
Diazotization: The complete conversion of the starting aniline to the diazonium salt is crucial. Incomplete reactions can lead to impurities that are difficult to remove.
-
Precipitation of the Diazonium Salt: The isolation of a stable and pure diazonium tetrafluoroborate salt is key to a clean thermal decomposition.
-
Thermal Decomposition: The temperature and conditions of this step must be carefully controlled to prevent side reactions and ensure efficient conversion to the final product.
Q2: I am observing a low yield in my Balz-Schiemann reaction. What are the likely causes?
Low yields in the Balz-Schiemann reaction can stem from several factors:
-
Incomplete Diazotization: This can be due to improper temperature control (diazotization is typically performed at 0-5 °C), incorrect stoichiometry of nitrous acid, or the presence of impurities in the starting aniline.[3]
-
Instability of the Diazonium Salt: Some diazonium salts are inherently unstable and may decompose prematurely, especially if not handled at low temperatures. The presence of certain substituents on the aromatic ring can influence stability.[4]
-
Suboptimal Decomposition Conditions: The thermal decomposition step is highly sensitive. If the temperature is too low, the reaction will be incomplete. If it's too high, it can lead to the formation of byproducts. The decomposition can also be highly exothermic and difficult to control, potentially leading to runaway reactions.[4]
-
Side Reactions: The formation of biaryl byproducts is a known issue in reactions involving aryl radicals, which are intermediates in the Sandmeyer reaction, a related process.[5]
Q3: Are there any modern alternatives to the traditional Balz-Schiemann reaction for this synthesis?
Yes, several modern catalytic methods are being developed to overcome the limitations of the Balz-Schiemann reaction, such as harsh conditions and limited substrate scope.[6] These include:
-
Palladium-Catalyzed Fluorination: These methods utilize palladium catalysts with specific ligands to facilitate the cross-coupling of aryl triflates or halides with a fluoride source.[7]
-
Copper-Mediated Fluoro-deamination: This approach is analogous to the Sandmeyer reaction and can convert anilines directly to aryl fluorides under milder conditions.[8][9]
-
One-Pot Diazotization-Fluorodediazoniation: These procedures avoid the isolation of the potentially hazardous diazonium salt intermediate, improving safety and operational simplicity.[4][10]
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Diazotization Step
Symptoms:
-
Presence of unreacted starting aniline in the reaction mixture (detectable by TLC or GC-MS).
-
Formation of phenolic byproducts.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Improper Temperature Control | Diazotization is an exothermic reaction. If the temperature rises above 5 °C, the diazonium salt can decompose to form phenols. | Maintain a strict temperature range of 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and monitor the internal temperature continuously. |
| Incorrect Stoichiometry | An insufficient amount of nitrous acid will lead to incomplete conversion of the aniline. | Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents). Ensure the aniline is fully dissolved in the acidic solution before adding the nitrite. |
| Low Acidity | The reaction requires a strong acidic medium to generate nitrous acid in situ and stabilize the diazonium salt. | Use a sufficient excess of a strong acid like hydrochloric acid or sulfuric acid. For the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is typically used.[2] |
Experimental Protocol: Optimized Diazotization
-
Dissolve one equivalent of 3-methyl-2,5-difluoroaniline in a suitable volume of aqueous fluoroboric acid (e.g., 48% HBF₄).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 1.05 equivalents of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.
Issue 2: Poor Yield and Purity in the Thermal Decomposition Step
Symptoms:
-
Low conversion of the diazonium salt to the desired product.
-
Formation of dark, tarry byproducts.
-
Presence of defluorinated or rearranged products.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Uncontrolled Decomposition | The thermal decomposition of diazonium tetrafluoroborates can be highly exothermic and difficult to control, leading to side reactions.[4] | Perform the decomposition in a high-boiling point, inert solvent (e.g., decane, xylene) to allow for better temperature control. Add the dried diazonium salt in small portions to the hot solvent. |
| Presence of Moisture | Water can react with the diazonium salt, especially at elevated temperatures, to form phenols. | Ensure the isolated diazonium tetrafluoroborate salt is thoroughly dried under vacuum before proceeding with the thermal decomposition. |
| Photodecomposition | Some diazonium salts are light-sensitive and can decompose upon exposure to light. | Protect the reaction vessel from light by wrapping it in aluminum foil. |
Experimental Protocol: Controlled Thermal Decomposition
-
Dry the isolated diazonium tetrafluoroborate salt under vacuum at room temperature until a constant weight is achieved.
-
In a separate flask equipped with a condenser and a gas outlet (to vent N₂ and BF₃ safely), heat an inert, high-boiling solvent (e.g., decane) to the desired decomposition temperature (typically 100-150 °C, optimization may be required).
-
Add the dried diazonium salt in small portions to the hot solvent with vigorous stirring.
-
Monitor the reaction by observing the evolution of nitrogen gas.
-
After the addition is complete and gas evolution has ceased, maintain the temperature for a short period to ensure complete reaction.
-
Cool the reaction mixture and proceed with the workup and purification.
Issue 3: Difficulties in Product Purification
Symptoms:
-
Co-elution of impurities with the desired product during column chromatography.
-
Inseparable byproducts observed in GC-MS or NMR analysis.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Formation of Isomeric Byproducts | Incomplete regioselectivity in the starting material synthesis or side reactions can lead to isomeric impurities that are difficult to separate. | Review the synthesis of the starting aniline (3-methyl-2,5-difluoroaniline) to ensure high isomeric purity. Optimize the decomposition conditions to minimize side reactions. |
| Presence of Phenolic Impurities | Decomposition of the diazonium salt in the presence of water leads to the formation of phenols. | Improve the drying of the diazonium salt. During workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove acidic phenolic impurities. |
| Residual Starting Material | Incomplete reaction will leave unreacted starting aniline. | Optimize the diazotization and decomposition steps for full conversion. During workup, an acid wash (e.g., 1M HCl) can remove basic aniline impurities. |
Workflow for Troubleshooting Synthesis and Purification
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Benzenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorinated benzene synthesis. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We aim to move beyond simple procedural steps to explain the underlying chemical principles, helping you overcome common side reactions and optimize your synthetic routes.
Section 1: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing fluorine into electron-deficient aromatic systems. However, its success is highly sensitive to reaction conditions, and several side reactions can compromise yield and purity.
FAQ 1: My SNAr reaction with KF is sluggish and gives low yields. What are the primary causes and solutions?
Answer:
Low reactivity in SNAr fluorinations using potassium fluoride (KF) is a frequent issue, typically stemming from the low solubility and nucleophilicity of the fluoride ion under anhydrous conditions.
Root Causes & Troubleshooting Steps:
-
Poor Fluoride Source Activity:
-
The Problem: KF has a very high lattice energy and is sparingly soluble in aprotic polar solvents. Residual water can hydrate the fluoride ion, drastically reducing its nucleophilicity.
-
The Solution:
-
Use Spray-Dried KF: This form of KF has a higher surface area and is more reactive. It often contains a small amount of anticaking agent like SiO2.
-
Azeotropic Drying: Before adding your substrate, azeotropically remove water from the KF/solvent mixture by distilling off a portion of the solvent (e.g., toluene or acetonitrile).
-
Phase-Transfer Catalysis (PTC): This is a highly effective method to solubilize the fluoride ion. A quaternary ammonium salt (e.g., tetrabutylammonium chloride, Bu4NCl) or a cryptand like Kryptofix 2.2.2 complexes the K+ ion, releasing a "naked," highly nucleophilic fluoride ion into the organic phase.[1][2][3]
-
-
-
Insufficient Ring Activation:
-
The Problem: The SNAr mechanism requires at least one strong electron-withdrawing group (EWG), such as -NO2, -CN, or -COR, positioned ortho or para to the leaving group.[4] This placement is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).
-
The Solution:
-
Re-evaluate Substrate: If your substrate is not sufficiently activated, consider alternative fluorination strategies (see Sections 2 & 3).
-
Increase Temperature: While this can help, it may also promote side reactions. A typical temperature range for SNAr is 80-200 °C, but this must be optimized.[5][6]
-
-
-
Choice of Solvent:
-
The Problem: Protic solvents (e.g., alcohols) will solvate the fluoride ion and can act as competing nucleophiles.
-
The Solution: Use high-boiling, polar aprotic solvents like DMSO, DMF, NMP, or sulfolane. These solvents are excellent at dissolving the PTC complex and do not interfere with the fluoride's nucleophilicity.
-
Troubleshooting Protocol: Enhancing SNAr Reactivity with Phase-Transfer Catalysis
-
Preparation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add spray-dried KF (2.0-3.0 equivalents).
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium chloride (Bu4NCl) (0.1-1.1 equivalents).
-
Solvent & Drying: Add anhydrous polar aprotic solvent (e.g., DMSO). Heat the mixture and distill off a small amount of solvent to ensure anhydrous conditions.
-
Reaction Initiation: Cool the mixture to the desired reaction temperature (e.g., 80-150 °C) and add the aryl halide substrate (1.0 equivalent).
-
Monitoring: Monitor the reaction progress using GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the fluoride salts and catalyst.
FAQ 2: I'm observing significant formation of an ether byproduct in my SNAr fluorination. Why is this happening?
Answer:
The formation of aryl ether byproducts is a classic side reaction in SNAr fluorination, especially when using alcohol-based solvents or certain fluoride sources.[7] The product of your reaction, the activated aryl fluoride, is often more reactive towards nucleophilic attack than your starting material.
Root Causes & Troubleshooting Steps:
-
Competing Nucleophile (Solvent):
-
The Problem: If you are using an alcohol as a solvent or co-solvent, the corresponding alkoxide (formed by deprotonation by the basic fluoride salt) can compete with the fluoride ion, attacking the activated ring to form an ether.
-
The Solution: Strictly use polar aprotic solvents like DMSO, DMF, or sulfolane.
-
-
Competing Nucleophile (Reagent):
-
The Problem: Some fluoride sources, such as tetramethylammonium fluoride (Me4NF) alcohol adducts, can introduce alcohols into the reaction mixture, leading to ether formation.[7]
-
The Solution: If using such reagents, select one with a bulky alcohol (e.g., Me4NF•t-AmylOH) that is sterically hindered and less likely to act as a nucleophile.[7]
-
FAQ 3: My reaction is producing isomeric products, suggesting benzyne formation. How can I suppress this pathway?
Answer:
The formation of a benzyne intermediate occurs under strongly basic conditions when a proton is present on a carbon adjacent (ortho) to the leaving group.[8][9] This is an elimination-addition mechanism, distinct from the addition-elimination SNAr pathway, and it often leads to a mixture of regioisomers.[9][10]
Root Causes & Troubleshooting Steps:
-
Base Strength:
-
The Problem: Strong bases (like NaNH2 or KOtBu) or even KF at high temperatures can be basic enough to deprotonate the ring, initiating the elimination.
-
The Solution:
-
Use a milder fluoride source like spray-dried KF, which is less basic than anhydrous CsF or some tetraalkylammonium fluorides.
-
Avoid unnecessarily strong bases.
-
If a base is required, use a non-nucleophilic, sterically hindered base.
-
-
-
Temperature:
-
The Problem: High reaction temperatures favor the elimination pathway.
-
The Solution: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired SNAr reaction.
-
-
Substrate Structure:
-
The Problem: The presence of ortho-protons is a prerequisite for benzyne formation.
-
The Solution: If possible, design your synthesis with substrates that lack protons ortho to the leaving group.
-
Visualization: SNAr Troubleshooting Workflow
Caption: Troubleshooting workflow for common SNAr fluorination issues.
Section 2: Electrophilic Aromatic Fluorination
Electrophilic fluorination is suitable for electron-rich aromatic rings. The primary challenges in this area are controlling regioselectivity and managing the high reactivity of modern fluorinating agents.
FAQ 4: My electrophilic fluorination is giving a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
Answer:
Poor regioselectivity is a common hurdle in electrophilic aromatic substitution (EAS) and is governed by the electronic and steric influence of the substituents already on the benzene ring.[4]
Root Causes & Troubleshooting Steps:
-
Directing Group Effects:
-
The Problem: The incoming electrophilic fluorine ("F+") will be directed by the existing groups. Electron-donating groups (EDGs) like -OR, -NR2, and alkyl groups are ortho, para-directing. Electron-withdrawing groups (EWGs) are meta-directing. If you have multiple or weakly directing groups, a mixture is likely.
-
The Solution:
-
Substrate Design: The most powerful way to control regioselectivity is to have a single, strong directing group on the substrate.
-
Protecting Groups: A bulky protecting group can be used to sterically block the ortho position, favoring para substitution.
-
Catalysis: For certain substrates, specialized catalytic systems can achieve high regioselectivity that overrides the innate directing effects.[11]
-
-
-
Reagent Reactivity:
-
The Problem: Highly reactive fluorinating agents, such as Selectfluor®, can sometimes be less selective.[12][13]
-
The Solution:
-
Screen Reagents: Compare different N-F reagents. N-Fluorobenzenesulfonimide (NFSI) is another common choice and may offer different selectivity profiles.[12]
-
Lower Temperature: Reducing the reaction temperature can often increase selectivity by favoring the pathway with the lowest activation energy.
-
-
FAQ 5: The reaction is leading to substrate decomposition and tar formation. What is causing this?
Answer:
Many modern electrophilic fluorinating reagents are also powerful oxidants.[13][14] This is particularly true for F-TEDA-BF4 (Selectfluor®), which can oxidize sensitive substrates, especially electron-rich arenes like phenols or anilines.[15]
Root Causes & Troubleshooting Steps:
-
Oxidative Side Reactions:
-
The Problem: The reagent is oxidizing the starting material or product faster than it is fluorinating it. This can initiate polymerization or decomposition pathways.
-
The Solution:
-
Lower Temperature: Perform the reaction at 0 °C or even lower temperatures.
-
Slow Addition: Add the fluorinating agent slowly over a period of time to keep its instantaneous concentration low.
-
Solvent Choice: Use a less reactive solvent. Acetonitrile is common, but sometimes a less polar solvent can temper reactivity.
-
Protect Sensitive Groups: Protect highly activating and sensitive functional groups like phenols (-OH) and anilines (-NH2) before attempting fluorination.
-
-
Data Table: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Acronym | Form | Key Characteristics |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline Solid | Highly effective, user-friendly, stable, but also a strong oxidant. |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline Solid | Generally less reactive than Selectfluor®, which can sometimes lead to better selectivity.[12] |
Section 3: The Balz-Schiemann Reaction and Diazonium Salt Chemistry
The Balz-Schiemann reaction is a classical method for converting anilines to fluorobenzenes via a diazonium tetrafluoroborate salt intermediate.[16] While effective, it is often plagued by low yields and safety concerns.
FAQ 6: The thermal decomposition of my aryldiazonium tetrafluoroborate salt gives a low yield of the desired fluoroarene. How can I optimize this step?
Answer:
The decomposition of aryldiazonium salts is a delicate process where the desired fluorination competes with other decomposition pathways.[16][17] Optimizing this step requires careful control of conditions.
Root Causes & Troubleshooting Steps:
-
Thermal Instability and Side Reactions:
-
The Problem: Aryldiazonium salts are thermally labile.[16] Heating them too high or for too long can lead to the formation of phenols (from reaction with trace water), biaryls, and other decomposition products instead of the aryl fluoride. The traditional SN1-type mechanism proceeds via a high-energy aryl cation.[17][18]
-
The Solution:
-
Solvent Choice: Traditionally performed neat, studies have shown that conducting the decomposition in a low- or non-polar solvent like hexane or chlorobenzene can significantly improve yields and allow for lower temperatures (60-80 °C).[17][18]
-
Photochemical Conditions: Visible-light irradiation can be used as a milder alternative to thermal decomposition, often improving yields.[17][18]
-
Catalysis: Recent advances have shown that hypervalent iodine(III) compounds can catalyze the fluorination, allowing the reaction to proceed at much milder temperatures (25–60 °C).[19]
-
-
-
Purity of the Diazonium Salt:
-
The Problem: The isolated diazonium salt must be scrupulously dry. Any residual acid or water from the diazotization step can lead to side reactions upon heating.
-
The Solution: Ensure the salt is thoroughly washed (e.g., with cold diethyl ether) and dried under vacuum before proceeding to the decomposition step.
-
Experimental Protocol: Improved Balz-Schiemann Reaction in a Non-Polar Solvent
-
Diazotization: Dissolve the starting aniline (1.0 equiv) in an aqueous solution of HBF4 at 0-5 °C. Add a solution of NaNO2 (1.05 equiv) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes.
-
Isolation: Collect the precipitated aryldiazonium tetrafluoroborate salt by filtration. Wash the solid with cold water, followed by cold methanol, and finally cold diethyl ether. Dry the salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care behind a blast shield.
-
Decomposition: Suspend the dry diazonium salt in a low-polarity solvent like chlorobenzene or hexane.[17][18] Heat the mixture gently to 60-80 °C. Nitrogen evolution should be observed.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS until all starting material is consumed. After cooling, wash the reaction mixture with aqueous NaOH to remove acidic byproducts, dry the organic layer, and purify by distillation or column chromatography.
Visualization: The Balz-Schiemann Reaction Pathway
Caption: Key steps and intermediates in the Balz-Schiemann reaction.
References
- 1. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]
- 2. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. Selectfluor - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Optimizing Reactions with 1,2,4-Trifluoro-3-methylbenzene
Welcome to the technical support guide for 1,2,4-Trifluoro-3-methylbenzene, also known as 2,3,6-Trifluorotoluene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.
Core Concepts: Understanding the Reactivity of this compound
Before troubleshooting, it is crucial to understand the inherent chemical personality of the molecule. The reactivity of the benzene ring is dictated by the interplay of its substituents: three electron-withdrawing fluorine atoms and one electron-donating methyl group.
-
Fluorine Atoms (-F): As highly electronegative atoms, the fluorines withdraw electron density from the ring via the inductive effect. This deactivates the ring towards electrophilic attack but, critically, activates it for nucleophilic aromatic substitution (SNAr).
-
Methyl Group (-CH₃): The methyl group is an activating group, donating electron density to the ring through hyperconjugation. It is an ortho, para-director for electrophilic aromatic substitution (EAS).
The unique substitution pattern means these effects are in a constant tug-of-war, influencing regioselectivity and reaction rates. Optimizing temperature and pressure is key to controlling the outcome.
Critical Safety Precautions
This compound and its related reagents can be hazardous. Always consult the specific Safety Data Sheet (SDS) before beginning any experiment.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][3]
-
Ignition Sources: The compound may be flammable. Keep it away from heat, sparks, and open flames.[3][4] Use measures to prevent the buildup of electrostatic charge.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material (e.g., sand, vermiculite).[5] Do not let the product enter drains.[5]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[1][3] If inhaled, move to fresh air.[3] If swallowed, do NOT induce vomiting and consult a physician.[3]
| Hazard Class | Description | GHS Pictogram |
| Flammable Liquid | Can ignite when exposed to heat or flame.[4] | 🔥 |
| Skin Irritation | Causes skin irritation upon contact.[1][4] | ! |
| Eye Irritation | Causes serious eye irritation.[1][4] | ! |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | ! |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Category 1: Electrophilic Aromatic Substitution (EAS) - e.g., Nitration
The combination of activating (-CH₃) and deactivating (-F) groups makes EAS challenging. The methyl group directs incoming electrophiles to the ortho and para positions, but the fluorine atoms slow the reaction down.
Question 1: My nitration reaction is extremely slow or gives a low yield. How should I adjust the temperature?
Answer: The trifluoro-substituted ring is significantly deactivated towards electrophiles. Therefore, forcing conditions are often necessary compared to the nitration of toluene.
-
Causality: The rate of reaction is directly proportional to temperature (as described by the Arrhenius equation). Increasing the temperature provides the necessary activation energy to overcome the deactivating effect of the fluorine atoms.
-
Troubleshooting Steps:
-
Initial Temperature: Start your reaction at a moderately elevated temperature, for instance, 30-50°C, using a standard nitrating mixture (concentrated HNO₃/H₂SO₄). For methylbenzene (toluene), this reaction is often performed at 30°C to prevent over-reaction.[6]
-
Incremental Increase: If the reaction is still slow (monitored by TLC or GC), cautiously increase the temperature in 10°C increments. Be aware that higher temperatures can increase the formation of byproducts, including dinitrated species.[7]
-
Upper Limit: Avoid excessively high temperatures (>100°C) which can lead to oxidative decomposition and reduced yield. The goal is to find the "sweet spot" where the rate is reasonable without significant byproduct formation.
-
Question 2: I'm getting a mixture of isomers from my EAS reaction. Can temperature or pressure control the regioselectivity?
Answer: Regioselectivity in this system is complex. The methyl group is a strong ortho, para-director. The fluorine atoms are also ortho, para-directors, but deactivating. The primary site of substitution will be the position that is most activated by the methyl group and least deactivated by the fluorines. This is typically the C5 position (para to the methyl group).
-
Causality: Isomer distribution can be under either kinetic or thermodynamic control.
-
Kinetic Control (Lower Temperatures): Favors the product that is formed fastest.
-
Thermodynamic Control (Higher Temperatures): If the reaction is reversible, higher temperatures can allow the isomers to equilibrate, favoring the most thermodynamically stable product.[8]
-
-
Troubleshooting Steps:
-
Pressure: For liquid-phase EAS reactions, pressure has a negligible effect on isomer distribution.
-
Temperature: Perform the reaction at the lowest temperature that gives a reasonable rate to favor the kinetically preferred product. In Friedel-Crafts alkylation of methylbenzene, for example, isomer distribution is highly dependent on temperature, with different ratios observed at 0°C versus 25°C.[8] While nitration is generally not reversible, temperature can still influence selectivity by favoring pathways with slightly different activation energies. Start low and analyze your product mixture at different temperature points.
-
Category 2: Nucleophilic Aromatic Substitution (SNAr)
The three fluorine atoms make the ring electron-deficient and prime for SNAr, where a nucleophile replaces one of the fluorine atoms. The fluorine para to the electron-donating methyl group is often the most susceptible to substitution.
Question 3: My SNAr reaction with an amine/alkoxide is not proceeding to completion. Should I increase the temperature or apply pressure?
Answer: SNAr reactions typically require heat to overcome the activation energy of forming the intermediate Meisenheimer complex.
-
Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which drives the reaction forward. Pressure is a secondary parameter for most liquid-phase reactions.
-
Troubleshooting Steps:
-
Temperature Optimization: The choice of solvent often dictates the maximum reaction temperature (its boiling point). Common polar aprotic solvents like DMF, DMSO, or MeCN are excellent choices.[9] Begin the reaction at a moderate temperature (e.g., 60-80°C) and gradually increase it towards the solvent's reflux temperature if the reaction is slow.[9]
-
Pressure Application: Applying pressure is generally only necessary if you need to heat the reaction significantly above the solvent's atmospheric boiling point. Using a sealed reaction vessel (autoclave) allows you to build pressure and reach higher temperatures. For example, some reactions might be run at 1-3 MPa to maintain solvent phase and increase reaction rates.[10] However, this should be a secondary optimization step after solvent and temperature at atmospheric pressure have been explored.
-
Alternative Strategies: Before resorting to high pressure, consider using a stronger base (e.g., K₂CO₃ vs. K₃PO₄)[9] or a more polar solvent to better solvate the intermediate complex.
-
Question 4: I'm observing decomposition of my product at higher temperatures in my SNAr reaction. What are my options?
Answer: If your product is thermally sensitive, increasing the temperature is not a viable option. You must find other ways to accelerate the reaction.
-
Causality: The desired reaction and the decomposition pathway have different activation energies. If high temperatures favor decomposition, the reaction must be run under milder conditions.
-
Troubleshooting Workflow:
-
Solvent Choice: Switch to a more polar aprotic solvent. DMSO is often more effective than DMF for accelerating SNAr reactions at lower temperatures.
-
Base Strength: The choice of base is critical. A stronger base can deprotonate the nucleophile more effectively, increasing its concentration and reactivity. For example, switching from a mild base like NaHCO₃ to a stronger one like K₂CO₃ or Cs₂CO₃ can significantly improve reaction rates.
-
Microwave Chemistry: Consider using a microwave reactor. Microwave heating can often accelerate reactions dramatically, allowing for shorter reaction times at comparable or even lower bulk temperatures, which can minimize thermal decomposition.
-
Experimental Protocols & Workflows
Protocol 1: Electrophilic Nitration of this compound
This protocol provides a starting point for optimization. Warning: This reaction is highly exothermic and produces toxic gases. Perform in a fume hood with a blast shield.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0-5°C in an ice-water bath.
-
Nitrating Mixture: Slowly add 3 mL of concentrated nitric acid (HNO₃) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 15°C.
-
Substrate Addition: Once the nitrating mixture has re-cooled to ~5°C, add this compound (1.46 g, 10 mmol) dropwise over 20 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40-50°C and monitor its progress by TLC or GC (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and pour it slowly over 50 g of crushed ice. A precipitate or oil should form.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, 1,2,4-Trifluoro-5-nitro-3-methylbenzene.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Diagram: General Experimental Workflow
Caption: A generalized workflow for synthesis.
Visualizing Reactivity and Troubleshooting
Diagram: Regioselectivity Directing Effects
This diagram illustrates the electronic influences on the aromatic ring, guiding where substitution is most likely to occur.
Caption: Electronic influences on the this compound ring.
Diagram: Troubleshooting Logic Flow
When a reaction fails, a systematic approach is necessary.
Caption: A logical workflow for troubleshooting underperforming reactions.
References
- 1. aaronchem.com [aaronchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Functionalizing 1,2,4-Trifluoro-3-methylbenzene
Introduction: The strategic functionalization of polyfluorinated aromatic compounds is a cornerstone of modern drug discovery and materials science. 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-trifluorotoluene) presents a unique synthetic challenge due to the strong electron-withdrawing nature of its three fluorine substituents, which significantly deactivates the aromatic ring towards classical electrophilic aromatic substitution (EAS). However, these same electronic properties open the door for alternative, modern catalytic approaches. This guide provides expert insights, troubleshooting protocols, and frequently asked questions to navigate the complexities of selecting the appropriate catalyst for your desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in functionalizing this compound?
The primary challenge is the pronounced deactivation of the benzene ring. The three fluorine atoms are highly electronegative and withdraw electron density from the π-system through the inductive effect. This deactivation makes the ring a poor nucleophile, hindering traditional electrophilic aromatic substitution (EAS) reactions, which are often the first-line approach for functionalizing arenes.[1][2] Consequently, more forceful reaction conditions or highly reactive electrophiles are necessary, which can lead to issues with selectivity and functional group tolerance.
Q2: How do the fluorine and methyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?
The directing effects of the substituents are crucial for predicting the outcome of an EAS reaction.
-
Fluorine atoms are ortho-, para-directing due to resonance donation from their lone pairs, but are strongly deactivating inductively.
-
The methyl group is an ortho-, para-directing and activating group.[3][4]
In this compound, these effects are in opposition. The two available positions for substitution are C5 and C6.
-
Position C5: This position is meta to the methyl group and ortho to the C4-fluorine and para to the C1-fluorine.
-
Position C6: This position is ortho to the methyl group and ortho to the C1-fluorine.
Due to the strong deactivating nature of the fluorine atoms, predicting the major isomer can be complex and is often dependent on the specific reaction and steric factors. However, substitution is generally directed to the positions least deactivated by the fluorine atoms.
Q3: Is Friedel-Crafts alkylation or acylation a viable strategy for this molecule?
Friedel-Crafts reactions, which involve generating a carbocation or acylium ion electrophile with a Lewis acid catalyst (e.g., AlCl₃), are generally not effective for heavily deactivated aromatic rings like this compound.[5][6][7] The high energy barrier for the nucleophilic attack by the electron-poor ring on the electrophile prevents the reaction from proceeding under standard conditions.[8] Alternative strategies, such as cross-coupling reactions with an appropriately functionalized derivative, are recommended for introducing alkyl or acyl groups.
Q4: What are the recommended catalysts for cross-coupling reactions on fluorinated aromatics?
Palladium-catalyzed cross-coupling reactions are highly effective for C-C and C-N bond formation.[9][10] The choice of catalyst depends on the nature of the coupling partner and whether a C-F bond is being activated or a pre-installed leaving group (like Br or I) is used.
-
For Suzuki-Miyaura Coupling: Palladium catalysts are the standard.[11][12] For activating the inert C-F bond, specialized catalyst systems comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., t-Bu₃P) are often required.[12]
-
For Sonogashira Coupling: This reaction, which couples terminal alkynes, also typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. C-F bond activation for this transformation is possible but challenging, often requiring specific catalyst systems.[9]
Q5: Can C-H activation be used for direct functionalization, and what catalysts are suitable?
Yes, direct C-H activation is a powerful and increasingly popular strategy that avoids pre-functionalization steps. Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are particularly effective for directing-group-assisted C-H functionalization.[13][14] This approach involves installing a directing group on the molecule, which coordinates to the metal center and facilitates the selective activation of a proximal C-H bond.[13][15][16] This method offers excellent control over regioselectivity. For instance, Rh(III) has been shown to catalyze C-H/C-F bond activations for the synthesis of fluoroalkenes.[15]
Troubleshooting Guides
Problem 1: Low or No Yield in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Possible Cause | Proposed Solution & Scientific Rationale |
| Insufficient Electrophile Reactivity | The deactivated ring requires a highly reactive electrophile. For nitration, ensure the use of a potent nitrating mixture, such as concentrated HNO₃ with concentrated H₂SO₄, to maximize the concentration of the nitronium ion (NO₂⁺) electrophile.[17][18][19] For halogenation, a strong Lewis acid catalyst like FeCl₃ or AlCl₃ is essential to polarize the Halogen-Halogen bond and generate a sufficiently electrophilic species.[20][21] |
| Reaction Conditions Not Forcing Enough | Due to the high activation energy barrier, elevated temperatures may be required.[1] Monitor the reaction carefully, as higher temperatures can also lead to side products. For sulfonation, using fuming sulfuric acid (oleum), which has a higher concentration of the SO₃ electrophile, is more effective than concentrated sulfuric acid alone.[3][22] |
| Reversibility of the Reaction (Sulfonation) | Aromatic sulfonation is a reversible process.[22][23] To drive the reaction towards the product, use concentrated or fuming sulfuric acid. If the goal is desulfonation (removing the -SO₃H group), using dilute aqueous acid and heat will shift the equilibrium back to the starting arene.[23] |
Problem 2: Poor Regioselectivity in C-H Functionalization
| Possible Cause | Proposed Solution & Scientific Rationale |
| Weak or Ineffective Directing Group | The success of many C-H activation reactions hinges on a directing group that can chelate to the metal catalyst.[13] If regioselectivity is poor, consider a different directing group that forms a more stable, rigid metallacycle intermediate, thereby enhancing selectivity for a specific C-H bond (typically ortho). |
| Suboptimal Catalyst or Ligand | The ligand environment around the metal center (e.g., Rhodium or Palladium) is critical.[16] Experiment with different ligands (e.g., varying the phosphine ligand in a Pd-catalyzed reaction or the Cp* ligand on Rhodium) to fine-tune the steric and electronic properties of the catalyst, which can significantly impact regioselectivity. |
| Competing Reaction Pathways | The substrate may have multiple C-H bonds that are electronically similar. In such cases, catalyst-controlled selectivity is key. Rhodium(III) catalysis, for example, has shown excellent selectivity in many C-H activation scenarios.[14][15] Optimization of solvent, temperature, and additives can also help favor one pathway over another. |
Catalyst Selection & Experimental Protocols
Decision-Making Workflow for Functionalization Strategy
Caption: Decision workflow for functionalizing this compound.
Protocol 1: Electrophilic Nitration
This protocol describes a typical approach for nitrating a deactivated aromatic ring.
Objective: To introduce a nitro (-NO₂) group at the C6 position.
Catalyst System: Concentrated sulfuric acid (H₂SO₄) acts as the catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid (HNO₃).[19][24]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated H₂SO₄ (3 mL) to 0 °C in an ice bath.
-
Nitrating Mixture: Add concentrated HNO₃ (1 mL) dropwise to the cooled H₂SO₄ with constant stirring. Maintain the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared, add this compound (1.0 eq) dropwise to the solution, ensuring the internal temperature does not exceed 50 °C.[17]
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Carefully pour the cooled reaction mixture over crushed ice. The product will often precipitate as a solid or separate as an oil.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol assumes the starting material has been converted to an aryl bromide (e.g., 5-bromo-1,2,4-trifluoro-3-methylbenzene) via electrophilic bromination.
Objective: To form a C-C bond by coupling the aryl bromide with a boronic acid.
Catalyst System: A palladium(II) acetate precursor with a biarylphosphine ligand (e.g., SPhos) forms the active Pd(0) catalyst in situ. This type of ligand is effective for coupling with electron-deficient aryl halides.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add 5-bromo-1,2,4-trifluoro-3-methylbenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Loading: Add the palladium catalyst precursor, such as Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent & Degassing: Add a degassed solvent mixture, typically toluene/water or dioxane/water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue via flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. brainly.com [brainly.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Rhodium-catalysed C(sp2)–C(sp2) bond formation via C–H/C–F activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselectivity in Substitutions on 1,2,4-Trifluoro-3-methylbenzene
Welcome to the technical support center for troubleshooting regioselectivity in substitution reactions on 1,2,4-trifluoro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols.
Question 1: My nucleophilic aromatic substitution (SNAr) on this compound is giving a mixture of regioisomers. How can I favor substitution at a specific fluorine?
Answer:
Achieving high regioselectivity in SNAr reactions on polyfluorinated aromatic compounds is a common challenge. The outcome is a delicate balance of electronic and steric effects. In this compound, the three fluorine atoms present distinct electronic environments, leading to potential mixture of products.
Underlying Principles:
-
Electronic Effects: Nucleophilic aromatic substitution is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[1][2] Fluorine, being highly electronegative, activates the ring towards nucleophilic attack through its inductive effect.[2] The rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the C-F bond.[1][2]
-
Directing Effects: The positions ortho and para to strong electron-withdrawing groups are most activated towards nucleophilic attack.[1] In your substrate, the cumulative electron-withdrawing effect of the other fluorine atoms will influence the reactivity of each C-F bond.
-
Steric Hindrance: The methyl group can sterically hinder the approach of the nucleophile to the adjacent fluorine atom at position 2.
Troubleshooting Protocol:
-
Analyze the electronic environment:
-
The fluorine at C4 is para to the fluorine at C1 and ortho to the fluorine at C2.
-
The fluorine at C2 is ortho to both the fluorine at C1 and the methyl group at C3.
-
The fluorine at C1 is ortho to the fluorine at C2 and meta to the methyl group.
-
Substitution is generally favored at the position that best stabilizes the resulting negative charge in the Meisenheimer complex. This is often the carbon with the most electron-withdrawing groups in ortho and para positions.
-
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMSO, DMF, or NMP are commonly used for SNAr reactions. The polarity and coordinating ability of the solvent can affect the reactivity of the nucleophile and the stability of the intermediate.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
-
Nucleophile: The nature and size of the nucleophile play a crucial role. Smaller, "harder" nucleophiles may show different selectivity compared to larger, "softer" nucleophiles. Steric hindrance from the methyl group will be more pronounced with bulkier nucleophiles, potentially disfavoring substitution at C2.
-
-
Computational Modeling:
Question 2: I am attempting an electrophilic aromatic substitution (EAS) on this compound and observing low reactivity and a mixture of products. What is going on and how can I improve the outcome?
Answer:
This is a common issue when performing electrophilic aromatic substitution on highly deactivated rings. The fluorine and methyl groups have competing directing effects, and the strong deactivating nature of the fluorine atoms makes the reaction challenging.
Underlying Principles:
-
Directing Effects of Substituents:
-
Fluorine: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I), which makes the aromatic ring less nucleophilic.[8][9] However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+R), stabilizing the carbocationic intermediate (arenium ion) formed during electrophilic attack at these positions.[8][9][10][11]
-
Methyl Group: Alkyl groups are activating and ortho, para-directors due to hyperconjugation and a weak inductive electron-donating effect (+I).[10][11][12]
-
-
Reactivity: The three fluorine atoms strongly deactivate the ring, making it significantly less reactive than benzene towards electrophiles.[13][14] Harsh reaction conditions are often required, which can lead to side reactions and decreased selectivity.
Troubleshooting Workflow:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Directing Effects | ChemTalk [chemistrytalk.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Managing hazardous byproducts in 1,2,4-Trifluoro-3-methylbenzene synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-Trifluoro-3-methylbenzene. The focus is on the practical management of hazardous byproducts to ensure experimental success, safety, and environmental compliance.
Overview of Synthesis and Inherent Hazards
The synthesis of fluorinated aromatic compounds like this compound is crucial for the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms often enhances metabolic stability and binding affinity. However, the reagents and reaction pathways involved present significant safety challenges, primarily through the generation of hazardous byproducts.
A common and effective method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction .[1][2][3] This process involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. While effective, this reaction generates several hazardous substances that require careful management.
Common Synthesis Route: Balz-Schiemann Reaction
The synthesis of this compound can be achieved starting from 2,5-Difluoro-4-methylaniline. The core transformation involves two main stages:
-
Diazotization: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF₄).
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and the formation of the desired aryl fluoride.
Key Hazardous Byproducts:
-
Boron Trifluoride (BF₃): A toxic and corrosive gas released during the thermal decomposition of the tetrafluoroborate salt.[2]
-
Nitrogen Gas (N₂): Released vigorously during decomposition. While non-toxic, rapid gas evolution can cause dangerous pressure buildup in a closed system.[2][3]
-
Residual Diazonium Salts: Unreacted diazonium salts are notoriously unstable and can be explosive, especially when dry.[1]
-
Hydrofluoric Acid (HF): May be present from the fluoroboric acid reagent or formed from side reactions. HF is an extremely corrosive and toxic contact poison.[4]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and management of byproducts during the synthesis.
Q1: What are the primary safety risks of the Balz-Schiemann reaction?
A: The main risks are the thermal instability of the diazonium salt intermediate, which can decompose explosively, and the generation of toxic gases.[1] The thermal decomposition step must be carefully controlled to manage the vigorous evolution of nitrogen gas and toxic boron trifluoride.[2] Additionally, handling fluoroboric acid requires stringent precautions due to its corrosive nature.
Q2: I'm using an alternative fluorinating agent like HF-Pyridine. What are the main hazards?
A: HF-Pyridine is a convenient form of anhydrous hydrogen fluoride (HF) but carries the same hazards.[5][6] The primary hazard is exposure to HF, which causes severe burns that may not be immediately painful, leading to delayed treatment and deep tissue damage.[7] All work must be conducted in a certified chemical fume hood with appropriate PPE, and a calcium gluconate antidote gel must be readily available.[7][8] Combustion of HF-Pyridine can also produce toxic fumes, including hydrogen fluoride and nitrogen oxides.[9]
Q3: How do I detect the presence of hazardous byproducts in my reaction mixture or waste stream?
A: Several analytical methods can be employed:
-
Fluoride Ions: A fluoride ion-selective electrode (ISE) can be used for aqueous waste streams. For organic mixtures, techniques like combustion ion chromatography (CIC) can determine total fluorine content.[10][11]
-
Organic Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile organic byproducts in the final product or reaction mixture.[12]
-
Residual Diazonium Salts: The presence of diazonium salts can sometimes be detected by adding a coupling agent (e.g., 2-naphthol), which will form a brightly colored azo dye. However, this is a qualitative test and extreme caution must be exercised when handling potentially explosive residues.
Q4: What is the correct procedure for disposing of fluoride-containing waste?
A: Fluoride waste must be neutralized before disposal. The standard procedure is to precipitate the fluoride as an insoluble salt, typically calcium fluoride (CaF₂).[13][14] This is achieved by treating the acidic fluoride waste stream with a calcium source, such as calcium hydroxide (lime) or calcium chloride, while carefully controlling the pH.[15][16] The resulting CaF₂ precipitate can then be separated by filtration.[13]
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis.
Q: The thermal decomposition of my diazonium salt is uncontrollably rapid and exothermic. What is causing this and how can I prevent it?
A: This is a sign of a potential runaway reaction, a known risk with diazonium salt decompositions.[1]
-
Causality: The issue is often caused by heating the bulk solid too quickly or by impurities that catalyze the decomposition. The reaction is highly exothermic, and without proper thermal control, the rate can accelerate dangerously.
-
Preventative Measures:
-
Ensure Purity: The isolated diazonium tetrafluoroborate salt should be as pure as possible and completely dry. Impurities can lower the decomposition temperature.
-
Controlled Heating: Heat the salt slowly and in small portions. A sand bath or a high-boiling, inert solvent (like hexane or chlorobenzene) can provide more uniform and controllable heat transfer compared to direct heating.[17]
-
Scale: Do not attempt this reaction on a large scale without prior experience and appropriate safety shields. Perform small-scale trials first to determine the decomposition characteristics of your specific substrate.
-
Flow Chemistry: For safer, scalable production, consider using a continuous-flow reactor. This minimizes the amount of energetic material present at any given time and allows for superior heat management.[18][19]
-
Q: My final product is contaminated with difficult-to-remove impurities. How can I identify and mitigate them?
A: Contamination often arises from side reactions or incomplete decomposition.
-
Causality:
-
Hydrodediazoniation: If the reaction is run in certain polar solvents, the diazonium group can be replaced by a hydrogen atom, leading to the formation of 1,3-difluoro-2-methylbenzene. The use of non-polar solvents like hexane can inhibit this side reaction.[17]
-
Incomplete Reaction: If the decomposition temperature is too low or the time is too short, unreacted diazonium salt may remain.
-
Rearrangement/Other Side Reactions: Aryl cation intermediates are highly reactive and can participate in other reactions depending on the conditions.
-
-
Troubleshooting & Protocol:
-
Analyze Byproducts: Use GC-MS to identify the structures of the main impurities. This will provide clues about the side reactions occurring.
-
Optimize Decomposition: Ensure the thermal decomposition is carried to completion by monitoring the cessation of nitrogen gas evolution.
-
Purification: After the reaction, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic residues like HF or HBF₄. Follow this with a water wash. Standard purification techniques like fractional distillation or column chromatography can then be used to isolate the final product.
-
Q: How do I safely handle and neutralize the boron trifluoride (BF₃) gas evolved during the reaction?
A: BF₃ is a toxic gas that must be neutralized as it is generated.
-
Causality: BF₃ is a Lewis acid and reacts readily with water and bases. It is released along with nitrogen during the decomposition of the ArN₂BF₄ salt.[2]
-
Experimental Protocol:
-
Venting: The reaction apparatus must be equipped with a gas outlet. Do not perform this reaction in a sealed vessel.
-
Gas Scrubbing: Connect the gas outlet via tubing to a series of two gas washing bottles (bubblers).
-
Scrubbing Solution: The first bubbler should contain a dilute solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize the acidic BF₃ gas. The second bubbler should contain water or mineral oil to prevent backflow and indicate the rate of gas flow.
-
Monitoring: Ensure the scrubbing solution is not saturated during the reaction. If a large amount of gas is expected, use a larger volume of scrubbing solution or have a fresh solution ready to exchange.
-
Key Experimental Protocols
Table 1: Personal Protective Equipment (PPE) for Handling HF and Fluorinating Agents
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving: inner nitrile glove, outer heavy-duty neoprene or Viton® gloves.[7] | Provides robust protection against highly corrosive HF. Nitrile offers dexterity, while neoprene/Viton provides high chemical resistance.[4] |
| Eye Protection | Chemical splash goggles AND a full-face shield.[4] | Protects against splashes and fumes. HF can cause severe, permanent eye damage and blindness.[7] |
| Body Protection | A lab coat and a chemically resistant apron (neoprene or natural rubber).[4] | Protects the torso and legs from potential spills. No skin should be exposed.[20] |
| Fume Hood | All manipulations must be performed inside a certified chemical fume hood.[4] | Prevents inhalation of toxic and corrosive HF vapors. |
| Emergency Kit | Calcium gluconate gel (2.5%) must be immediately accessible.[7][8] | First aid antidote for skin contact with HF. It binds fluoride ions, preventing further tissue damage. |
Protocol 1: Neutralization of Acidic Fluoride Waste Stream
This protocol describes the batch neutralization of aqueous waste containing HF or other fluoride salts.
-
Preparation: Conduct the procedure in a well-ventilated area or fume hood. Use a chemically compatible container (e.g., polyethylene or polypropylene) for the waste. Do not use glass, as HF etches it.[8]
-
Initial Dilution (if concentrated): If the waste is highly concentrated, cautiously dilute it by slowly adding the waste to a large volume of cold water with stirring. This process is exothermic and can cause boiling if done too quickly.[15]
-
pH Adjustment & Precipitation:
-
Slowly add a slurry of calcium hydroxide (lime, Ca(OH)₂) or a solution of calcium chloride (CaCl₂) to the stirred fluoride solution.[13] Lime is often preferred as it also helps neutralize the acid.[16]
-
Monitor the pH of the solution continuously. The target pH for optimal calcium fluoride (CaF₂) precipitation is typically between 6 and 9.
-
-
Flocculation: After pH adjustment, a fine precipitate of CaF₂ will form. To aid in settling, a flocculant can be added according to the manufacturer's instructions.
-
Settling & Filtration: Allow the precipitate to settle. Decant the supernatant liquid and filter the remaining slurry to collect the solid CaF₂.
-
Verification: Test the filtrate for fluoride concentration using a fluoride ion-selective electrode to ensure it meets local discharge limits (often <20 ppm).[13][21]
-
Disposal: Dispose of the solid calcium fluoride and the treated filtrate in accordance with institutional and local environmental regulations.
Visualizations
Diagram 1: Troubleshooting Workflow for Balz-Schiemann Reaction
Caption: Decision tree for troubleshooting common synthesis issues.
Diagram 2: Fluoride Waste Neutralization Workflow
Caption: Step-by-step workflow for neutralizing fluoride waste.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. concordia.ca [concordia.ca]
- 5. Hydrogen fluoride-pyridine (70% HF) [oakwoodchemical.com]
- 6. Hydrogen fluoride pyridine HF-Pyridine [sigmaaldrich.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoride Reduction / HF [wastechengineering.com]
- 14. digital-analysis.com [digital-analysis.com]
- 15. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 16. saltworkstech.com [saltworkstech.com]
- 17. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 19. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 20. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 21. digital-analysis.com [digital-analysis.com]
Stability issues of 1,2,4-Trifluoro-3-methylbenzene in acidic or basic media
Technical Support Center: Stability of 1,2,4-Trifluoro-3-methylbenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability issues encountered during experimentation in acidic or basic media. Our goal is to explain the causality behind potential degradation and provide robust protocols for its assessment.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter, providing explanations grounded in chemical principles and actionable advice.
Q1: My reaction in a basic medium (e.g., NaOH, KOH, Na₂CO₃) shows unexpected byproducts and significant loss of this compound. What is the likely cause?
A1: The most probable cause is degradation via Nucleophilic Aromatic Substitution (SNAr).
The benzene ring in this compound is rendered electron-deficient by the three highly electronegative fluorine atoms. This "activates" the ring, making it susceptible to attack by nucleophiles, such as the hydroxide ion (OH⁻) present in basic media[1][2][3].
Causality: The SNAr mechanism proceeds in two steps:
-
Addition: The nucleophile (e.g., OH⁻) attacks a carbon atom bearing a fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[1][4].
-
Elimination: The aromaticity is restored by the elimination of a fluoride ion, which is a good leaving group in this context because C-F bond breakage is not the rate-determining step[1].
The result is the substitution of a fluorine atom with a hydroxyl group, forming a difluoro-methylphenol isomer. This process can continue, potentially leading to multiple degradation products.
Q2: Is this compound stable in common acidic media (e.g., HCl, H₂SO₄, TFA)?
A2: Generally, yes, under mild to moderate acidic conditions.
The carbon-fluorine bond on an aromatic ring is exceptionally strong and not typically susceptible to cleavage by dilute or moderately concentrated acids at ambient or slightly elevated temperatures[5]. Unlike functional groups such as esters or amides, the C-F bond does not undergo facile acid-catalyzed hydrolysis.
Points of Consideration:
-
Extreme Conditions: While stable in most experimental settings, exposure to very harsh acidic conditions, such as fuming sulfuric acid (oleum) or superacids at high temperatures, could potentially lead to reactions like sulfonation or other electrophilic aromatic substitutions[6][7]. The methyl group is an activating, ortho/para-directing group for such reactions, while the fluorine atoms are deactivating but also ortho/para-directing, leading to complex reactivity patterns[7][8].
-
Forced Degradation: In forced degradation studies, using strong acids (e.g., 1M HCl) at elevated temperatures is a standard stress condition. While significant degradation is less likely compared to basic stress, it should still be experimentally verified[9].
Q3: I am observing slow degradation of the compound in neutral water, especially at higher temperatures. Is this expected?
A3: Yes, slow hydrolysis via nucleophilic attack by water is possible, particularly with thermal assistance.
Although water is a much weaker nucleophile than the hydroxide ion, it can still participate in SNAr reactions, especially when thermal energy is supplied. The mechanism is analogous to the base-catalyzed pathway, but the reaction rate will be substantially lower. This pathway should be considered in experiments involving prolonged heating in aqueous solutions.
Q4: How can I definitively identify and quantify the degradation of this compound?
A4: The recommended approach is to use a stability-indicating chromatographic method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Analytical Workflow:
-
Method Development: Develop a reversed-phase HPLC method (e.g., using a C18 column) or a GC method that achieves good separation between the parent compound (this compound) and any potential degradation products.
-
Quantification: Use a UV detector for HPLC or a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for GC to monitor the peak area of the parent compound over time[10]. A decrease in the parent peak area is a direct measure of degradation.
-
Identification of Degradants: For structural elucidation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique[11]. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can identify degradants, such as the expected hydroxydifluoro-methylbenzene isomers.
Visualizing the Degradation & Experimental Process
Primary Degradation Pathway in Basic Media
The following diagram illustrates the SNAr mechanism, which is the primary route of degradation in basic conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Stability and Storage of 1,2,4-Trifluoro-3-methylbenzene
Introduction:
1,2,4-Trifluoro-3-methylbenzene is a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and metabolic stability, making it a key building block for novel compounds.[1][2] However, like many specialized reagents, its chemical integrity during storage is paramount to ensure experimental reproducibility and the synthesis of pure final products. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the decomposition of this compound during storage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that users may encounter, providing explanations based on chemical principles and actionable solutions.
Q1: I've noticed a drop in the purity of my this compound sample over time, confirmed by GC-MS analysis. What could be the cause?
A Senior Application Scientist's Perspective: A decrease in purity, often observed as the appearance of new peaks in a chromatogram, typically points to chemical degradation. For this compound, there are three primary degradation pathways to consider during storage: oxidation, hydrolysis, and photodegradation.
-
Oxidation: The most likely site of oxidation is the methyl group attached to the aromatic ring. This can occur via a free-radical mechanism, especially in the presence of oxygen (air), light, or trace metal contaminants.[3][4] The initial oxidation product would likely be the corresponding benzyl alcohol, which could be further oxidized to an aldehyde and then to a carboxylic acid.[5]
-
Hydrolysis: While the carbon-fluorine bond is generally very strong, polyfluorinated aromatic rings can be susceptible to nucleophilic aromatic substitution, where a fluoride ion is replaced.[6][7] Although water is a weak nucleophile, this process can be catalyzed by acidic or basic impurities over long storage periods, leading to the formation of fluorinated phenols.
-
Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions.[8][9] This can be a concern if the compound is stored in transparent containers exposed to sunlight or even some artificial lighting.
Solution Workflow:
-
Review Storage Conditions: Immediately verify that the compound is stored according to the recommended guidelines (see FAQs below). Ensure the container is tightly sealed and stored in a dark, cool, and dry place.
-
Inert Atmosphere: If purity is critical, consider blanketing the compound with an inert gas like argon or nitrogen before sealing the container. This will displace oxygen and mitigate the risk of oxidation.
-
Analytical Investigation: To identify the degradation products, advanced analytical techniques are recommended. GC-MS is excellent for separating and identifying volatile impurities. For a more detailed structural elucidation of fluorinated degradants, 19F NMR spectroscopy is a powerful tool.[10]
Q2: My reaction yield is lower than expected when using an older bottle of this compound. Could this be related to its storage?
A Senior Application Scientist's Perspective: Absolutely. The presence of degradation products can directly impact your reaction. Impurities can act as inhibitors, react with your reagents in side reactions, or alter the reaction conditions (e.g., pH). For instance, if the methyl group has oxidized to a carboxylic acid, the resulting acidity could interfere with sensitive catalysts or reagents. Similarly, phenolic impurities from hydrolysis could have different reactivity profiles compared to the starting material.
Preventative Measures:
-
Date and Monitor: Always date containers upon receipt and opening. For long-term projects, it is advisable to periodically re-analyze the purity of critical reagents like this one.
-
Small Aliquots: If you have a large quantity of this compound for long-term use, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air and moisture.
-
Qualification Test: Before a critical, large-scale synthesis, it is good practice to run a small-scale test reaction with the stored reagent to ensure it performs as expected.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
Based on safety data sheets for analogous fluorinated aromatic compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen). | Minimizes exposure to oxygen (preventing oxidation) and moisture (preventing hydrolysis). |
| Light | Amber or opaque container, stored in a dark location. | Prevents photodegradation from UV light exposure. |
| Ventilation | Store in a well-ventilated area designated for chemical storage. | General safety practice for handling volatile organic compounds. |
What materials are compatible for storing this compound?
-
Recommended: Borosilicate glass (amber) with a PTFE-lined cap is the standard and most reliable option.
-
Avoid: Avoid storage in containers with reactive metal components or caps with liners that are not chemically resistant. Do not use containers that cannot be sealed tightly.
Is this compound sensitive to moisture?
Yes, prolonged exposure to moisture, especially in the presence of acidic or basic catalysts, can lead to hydrolysis. The electron-withdrawing nature of the fluorine atoms can make the aromatic ring susceptible to nucleophilic attack by water, resulting in the substitution of a fluorine atom with a hydroxyl group. While this process is generally slow, it can become significant over extended storage periods or under non-ideal conditions.
How can I check the purity of my stored this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for assessing purity and identifying volatile impurities.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for identifying and quantifying fluorinated impurities, as the 19F chemical shifts are highly sensitive to the local electronic environment.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for purity assessment, especially for less volatile degradation products.
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer. A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Integrate the peak areas of the main component and any impurities. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Protocol 2: Repurification by Distillation (for larger quantities with minor impurities)
If minor, more volatile or less volatile impurities are detected, simple distillation may be a viable repurification method.
-
Setup: Assemble a standard distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Procedure: Place the this compound in the distilling flask. Heat gently.
-
Collection: Collect the fraction that distills at the known boiling point of this compound (approximately 143-145 °C).
-
Verification: Re-analyze the purity of the distilled fraction by GC-MS.
Visualizing Potential Degradation Pathways
Caption: Potential degradation routes for this compound during storage.
References
- 1. nbinno.com [nbinno.com]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Free radical induction in the brain and liver by products of toluene catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical degradation of polycyclic aromatic hydrocarbons in oil films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Scaling up the production of 1,2,4-Trifluoro-3-methylbenzene
An essential building block in modern chemistry, 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-Trifluorotoluene) is a critical intermediate in the synthesis of numerous pharmaceutical and agrochemical products.[1] The strategic placement of fluorine atoms can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients.[2] However, scaling up the production of this fluorinated aromatic compound from the lab to an industrial scale presents a unique set of challenges. The synthesis involves multi-step reactions, often requiring hazardous reagents and precise control of reaction conditions to ensure high yield and purity while minimizing side reactions.[3]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the scaled-up production of this compound. It offers troubleshooting advice and answers to frequently asked questions in a direct Q&A format, focusing on the practical issues encountered during synthesis and purification.
Key Synthesis Pathway Overview
A common and scalable synthetic route to this compound begins with 2,4-dichlorofluorobenzene. The process involves four main stages: nitration, fluorination, reduction, and deamination. Each step has its own set of critical parameters that must be carefully controlled to achieve the desired outcome.
Caption: A common multi-step synthesis route for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Step 1: Nitration
Question: Why is the yield of 2,4-Dichloro-5-fluoronitrobenzene low, or why is the reaction incomplete?
Answer: Low yields in the nitration of 2,4-dichlorofluorobenzene are typically traced back to issues with the nitrating mixture or reaction kinetics.
-
Causality: The reaction's success hinges on the effective generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. If the sulfuric acid is not sufficiently concentrated (i.e., contains too much water), the equilibrium will not favor the formation of the nitronium ion, leading to an incomplete reaction. Furthermore, if the reaction temperature is too low, the rate of reaction may be too slow for a practical production timeline.
-
Troubleshooting Steps:
-
Verify Acid Concentration: Use fresh, concentrated sulfuric acid (98% or higher). If the acid has been stored for a long time, its water content may have increased.
-
Optimize Temperature: While the reaction is exothermic and requires cooling, ensure the temperature does not fall too low. A typical range is 0-10°C. Monitor the reaction's progress using Gas Chromatography (GC) to determine the optimal temperature for your specific scale.
-
Control Reagent Addition: The slow, controlled addition of nitric acid to the mixture of the substrate and sulfuric acid is crucial to manage the exotherm and prevent side reactions.
-
Question: I am observing the formation of unwanted isomers. How can this be minimized?
Answer: Isomer formation is a common issue in aromatic nitration and is highly dependent on directing group effects and reaction conditions.
-
Causality: The fluorine, chlorine, and methyl groups on the benzene ring direct the position of nitration. While the desired product is 2,4-Dichloro-5-fluoronitrobenzene, slight variations in temperature can lead to the formation of other isomers.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintaining a consistent and low temperature throughout the reaction is critical for regioselectivity. Fluctuations in temperature can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Mixing Efficiency: Ensure efficient agitation, especially in large reactors, to maintain a homogenous temperature and concentration profile. Poor mixing can create localized "hot spots" where side reactions are more likely to occur.
-
Step 2: Fluorination (Halex Reaction)
Question: The conversion of 2,4-dichloro-5-fluoronitrobenzene to 2,4,5-trifluoronitrobenzene is poor. What are the likely causes?
Answer: The Halogen Exchange (Halex) reaction is sensitive to several factors, especially the reactivity of the fluoride source and the presence of water.
-
Causality: This nucleophilic aromatic substitution requires a highly reactive, anhydrous fluoride source to displace the chlorine atoms. Potassium fluoride (KF) is commonly used, but its reactivity is highly dependent on its physical properties and the reaction environment. Any residual water will hydrate the fluoride ions, drastically reducing their nucleophilicity.
-
Troubleshooting Steps:
-
Activate the Fluoride Source: Use spray-dried potassium fluoride for its high surface area and reactivity. Pre-drying the KF under vacuum at an elevated temperature before use is also recommended.
-
Ensure Anhydrous Conditions: The solvent (e.g., sulfolane or DMF) must be anhydrous. Use molecular sieves to dry the solvent if necessary.
-
Catalyst Choice: A phase-transfer catalyst (e.g., a quaternary ammonium salt) is often essential for large-scale reactions to facilitate the transfer of fluoride ions into the organic phase.
-
Optimize Temperature: The reaction typically requires high temperatures (150-220°C). However, excessively high temperatures can lead to decomposition of the solvent or product. The optimal temperature should be determined through careful experimentation.
-
Caption: Troubleshooting workflow for low yield in the fluorination step.
Step 3: Reduction of the Nitro Group
Question: The hydrogenation of 2,4,5-trifluoronitrobenzene is slow or incomplete. How can I improve this?
Answer: Catalytic hydrogenation is a surface reaction, and its efficiency is highly dependent on the catalyst's activity and the reaction conditions.
-
Causality: The reduction of the nitro group to an amine occurs on the surface of a catalyst (commonly Palladium on carbon, Pd/C). The reaction can be slow or stall if the catalyst is inactive or "poisoned" by impurities, or if there is insufficient hydrogen available at the catalyst's surface.
-
Troubleshooting Steps:
-
Catalyst Activity: Use a fresh, high-quality catalyst. The catalyst can be poisoned by sulfur or other impurities from previous steps. Ensure all starting materials are of high purity.
-
Hydrogen Pressure: Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen in the solvent, which can significantly speed up the reaction rate.
-
Temperature and Agitation: Gently warming the reaction (e.g., to 40-60°C) can increase the rate.[4] Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the solid catalyst.
-
Solvent Choice: Solvents like methanol or ethanol are commonly used. Ensure the solvent is appropriate for the scale and equipment.
-
Step 4: Diazotization and Deamination
Question: The final deamination step to produce this compound is giving a low yield. What could be the problem?
Answer: This two-part step involves the formation of a diazonium salt, which is often unstable, followed by its reduction.
-
Causality: The diazonium salt intermediate formed from 2,4,5-trifluoroaniline is highly reactive and can decompose, especially at elevated temperatures. It can also react with water to form unwanted phenolic byproducts. The subsequent deamination (removal of the diazo group) must be efficient to outcompete these side reactions.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization reaction must be carried out at low temperatures (typically -5 to 5°C) to ensure the stability of the diazonium salt.[4]
-
Choice of Reducing Agent: Sodium hypophosphite in the presence of a copper salt catalyst is an effective system for the deamination of the diazonium salt.[4] The efficiency of this step is crucial for the overall yield.
-
Monitor Gas Evolution: The deamination step releases nitrogen gas. Monitoring the rate of gas evolution can be a useful indicator of the reaction's progress.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this process?
A1: Scaling up this synthesis introduces several significant safety hazards that must be managed with appropriate engineering controls and personal protective equipment.[5]
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive.[6]
-
Hazardous Fluorinating Agents: While this process uses KF, other fluorination reactions can involve highly toxic and corrosive reagents like DAST or HF.[7]
-
Flammable Solvents: Many organic solvents used are flammable and can form explosive mixtures with air. All equipment must be properly grounded to prevent static discharge.
-
Exothermic Reactions: The nitration and fluorination steps are highly exothermic. A robust cooling system and careful monitoring are essential to prevent thermal runaway.
-
Unstable Intermediates: Diazonium salts can be explosive if allowed to dry out or if they decompose uncontrollably. They should always be kept in solution and used immediately after preparation.
Q2: How can the purity of the final product, this compound, be determined?
A2: A combination of analytical techniques is recommended for comprehensive purity analysis.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is excellent for determining the purity and quantifying volatile impurities, such as residual starting materials or isomers. A non-polar or medium-polarity capillary column is typically suitable.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing mass spectral data for each separated component.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the structure of the final product and identify any isomeric impurities.
Q3: What are the most critical process parameters (CPPs) to monitor during scale-up?
A3: For a successful and reproducible scale-up, the following parameters are critical:
-
Temperature: Crucial for controlling reaction rates, selectivity, and preventing thermal runaway.
-
Pressure: Particularly important during the hydrogenation step.
-
Agitation Rate: Ensures homogeneity of temperature and concentration, which is vital for consistent results.
-
Rate of Reagent Addition: Controls the reaction exotherm and can influence selectivity.
-
Stoichiometry: Precise control of the molar ratios of reactants is essential for maximizing yield and minimizing waste.
Q4: What is the most effective method for purifying the final product on a large scale?
A4: Fractional distillation is the most common and effective method for purifying this compound on a large scale. The boiling points of the desired product and potential impurities (such as isomers or unreacted intermediates) are often different enough to allow for efficient separation. The efficiency of the distillation column (number of theoretical plates) will determine the final purity that can be achieved.
Summary of Typical Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Pressure | Typical Yield |
| Nitration | 2,4-Dichlorofluorobenzene, H₂SO₄, HNO₃ | None | None | 0 - 10 | Atmospheric | >95% |
| Fluorination | 2,4-Dichloro-5-fluoronitrobenzene, KF | Sulfolane | Phase-Transfer | 180 - 220 | Atmospheric | 80-90% |
| Reduction | 2,4,5-Trifluoronitrobenzene, H₂ | Methanol | Pd/C | 50 - 60 | 0.8 MPa[4] | >98% |
| Deamination | 2,4,5-Trifluoroaniline, NaNO₂, NaH₂PO₂ | H₂O / H₂SO₄ | Copper Salt | -5 to 5 (Diazo) | Atmospheric | 80-85% |
References
- 1. solvay.com [solvay.com]
- 2. nbinno.com [nbinno.com]
- 3. View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale [chimia.ch]
- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,2,4-Trifluorobenzene - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Column chromatography optimization for 1,2,4-Trifluoro-3-methylbenzene isomers
Answering the complex challenge of purifying regioisomers, this guide provides in-depth technical support for optimizing the column chromatography of 1,2,4-Trifluoro-3-methylbenzene and its related isomers. As Senior Application Scientists, we recognize that separating compounds with nearly identical physical properties requires a nuanced understanding of intermolecular interactions and a systematic approach to methods development. This center is designed to empower researchers, scientists, and drug development professionals to overcome common hurdles and achieve baseline separation with high purity and yield.
Core Principles: Separating Trifluoro-methylbenzene Isomers
The primary challenge in separating positional isomers like those of trifluoro-methylbenzene lies in their subtle structural differences. While they share the same molecular weight and formula (C₇H₅F₃)[1], the varying positions of the fluorine and methyl groups result in distinct dipole moments and electron density distributions across the aromatic ring. Successful chromatographic separation hinges on exploiting these minor electronic differences through carefully selected stationary and mobile phases. The goal is to create a system where one isomer interacts more strongly with the stationary phase than the others, leading to differential migration rates and, ultimately, separation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Question 1: Why am I getting poor or no separation between my isomers (co-elution)?
Answer: This is the most common issue when separating isomers and typically points to a suboptimal stationary or mobile phase. The system is not discriminating enough between the small differences in isomer polarity.
Immediate Solutions & Causality:
-
Optimize Mobile Phase Polarity: If your spots are running too high on the Thin-Layer Chromatography (TLC) plate (Rf > 0.5), your eluent is too polar. If they are not moving from the baseline (Rf < 0.1), it is not polar enough. The "sweet spot" for isomer separation is often a low Rf of 0.2-0.3 for the less retained isomer, which maximizes the interaction time with the stationary phase and allows for better resolution on a full-sized column.[2][3]
-
Action: Adjust the ratio of your solvents. For a common non-polar system like Hexane/Ethyl Acetate, decrease the percentage of the more polar Ethyl Acetate to lower the Rf, or increase it to raise the Rf. Make small, incremental changes (e.g., 5%) and re-run the TLC.
-
-
Change Mobile Phase Selectivity: If adjusting polarity doesn't resolve the isomers, the solvent system itself may be the problem. Solvents are grouped into different selectivity classes based on their proton donor, proton acceptor, and dipole-dipole characteristics.[4] If you are using a hexane/ethyl acetate system (a proton acceptor), switching to a system with a different character, like hexane/dichloromethane (a dipole), can alter the specific interactions with your isomers and improve separation.[4]
-
Action: Test a new solvent system from a different selectivity group. For example, replace ethyl acetate with dichloromethane or tert-Butyl methyl ether (MTBE) in your hexane mixture.
-
-
Consider a Different Stationary Phase: Standard silica gel separates based primarily on polar interactions (hydrogen bonding, dipole-dipole). For halogenated aromatic compounds, stationary phases that offer alternative interaction mechanisms can be highly effective.
Question 2: My compound spots are streaking or "tailing" on the TLC and column. What's causing this?
Answer: Peak tailing is often a sign of undesirable secondary interactions, sample overload, or issues with the mobile phase.
Immediate Solutions & Causality:
-
Sample Overload: Applying too much sample to the TLC plate or column can saturate the stationary phase at the point of application, leading to a broadened, tailing band.[7]
-
Action: Dilute your sample and apply a smaller amount. For a column, ensure your crude material is no more than 1-2% of the total mass of the silica gel.
-
-
Compound Acidity/Basicity: Trifluoro-methylbenzene itself is neutral, but impurities in the crude mixture may be acidic or basic. Acidic compounds can interact strongly with the slightly acidic silanol groups on silica, causing tailing.
-
Action: Add a small amount of a modifier to the mobile phase. For acidic impurities, adding ~0.5% acetic acid can improve peak shape. For basic impurities, adding ~0.5% triethylamine can achieve the same.[7]
-
-
Inadequate Solubility: If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the chromatography progresses, causing significant tailing.[8][9]
-
Action: Use the "dry loading" method. (See Protocol 3). This ensures the compound is evenly distributed on a small amount of silica before being added to the column.
-
Question 3: The separation looks promising on TLC, but fails on the column. Why the discrepancy?
Answer: This is a frustrating but common problem. The discrepancy often arises from differences in the conditions between a TLC plate and a packed column.
Immediate Solutions & Causality:
-
Different Silica Properties: The silica gel used for TLC plates is often of a different grade (finer mesh, different binder) than the silica used for flash columns. This can lead to different separation behavior.[7]
-
Action: Always use TLC to test the exact same batch of silica you will use for the column. You can do this by running a "2D TLC," where you run the plate once, turn it 90 degrees, and run it again in the same solvent. If the spot moves off the diagonal, it indicates your compound may be degrading on that specific silica.[2][8]
-
-
Column Overloading: A successful TLC separation can be negated by loading too much material onto the column, exceeding its separation capacity.
-
Action: A general rule of thumb is to use at least 50-100 g of silica for every 1 g of crude material for a moderately difficult separation.
-
-
Poor Packing: Air bubbles, cracks, or an unevenly packed column create channels where the solvent flows faster, ruining the separation.[10][11]
-
Action: Take care to pack the column properly using the slurry method (See Protocol 2) to ensure a homogenous, stable bed.
-
Question 4: How do I handle a sample that is poorly soluble in my chosen eluent?
Answer: Loading a poorly soluble sample directly onto the column is a common cause of poor separation. The sample will precipitate on top of the silica and streak down the column.
Immediate Solutions & Causality:
-
Minimum Strong Solvent: Dissolve the sample in the absolute minimum amount of a stronger, more polar solvent (like dichloromethane or acetone) than your mobile phase.[8] Load this concentrated solution carefully onto the column. This is risky, as the strong solvent can disrupt the top of the column bed.[2]
-
Dry Loading (Recommended): This is the most reliable method. By adsorbing the compound onto a small amount of silica before loading, you create a solid-phase injection band that is perfectly uniform and avoids solubility issues.[7][8]
-
Action: Follow the detailed steps in Protocol 3: Dry Loading a Sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for separating trifluoro-methylbenzene isomers?
For initial screening, standard flash-grade silica gel (60 Å, 40-63 µm) is the most cost-effective and common choice.[3] However, given the challenge of separating halogenated regioisomers, a Pentafluorophenyl (PFP) phase is an excellent alternative that can provide superior selectivity due to its multiple modes of interaction (π-π, dipole-dipole, etc.).[5]
Q2: How do I systematically select the optimal mobile phase?
The best practice is to perform a systematic screen using TLC. Start with a non-polar solvent system like Hexane/Ethyl Acetate.
-
Run TLC plates at various ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).
-
Aim for an Rf value of 0.2-0.3 for the isomer that moves the furthest up the plate.[3]
-
If you achieve this Rf but the isomers are not separated (spots are on top of each other), you need to change the solvent selectivity. Keep the polarity similar but switch one of the solvents (e.g., try Hexane/Dichloromethane).[4]
Q3: What are the best practices for packing a chromatography column?
A well-packed column is critical for good separation.[10] The "slurry packing" method is most reliable.
-
Place cotton or a frit at the bottom of the column. Add a small layer of sand.
-
In a separate beaker, mix your silica gel with the initial, least polar mobile phase to create a free-flowing slurry.
-
Pour the slurry into the column in one continuous motion if possible.
-
Use gentle air pressure or a pump to push the solvent through, compacting the silica into a stable, uniform bed. Ensure no air bubbles or cracks are present.[12]
Q4: When should I use gradient elution versus isocratic elution?
-
Isocratic Elution (constant mobile phase composition) is ideal when the Rf values of the compounds you want to separate are relatively close together. This is often the case for isomer separations.
-
Gradient Elution (mobile phase composition changes over time, becoming more polar) is useful when your crude mixture contains compounds with a wide range of polarities.[4][13] For this specific problem, you would likely use an isocratic elution for the main separation, but you might use a gradient (or a "step gradient" where you change to a much more polar solvent) at the end to quickly flush any remaining highly polar impurities from the column.
Experimental Protocols & Data
Data Presentation: Solvent Properties for Normal Phase Chromatography
The choice of solvent is critical for optimizing selectivity. This table summarizes key properties of common solvents used for separating moderately non-polar compounds.
| Solvent | Polarity Index (P') | Eluotropic Strength (ε°) on Silica | Selectivity Group | Primary Interaction |
| n-Hexane | 0.1 | 0.01 | - | Dispersion |
| Toluene | 2.4 | 0.29 | VII | π-π acceptor |
| Dichloromethane (DCM) | 3.1 | 0.42 | V | Dipole |
| Diethyl Ether | 2.8 | 0.38 | I | Proton acceptor |
| Ethyl Acetate (EtOAc) | 4.4 | 0.58 | VI | Proton acceptor |
| Acetonitrile (ACN) | 5.8 | 0.65 | VI | Dipole |
Data synthesized from various chromatography resources.
Protocol 1: Step-by-Step Mobile Phase Screening using TLC
-
Prepare Samples: Dissolve a small amount of your crude isomer mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Prepare Developing Chambers: In separate sealed chambers (beakers with watch glasses work well), add a small amount of your test solvent systems (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc). Let the chambers saturate with solvent vapor for a few minutes.
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., in an iodine chamber).
-
Analyze: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). Aim for an Rf of 0.2-0.3 for the leading isomer with the largest possible separation (ΔRf) from the other isomer(s).[3]
Protocol 2: Slurry Packing a Silica Gel Column
-
Column Setup: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of clean sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 50-100 times the mass of your crude sample). Add your initial, least polar mobile phase and stir to create a consistent, pourable slurry with no clumps.
-
Pour the Slurry: Add some mobile phase to the column first. Then, pour the silica slurry into the column. Use a funnel to aid the process.
-
Pack the Bed: Open the stopcock and drain some solvent. Simultaneously, gently tap the side of the column to encourage even settling. Apply gentle, steady air pressure to the top of the column to compact the silica into a firm, stable bed.
-
Finalize: Once packed, ensure the solvent level never drops below the top of the silica bed. Add a final ~1 cm layer of sand on top to protect the silica surface during sample loading.
Protocol 3: Dry Loading a Sample onto Silica Gel
-
Dissolve Sample: In a round-bottom flask, dissolve your crude sample completely in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).
-
Add Silica: Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude sample).
-
Mix and Evaporate: Swirl the flask to thoroughly mix the solution with the silica. Remove the solvent carefully using a rotary evaporator until you are left with a dry, free-flowing powder.[8]
-
Load the Column: Carefully add the silica-adsorbed sample powder onto the top layer of sand in your packed column, creating a uniform, horizontal layer.
-
Begin Elution: Gently add your mobile phase and begin the chromatography process.
Visualizations
Workflow for Troubleshooting Poor Isomer Resolution
Caption: Decision tree for optimizing mobile phase to resolve co-eluting isomers.
References
- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. silicycle.com [silicycle.com]
- 6. Selectivity in reversed-phase separations Influence of the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. lcms.cz [lcms.cz]
- 10. chromtech.com [chromtech.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
Technical Support Center: Purification of 1,2,4-Trifluoro-3-methylbenzene
Welcome to the technical support guide for the purification of crude 1,2,4-Trifluoro-3-methylbenzene (CAS No. 119916-25-5), also known as 2,3,6-Trifluorotoluene. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key fluorinated intermediate in high purity. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounding our advice in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is highly dependent on the synthetic route employed. The two most prevalent commercial routes are the Halex reaction and the Balz-Schiemann reaction (or related diazonium salt fluorinations).
-
From Halex Reactions: The Halex process involves nucleophilic aromatic substitution (SNAr) of chloro- or bromo-aromatics using a fluoride source like KF.[1][2]
-
Incompletely Reacted Precursors: Residual chloro- or bromo-containing intermediates (e.g., 1-chloro-2,4-difluoro-3-methylbenzene).
-
Isomeric Byproducts: If the starting material contains isomers, they will likely carry through the synthesis. For example, Friedel-Crafts reactions used to synthesize precursors can generate multiple isomers.[3]
-
Solvent Residue: High-boiling point polar aprotic solvents like DMSO, DMF, or sulfolane are common.[4]
-
Decomposition Products: High reaction temperatures (150–250 °C) can lead to tar and polymeric byproducts.[1][5]
-
-
From Diazotization/Fluorination Routes: These methods typically start from a corresponding aniline (e.g., 2,5-difluoro-3-methylaniline), which is diazotized and then treated with a fluoride source.[6]
-
Isomeric Starting Materials: Contamination in the starting aniline will produce isomeric trifluorotoluene products.
-
Phenolic Impurities: Premature decomposition of the diazonium salt in the presence of water can form hydroxy- (phenolic) byproducts.
-
Incomplete Deamination/Fluorination: Residual diazonium salts or byproducts from side reactions can be present.
-
Tar Formation: Diazonium salts can be unstable, leading to the formation of colored tars.
-
Q2: I have a dark, oily crude product. What is the first purification step I should take?
A2: Before attempting distillation or chromatography, an initial workup involving a liquid-liquid extraction is highly recommended. This step is designed to remove inorganic salts, highly polar impurities, and residual acids or bases from the synthesis.
Protocol: Initial Aqueous Wash
-
Dissolve the crude oil in a water-immiscible organic solvent with a relatively low boiling point, such as diethyl ether or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acid catalysts.
-
Water (H₂O) to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove bulk water.
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
This simple procedure often significantly improves the color of the crude product and prevents fouling of distillation apparatus or chromatography columns.
Q3: How do I choose between distillation and column chromatography for the main purification step?
A3: The choice depends on the nature of the impurities and the required scale.
-
Fractional Distillation is the preferred method for large-scale purification and for separating volatile impurities with different boiling points.[7] Since fluorination tends to lower the boiling point of a compound relative to its analogues, distillation can be effective.[7] However, its success hinges on a sufficient boiling point difference between your product and the impurities.
-
Column Chromatography is ideal for removing non-volatile impurities (like baseline tars or salts) and for separating compounds with very similar boiling points but different polarities (e.g., isomers or phenolic byproducts).[8] It is generally used for smaller scales (mg to grams) but can be scaled up.[9][10]
The workflow diagram below illustrates a typical decision-making process.
Caption: Decision workflow for purification method selection.
Troubleshooting Guides
Issue 1: My fractional distillation is providing poor separation.
Question: I've identified an isomeric impurity with a boiling point very close to my product. My simple distillation setup isn't separating them. What should I do?
Answer: This is a common challenge with aromatic isomers. The efficacy of fractional distillation is determined by the number of "theoretical plates" in your distillation column—more plates lead to better separation.
Causality & Solution:
-
Increase Column Efficiency: Replace your simple distillation head with a fractionating column packed with a high-surface-area material. A Vigreux column is a good start, but for challenging separations, a column packed with Raschig rings or metal sponge offers significantly more theoretical plates.
-
Optimize Reflux Ratio: During distillation, ensure a slow, steady collection rate. A higher reflux ratio (more condensate returning to the column than is collected) allows for more equilibrium cycles on the column surface, enhancing separation. A takeoff rate of 1-2 drops per second is a good starting point.
-
Use Reduced Pressure (Vacuum Distillation): Lowering the pressure reduces the boiling points of the compounds.[7] This can sometimes increase the relative volatility (the effective boiling point difference) between two closely boiling isomers. It also prevents thermal decomposition of the product at high temperatures.
-
Data-Driven Approach: Before attempting a large-scale distillation, obtain the boiling points of your target compound and likely impurities.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₅F₃ | 146.11 | ~130-135 (estimated) |
| 1,2,4-Trifluorobenzene | C₆H₃F₃ | 132.08 | 88 |
| 1-Fluoro-3-methylbenzene | C₇H₇F | 110.13 | 115[11] |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 82-83 |
| 2,3,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 192.10 | Decomposes |
Note: The boiling point of the target compound is estimated based on structurally similar compounds.
Issue 2: My compound is streaking or stuck on the silica gel column.
Question: I opted for column chromatography to remove some polar, colored impurities. My product is eluting as a broad streak, or not at all, using a hexane/ethyl acetate mobile phase. Why is this happening?
Answer: This behavior typically indicates that either the mobile phase is not optimal or there are strong, undesirable interactions between your compound and the stationary phase (silica gel).
Causality & Solution:
-
Silica Gel Acidity: Standard silica gel is slightly acidic. If your compound has basic moieties (unlikely for this structure, but possible for impurities), it can bind irreversibly. If this is suspected, you can use silica gel that has been neutralized with a base like triethylamine.
-
Mobile Phase Polarity: Fluorinated compounds are often less polar than their non-fluorinated counterparts. Your compound is likely very non-polar.
-
Start with 100% Non-Polar Solvent: Begin eluting the column with a completely non-polar solvent like n-hexane or cyclohexane. Your product should move down the column.
-
Gradual Polarity Increase: If the product doesn't move, slowly increase the polarity by adding a co-solvent dropwise. Dichloromethane (DCM) or a very small percentage of ethyl acetate (0.5-2%) is often sufficient. A common mistake is starting with a mobile phase that is too polar, which causes all compounds to elute together.[12]
-
-
Alternative Stationary Phases: If silica gel fails, consider using a less polar stationary phase like alumina (neutral or basic) or even reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water), though this is less common for this class of molecule.
Caption: Troubleshooting workflow for column chromatography.
Issue 3: How can I effectively remove residual high-boiling solvents like DMSO?
Question: My NMR spectrum shows a significant amount of DMSO even after rotary evaporation. How can I get rid of it?
Answer: DMSO (Boiling Point: 189 °C) is notoriously difficult to remove on a standard rotary evaporator.
-
Azeotropic Removal with Water/Toluene: Add a significant volume of water to your product (if it's not water-soluble) and perform several extractions with a non-polar solvent like diethyl ether or hexane. DMSO is highly water-soluble and will partition into the aqueous layer. Toluene can also be added to the product, and repeated rotary evaporation can help remove residual DMSO as an azeotrope.
-
High-Vacuum Distillation: The most effective method is to distill your product away from the DMSO under a high vacuum (e.g., <1 mmHg). Given the estimated boiling point of your product, it should distill well below the boiling point of DMSO under these conditions.
-
Lyophilization (Freeze-Drying): If your product is a solid, you can dissolve it in a solvent like 1,4-dioxane, freeze the mixture, and lyophilize it. The DMSO will be removed with the dioxane under a high vacuum. This is generally reserved for small-scale, high-value samples.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]
- 6. CN102643160A - Preparation method of 1,2,4-trifluorobenzene - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. pharmacy180.com [pharmacy180.com]
- 9. shimadzu.com [shimadzu.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
Debugging failed reactions involving 1,2,4-Trifluoro-3-methylbenzene
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2,4-Trifluoro-3-methylbenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of reactions involving this versatile fluorinated building block. As your senior application scientist, my goal is to equip you with the expertise and field-proven insights necessary to overcome experimental challenges and ensure the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound, also known as 2,3,6-trifluorotoluene, is an electron-deficient aromatic compound due to the presence of three strongly electron-withdrawing fluorine atoms.[1][2] The methyl group, in contrast, is a weak electron-donating group.[1] This electronic landscape dictates its reactivity, primarily making it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms activate the ring towards nucleophilic attack, and their positions, along with the methyl group, influence the regioselectivity of these reactions.[3][4]
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 119916-25-5 | [5] |
| Molecular Formula | C₇H₅F₃ | [5] |
| Molecular Weight | 146.11 g/mol | [5] |
| Boiling Point | Not readily available | |
| Density | Not readily available |
Troubleshooting Guide: Common Failed Reactions
This section addresses specific issues you may encounter during common synthetic transformations with this compound.
Scenario 1: Failed Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine nucleophile, but I am observing no product formation or a very low yield. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in an SNAr reaction with this compound can stem from several factors. Let's break down the potential issues and solutions in a systematic way.
1. Inactive Nucleophile or Reagents:
-
Causality: Many nucleophiles, especially amines, can be deactivated by protonation. Similarly, bases used to deprotonate the nucleophile or scavenge the HF byproduct are often hygroscopic and can lose their activity if not handled under strictly anhydrous conditions.[6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Common solvents like DMF, DMSO, and acetonitrile should be freshly distilled or obtained from a sealed bottle.[6]
-
Verify Base Activity: Use a fresh batch of a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure it is finely powdered and dried before use.
-
Nucleophile Quality: Check the purity and integrity of your amine. If it is a salt, ensure it has been properly neutralized.
-
2. Suboptimal Reaction Conditions:
-
Causality: The rate of SNAr reactions is highly dependent on temperature and solvent. The electron-withdrawing groups on the ring make it susceptible to attack, but sufficient thermal energy is often required to overcome the activation barrier.[3] The solvent's ability to solvate the intermediate Meisenheimer complex is also crucial.[3]
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Monitor for product formation by TLC or LC-MS. Be aware that higher temperatures can also lead to side reactions.
-
Solvent Screening: Polar aprotic solvents like DMF, DMSO, NMP, and sulfolane are generally preferred for SNAr reactions as they can stabilize the charged intermediate.[6]
-
Microwave Irradiation: Consider using microwave synthesis to accelerate the reaction. This can often significantly reduce reaction times and improve yields.
-
3. Regioselectivity Issues:
-
Causality: The fluorine atoms at positions 1, 2, and 4, along with the methyl group at position 3, direct the incoming nucleophile. The most likely positions for substitution are those activated by the fluorine atoms and not sterically hindered by the methyl group.
-
Troubleshooting Steps:
-
Product Characterization: Carefully analyze your crude reaction mixture by NMR and MS to identify any isomeric products.
-
Computational Modeling: In complex cases, density functional theory (DFT) calculations can help predict the most favorable site of nucleophilic attack.
-
Experimental Workflow: Troubleshooting a Failed SNAr Reaction
Caption: A logical workflow for troubleshooting failed SNAr reactions.
Scenario 2: Unsuccessful Suzuki-Miyaura Coupling
Question: I am trying to perform a Suzuki-Miyaura coupling with this compound as the aryl halide, but the reaction is not proceeding. What are the common pitfalls?
Answer:
The Suzuki-Miyaura coupling of fluorinated aryl halides can be challenging due to the strength of the C-F bond.[7] While often considered unreactive, C-F bonds can be activated under the right catalytic conditions.[8][9]
1. Inefficient Catalyst System:
-
Causality: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for activating the C-F bond. More electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition step.[10]
-
Troubleshooting Steps:
-
Ligand Screening: Employ more advanced ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., PCy₃).[11]
-
Catalyst Precursor: Use a more active palladium precursor like Pd₂(dba)₃ or a pre-formed catalyst complex.
-
Catalyst Loading: Increase the catalyst loading, but be mindful of potential side reactions and cost.
-
2. Base and Solvent Incompatibility:
-
Causality: The choice of base is critical and can influence both the catalytic cycle and the stability of the boronic acid/ester.[12] The solvent system must be able to dissolve all components and facilitate the reaction.
-
Troubleshooting Steps:
-
Base Selection: Stronger bases like K₃PO₄ or CsF are often more effective than weaker bases like Na₂CO₃ for these couplings.[13]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is common.[12] However, for sensitive substrates, anhydrous conditions with a polar aprotic solvent like DMF might be necessary.[12]
-
3. Boronic Acid/Ester Decomposition:
-
Causality: Boronic acids can undergo protodeborylation, especially at elevated temperatures or in the presence of water.[12] Boronic esters (e.g., pinacol esters) are generally more stable.[13]
-
Troubleshooting Steps:
-
Use Boronic Esters: If you are using a boronic acid, consider converting it to the corresponding pinacol ester.
-
Control Reaction Time and Temperature: Avoid prolonged heating, which can lead to decomposition.
-
Protocol: Suzuki-Miyaura Coupling of this compound
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water) and the base (e.g., K₃PO₄, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Scenario 3: Difficulties with Lithiation and Grignard Formation
Question: I am struggling to perform a directed ortho-lithiation or form a Grignard reagent from this compound. What are the key considerations?
Answer:
The high acidity of the ring protons due to the inductive effect of the fluorine atoms makes lithiation a viable strategy. However, the formation of Grignard reagents from aryl fluorides is notoriously difficult due to the inertness of the C-F bond.[7][14]
1. Lithiation Challenges:
-
Causality: While the ring protons are acidic, competitive reactions can occur. The choice of base and reaction temperature are critical to achieve the desired regioselectivity and avoid side reactions like benzyne formation.[15][16]
-
Troubleshooting Steps:
-
Base Selection: For directed ortho-metalation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) is often preferred over n-butyllithium to avoid nucleophilic attack on the ring.[15][17]
-
Temperature Control: Perform the lithiation at low temperatures (e.g., -78 °C) to prevent benzyne formation and other side reactions.[15]
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. THF is a common choice.[15]
-
Logical Flow for Directed Ortho-Lithiation
Caption: Key considerations for successful directed ortho-lithiation.
2. Grignard Formation Issues:
-
Causality: The C-F bond is generally unreactive towards magnesium metal.[14] Special activation methods are required.
-
Troubleshooting Steps:
-
Activated Magnesium: Use highly reactive Rieke magnesium, which is prepared by the reduction of MgCl₂.
-
Entrainment Methods: Employ an entrainment agent like 1,2-dibromoethane to activate the magnesium surface.
-
Alternative Organometallics: If direct Grignard formation fails, consider forming the organolithium species first and then transmetalating with MgBr₂·OEt₂.
-
Frequently Asked Questions (FAQs)
Q1: Which fluorine is most likely to be displaced in a nucleophilic aromatic substitution reaction?
A1: The fluorine at the 2- or 4-position is most likely to be displaced. These positions are ortho and para to the other electron-withdrawing fluorine atoms, which provides the best stabilization of the negative charge in the Meisenheimer intermediate.[3] The methyl group at position 3 may slightly disfavor substitution at the 2- and 4-positions due to steric hindrance and its weak electron-donating nature.
Q2: Can I perform an electrophilic aromatic substitution on this compound?
A2: It is extremely challenging. The three fluorine atoms are strongly deactivating, making the ring very electron-poor and resistant to attack by electrophiles.[2] Extremely harsh conditions would be required, likely leading to decomposition. It is generally more practical to introduce substituents before the fluorination steps in a synthetic sequence.
Q3: My reaction is sensitive to moisture. What are the best practices for handling this compound and the associated reagents?
A3: Always use flame-dried or oven-dried glassware. Handle the substrate and any anhydrous reagents in a glovebox or under a positive pressure of an inert gas. Use septa and syringes for transferring liquids. Ensure that all solvents are rigorously dried and degassed before use.[6]
Q4: Are there any specific safety precautions I should take when working with this compound?
References
- 1. m.youtube.com [m.youtube.com]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
Technical Support Center: Enhancing the Reaction Rate of 1,2,4-Trifluoro-3-methylbenzene Substitutions
Welcome to the technical support center dedicated to optimizing nucleophilic aromatic substitution (SNAr) reactions involving 1,2,4-trifluoro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction rates, troubleshoot common experimental hurdles, and deepen their understanding of the underlying reaction mechanisms. The following sections are structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What makes this compound reactive towards nucleophilic aromatic substitution?
A1: The reactivity of this compound in SNAr reactions stems from the strong electron-withdrawing nature of the three fluorine atoms.[1][2][3] These fluorine substituents decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.[1][2] This is a key principle of nucleophilic aromatic substitution, where electron-withdrawing groups activate the ring for such reactions.[1][3][4]
Q2: Which fluorine atom is most likely to be substituted and why?
A2: In this compound, the fluorine atoms at positions 2 and 4 are ortho and para to the electron-donating methyl group. However, the cumulative electron-withdrawing effect of the other two fluorine atoms significantly influences the regioselectivity. The fluorine at the 4-position is generally the most susceptible to substitution. This is because the negative charge in the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, can be effectively stabilized by the fluorine atoms at the 1 and 2 positions through resonance and inductive effects.[1][3][4]
Q3: What is the general mechanism for nucleophilic aromatic substitution on this compound?
A3: The reaction proceeds via a two-step addition-elimination mechanism (SNAr).[2][5]
-
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
-
Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the fluoride ion.[1]
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[1]
Q4: How does the methyl group influence the reaction rate?
A4: The methyl group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack by increasing electron density.[6] However, in this compound, the strong activating effect of the three fluorine atoms overcomes the deactivating effect of the single methyl group. The primary influence of the methyl group is on the regioselectivity of the substitution, directing the incoming nucleophile to the positions ortho and para to it, although the overall electronic effect of the fluorine atoms is the dominant factor.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during the substitution reactions of this compound and provides actionable solutions.
Issue 1: Low or No Reaction Conversion
My reaction shows very little to no conversion of the starting material, even after extended reaction times. What are the potential causes and how can I address them?
Possible Causes & Solutions:
-
Insufficiently Strong Nucleophile: The nucleophilicity of the attacking species is paramount.
-
Explanation: A weak nucleophile may not have sufficient kinetic energy to overcome the activation barrier for the initial attack on the electron-deficient ring.
-
Solution: Consider using a stronger nucleophile. For instance, if using an alcohol, deprotonating it with a strong base to form the more nucleophilic alkoxide will significantly increase the reaction rate.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.
-
Explanation: Polar aprotic solvents are generally preferred for SNAr reactions.[8][9] They can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive, and they effectively stabilize the negatively charged Meisenheimer complex.[8] Protic solvents can solvate the nucleophile, reducing its reactivity.[10][11]
-
Solution: Switch to a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP. These solvents will also allow for higher reaction temperatures.
-
-
Low Reaction Temperature: The reaction may have a high activation energy.
-
Explanation: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products.
-
-
Presence of Water: Moisture can protonate the nucleophile, reducing its efficacy.
-
Explanation: Many nucleophiles are also basic and will react with water. This is especially critical when using strong bases to generate the nucleophile in situ.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[12]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Products and Side Reactions
I am observing the formation of multiple products, making purification difficult and lowering the yield of my desired product. What are the likely side reactions and how can I suppress them?
Possible Causes & Solutions:
-
Substitution at Multiple Fluorine Positions: While substitution at the 4-position is generally favored, reaction at other positions can occur under forcing conditions.
-
Explanation: High temperatures can provide enough energy to overcome the activation barrier for substitution at the less favored positions.
-
Solution: Optimize the reaction temperature. Start at a lower temperature and gradually increase it until a reasonable rate is achieved for the desired substitution, while minimizing side products.
-
-
Reaction with the Methyl Group: Under certain conditions, particularly with radical initiators or very strong bases, side reactions involving the methyl group can occur.
-
Explanation: While less common for SNAr, free-radical pathways can be initiated by impurities or high temperatures, leading to reactions at the benzylic position.
-
Solution: Ensure the reaction is performed under an inert atmosphere to exclude oxygen, which can promote radical reactions. Purify all reagents to remove any potential radical initiators.
-
-
Decomposition of Starting Material or Product: The desired product may not be stable under the reaction conditions.
-
Explanation: Highly functionalized aromatic compounds can be susceptible to decomposition at elevated temperatures or in the presence of strong bases or nucleophiles.
-
Solution: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure of the product to harsh conditions. Consider a milder base if applicable.
-
Optimizing Reaction Conditions to Minimize Side Products
| Parameter | Recommendation | Rationale |
| Temperature | Start at a moderate temperature (e.g., 80-100 °C) and increase incrementally. | Minimizes substitution at less favorable positions and reduces the risk of decomposition. |
| Base | Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) if applicable. | Avoids competition between the base and the intended nucleophile. |
| Reaction Time | Monitor the reaction closely and quench it upon completion. | Prevents product degradation from prolonged exposure to reaction conditions. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents oxidation and potential radical-mediated side reactions. |
Issue 3: Difficulty in Removing the Fluoride Leaving Group
The reaction seems to stall after the initial nucleophilic attack. What factors influence the departure of the fluoride ion and how can I facilitate this step?
Possible Causes & Solutions:
-
Solvent Effects on the Leaving Group: The ability of the solvent to solvate the departing fluoride ion can influence the rate of the second step.
-
Explanation: While polar aprotic solvents are excellent for the first step, a solvent that can effectively solvate the small and highly electronegative fluoride ion can help to lower the energy barrier for its departure.
-
Solution: While still using a polar aprotic solvent, the addition of a crown ether (e.g., 18-crown-6 with potassium salts) can help to sequester the cation and improve the leaving group ability of the fluoride.
-
-
Reversibility of the First Step: The initial attack of the nucleophile might be reversible.
-
Explanation: If the Meisenheimer complex is not sufficiently stabilized, it may revert to the starting materials faster than it proceeds to the product by eliminating the fluoride ion.
-
Solution: Ensure the chosen solvent and reaction conditions provide maximal stabilization for the Meisenheimer intermediate. The presence of strong electron-withdrawing groups is key for this stabilization.
-
Reaction Mechanism and Key Intermediates
Caption: SNAr mechanism for this compound.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a starting point for the substitution of this compound with a generic nucleophile.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
If the nucleophile is not already deprotonated, add a suitable base (e.g., K₂CO₃, NaH) (1.2 eq).
-
-
Addition of Nucleophile:
-
Add the nucleophile (1.1 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 1,2,4-Trifluoro-3-methylbenzene Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Fluorinated aromatic compounds, such as derivatives of 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-Trifluorotoluene[1]), present a unique analytical challenge due to the potential for complex isomerism. This guide provides an in-depth comparison of the primary analytical techniques used to definitively elucidate the structure of these molecules, grounded in the principles of spectroscopic and crystallographic analysis. We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Distinguishing Isomers
The core challenge in analyzing this compound derivatives lies in precisely locating the substituents on the benzene ring. A synthetic route targeting this specific isomer could potentially yield other trifluorotoluene isomers. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for definitive structural validation. This guide will focus on a logical workflow combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy, culminating with the "gold standard" of X-ray Crystallography.
Logical Workflow for Structural Confirmation
A systematic approach ensures that the most efficient methods are used to gather the maximum amount of structural information at each stage. The following workflow is recommended for a comprehensive analysis.
References
A Comparative Guide to Purity Analysis of 1,2,4-Trifluoro-3-methylbenzene: qNMR vs. GC and HPLC
In the landscape of pharmaceutical development and chemical research, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For fluorinated aromatic compounds such as 1,2,4-Trifluoro-3-methylbenzene, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of three powerful analytical techniques for its quantitative purity analysis: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy.
The Rise of Quantitative NMR as a Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct measurement of an analyte's purity without the need for a specific reference standard of the analyte itself.[1] Its power lies in the direct proportionality between the integrated NMR signal and the number of nuclei giving rise to that signal. For fluorinated compounds, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift dispersion, which minimizes signal overlap.[2][3]
Causality in ¹⁹F qNMR Method Design
The selection of an appropriate internal standard is the most critical decision in designing a qNMR experiment. The standard must be of high, certified purity, soluble in the same deuterated solvent as the analyte, and possess a ¹⁹F signal that is well-resolved from any analyte signals. For the analysis of this compound, 3,5-bis(trifluoromethyl)benzoic acid is an excellent choice. It is available as a certified reference material and its two trifluoromethyl groups provide a sharp singlet in a region of the ¹⁹F spectrum that is typically free from the signals of aromatically-bound fluorine atoms.[4][5]
The choice of a deuterated solvent is dictated by the solubility of both the analyte and the internal standard. Acetone-d6 is a suitable option for many fluorinated aromatic compounds, offering good solubility and a distinct residual solvent signal that does not interfere with the regions of interest in the ¹⁹F spectrum.
The Workhorses of Purity Analysis: GC and HPLC
Gas Chromatography and High-Performance Liquid Chromatography are the traditional pillars of purity analysis in the pharmaceutical industry.[6] They offer excellent separation capabilities, allowing for the detection and quantification of impurities, even those structurally similar to the main component.
GC-FID: The Gold Standard for Volatile Compounds
For volatile, thermally stable compounds like this compound, GC-FID is a robust and reliable technique.[7] The flame ionization detector provides a response that is proportional to the number of carbon atoms in the analyte, offering good quantification capabilities, especially when using the area percent method for high-purity samples. The choice of a suitable capillary column, such as one with a mid-polarity stationary phase, is crucial for achieving good separation of potential isomers and related impurities.
HPLC-UV: Versatility for a Broad Range of Analytes
HPLC-UV is a versatile technique applicable to a wide array of compounds.[8] For non-polar to moderately polar aromatic compounds, reversed-phase chromatography using a C18 column is the most common approach. The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve a good balance between retention and analysis time. A UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) provides sensitive detection.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear comparison, the following sections detail the experimental protocols for each technique and present hypothetical, yet realistic, data for the purity analysis of a single batch of this compound.
Experimental Protocols
Internal Standard: 3,5-bis(trifluoromethyl)benzoic acid (Certified Purity: 99.95%) Solvent: Acetone-d6
Procedure:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 15 mg of 3,5-bis(trifluoromethyl)benzoic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Acetone-d6.
-
Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.
-
Acquire the ¹⁹F NMR spectrum using a calibrated spectrometer with the parameters outlined in the table below.
| Parameter | Value | Justification |
| Spectrometer Frequency | 470 MHz | Or higher for better signal dispersion |
| Pulse Program | Inverse-gated decoupling | To suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration |
| Relaxation Delay (D1) | 30 s | At least 5 times the longest T1 of both analyte and standard to ensure full relaxation |
| Number of Scans | 16 | To achieve an adequate signal-to-noise ratio |
| Acquisition Time | 2 s | To ensure good digital resolution |
| Pulse Width | Calibrated 90° pulse | For maximum signal intensity |
Purity Calculation: The purity of the analyte (Purity_analyte) is calculated using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
std = Internal Standard
Workflow for ¹⁹F qNMR Purity Analysis
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent Carrier Gas: Helium, constant flow at 1.0 mL/min
Procedure:
-
Prepare a solution of this compound in acetone at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC system.
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Flow (He) | 25 mL/min |
Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A: Water; B: Acetonitrile Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm Column Temperature: 30 °C
Procedure:
-
Prepare a solution of this compound in acetonitrile at a concentration of approximately 0.5 mg/mL.
-
Inject 10 µL of the solution into the HPLC system.
Purity Calculation: Purity is determined by area percent normalization.
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Comparative Analysis Framework
Data Summary and Comparison
The following table presents hypothetical but realistic purity data for a single batch of this compound, as determined by the three methods.
| Parameter | ¹⁹F qNMR | GC-FID | HPLC-UV |
| Purity (%) | 99.85 | 99.80 | 99.78 |
| Standard Deviation (n=5) | 0.05 | 0.08 | 0.10 |
| Relative Standard Deviation (%) | 0.05 | 0.08 | 0.10 |
| Analysis Time per Sample (min) | ~45 (including relaxation delay) | ~30 | ~25 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% | ~0.01% |
| Specificity | High (structure-specific) | High (separation-based) | High (separation-based) |
| Need for Analyte Standard | No (uses internal standard) | Yes (for response factor determination) | Yes (for response factor determination) |
Discussion and Recommendations
¹⁹F qNMR stands out for its accuracy and its status as a primary ratio method, providing a direct, SI-traceable purity value without the need for a specific reference standard of this compound. This is a significant advantage, especially for novel compounds or when a certified standard is unavailable. The high specificity of NMR, where signals are directly related to the molecular structure, provides a high degree of confidence in the identity of the quantified substance. The main trade-offs are a longer analysis time due to the necessary relaxation delays for accurate quantification and a potentially higher limit of quantification compared to chromatographic techniques.
GC-FID offers excellent resolution and sensitivity for volatile compounds. Its ability to separate closely related isomers makes it a powerful tool for identifying and quantifying specific impurities. However, the accuracy of the area percent method relies on the assumption that all impurities have a similar response factor to the main component, which may not always be the case. For the most accurate quantification, individual response factors for each impurity should be determined using certified standards.
HPLC-UV is a highly versatile and widely accessible technique. It provides robust and reproducible results for a broad range of compounds. Similar to GC, its accuracy for purity determination by area percent is dependent on the response factors of the impurities under the specific UV wavelength used. Chromophoric impurities will be overestimated, while those with poor UV absorbance will be underestimated.
Choosing the Right Tool for the Job
-
For primary purity assignment and as a reference method, ¹⁹F qNMR is the technique of choice. Its ability to provide a direct, highly accurate purity value without a specific analyte standard is unparalleled.[1]
-
For routine quality control and for the detection and quantification of volatile impurities, including isomers, GC-FID is an excellent and robust method.
-
For a versatile, routine purity assessment, particularly in a high-throughput environment, HPLC-UV is a reliable and efficient option.
In a comprehensive quality control strategy, these techniques are not mutually exclusive but rather complementary. qNMR can be used to certify an in-house primary standard, which can then be used to determine the response factors for impurities in GC and HPLC methods, leading to a highly accurate and robust purity assessment framework. This integrated approach ensures the highest level of confidence in the quality of critical chemical reagents and intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
The Decisive Influence of the Trifluoromethyl Group: An Electronic Overview
An In-Depth Guide to the Comparative Reactivity of Trifluoromethylbenzene Isomers
For chemists engaged in the intricate fields of medicinal chemistry, agrochemicals, and materials science, the trifluoromethyl group (-CF3) is a substituent of profound importance. Its introduction into an aromatic system dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. However, the reactivity of the trifluoromethylbenzene ring itself presents both challenges and opportunities in synthetic design. The position of the -CF3 group, and its interplay with other substituents, dictates the molecule's susceptibility to chemical transformation.
This guide provides a comprehensive comparison of the reactivity of trifluoromethylbenzene isomers, focusing on the two primary pathways of aromatic substitution: electrophilic and nucleophilic. We will delve into the underlying electronic principles, present comparative experimental data, and provide validated protocols to empower researchers in their synthetic endeavors.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence on the reactivity of the benzene ring is a direct consequence of two primary electronic effects:
-
A Strong Negative Inductive Effect (-I): Fluorine is the most electronegative element. The cumulative pull of three fluorine atoms creates a strong dipole, withdrawing electron density from the benzene ring through the sigma bond framework. This effect is potent and is the primary driver of the -CF3 group's characteristics.
-
A Weak Resonance Effect (Hyperconjugation): While often overshadowed by its inductive effect, the -CF3 group can participate in a form of negative hyperconjugation, further withdrawing electron density from the pi-system.
These combined effects render the trifluoromethylbenzene ring significantly electron-deficient, or "deactivated," compared to unsubstituted benzene. This deactivation has opposing consequences for the two major classes of aromatic substitution reactions.
Caption: Dominant electronic effects of the -CF3 group on the benzene ring.
To quantify this, chemists often use Hammett constants. The positive values for the -CF3 group confirm its strong electron-withdrawing nature.[2][3]
| Hammett Constant | meta (σ_m) | para (σ_p) | para (σ_p+) |
| Value | 0.44[2] | 0.57[2] | +0.612[3] |
| A higher positive value indicates stronger electron-withdrawing character. |
Part 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the electron-rich π-system of the benzene ring.[4] The presence of a strongly deactivating group like -CF3 has a profound impact on this reaction class.
Comparative Reactivity: A Drastically Reduced Rate
The electron-deficient nature of the trifluoromethylbenzene ring makes it far less nucleophilic than benzene and thus highly resistant to attack by electrophiles.[5] The reaction rate is dramatically slower.
Key Experimental Data: The nitration of (trifluoromethyl)benzene proceeds approximately 40,000 times more slowly than the nitration of benzene.[6][7] This stark difference underscores the powerful deactivating effect of the -CF3 group.
| Compound | Relative Rate of Nitration (Benzene = 1) | Classification |
| Benzene | 1 | - |
| Toluene (-CH3) | ~25 | Activating |
| Trifluoromethylbenzene (-CF3) | ~0.000025 (1/40,000) | Strongly Deactivating |
Regioselectivity: The Meta-Directing Effect
When substitution does occur, the position of attack is not random. The -CF3 group is a meta-director .[5][6] This selectivity is a direct consequence of the stability of the cationic intermediate (the "sigma complex" or "arenium ion") formed during the reaction.
-
Ortho and Para Attack: If the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the -CF3 group. This arrangement is extremely unfavorable, as the already electron-deficient carbon is adjacent to the powerful electron-withdrawing substituent. This high-energy intermediate is strongly destabilized.
-
Meta Attack: Attack at the meta position avoids placing the positive charge on the carbon bearing the -CF3 group. While all intermediates are destabilized relative to the benzene equivalent, the meta intermediate is the "least unstable" and is therefore the kinetically favored pathway.[6]
Caption: Energy landscape of electrophilic substitution on trifluoromethylbenzene.
Typical Product Distribution (Nitration):
-
meta-isomer: >90%
-
ortho-isomer: ~6%
-
para-isomer: <1%
Experimental Protocol: Bromination of 1,3-Bis(trifluoromethyl)benzene
This protocol demonstrates a typical EAS reaction on a highly deactivated system. The harsh conditions (strong acid, potent brominating agent) are necessary to overcome the ring's low reactivity. The principle is directly applicable to the mono-substituted trifluoromethylbenzene, although conditions might be slightly milder.
Source: Adapted from a patented process for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene.[8]
Objective: To regioselectively install a bromine atom at the C5 position (meta to both -CF3 groups).
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) - Brominating Agent
-
Glacial Acetic Acid - Solvent
-
96% Sulfuric Acid - Co-solvent and Catalyst
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine glacial acetic acid and 96% sulfuric acid. Stir the mixture and cool to 25°C.
-
Causality: The mixture of strong acids provides a highly polar medium and protonates the brominating agent, increasing its electrophilicity.
-
-
Addition of Substrate: Slowly add 1,3-bis(trifluoromethyl)benzene to the acid mixture while maintaining vigorous stirring.
-
Addition of Brominating Agent: Add the brominating agent, 1,3-dibromo-5,5-dimethylhydantoin, in portions over a few minutes. An exothermic reaction will occur.
-
Causality: DBH is a safe and effective source of electrophilic bromine ("Br+"). Portion-wise addition helps control the exotherm.
-
-
Reaction Maintenance: Maintain the reaction temperature at approximately 45°C for 4-5 hours, using a heating mantle or cooling bath as needed.
-
Trustworthiness: The reaction progress should be monitored by a suitable technique (e.g., Gas Chromatography - GC or Thin-Layer Chromatography - TLC) to ensure completion and check for the formation of byproducts like dibrominated species.
-
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with vigorous stirring.
-
Extraction: The product, being organic, will separate. Isolate the lower organic layer.
-
Purification: Wash the organic layer with an aqueous base (e.g., 5N NaOH) to remove residual acids, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its behavior in EAS, the trifluoromethyl group is strongly activating for Nucleophilic Aromatic Substitution (SNAr).[9] This reaction requires a leaving group (typically a halide) on the ring and a strong nucleophile.
Comparative Reactivity: An Accelerated Rate
The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex .[10] The powerfully electron-withdrawing -CF3 group is exceptionally good at stabilizing this negative charge, thereby lowering the activation energy and accelerating the reaction.[9]
Key Principle: For maximum activation, the -CF3 group must be positioned ortho or para to the leaving group. This allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative fluorine atoms via resonance, providing significant stabilization. A meta-positioned -CF3 group offers only weaker inductive stabilization and is therefore much less activating.
Caption: General mechanism for SNAr reactions activated by a -CF3 group.
Illustrative Experimental Protocol: Nucleophilic Substitution
This protocol provides a general framework for a typical SNAr reaction on a hypothetical, highly activated substrate to illustrate the methodology.
Source: Adapted from a representative protocol for SNAr on electron-deficient systems.[9]
Objective: To displace a halide leaving group (LG) with a nucleophile (Nu) on an aromatic ring activated by trifluoromethyl groups.
Materials:
-
Aryl Halide Substrate (e.g., 4-Halo-trifluoromethylbenzene)
-
Nucleophile (e.g., Sodium Methoxide, an amine, etc.)
-
Aprotic Polar Solvent (e.g., Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere, dissolve the aryl halide substrate in the aprotic polar solvent.
-
Causality: An aprotic solvent is crucial as it solvates the cation of the nucleophilic salt but does not solvate the nucleophile itself, preserving its reactivity. An inert atmosphere prevents side reactions with oxygen or moisture.
-
-
Addition of Nucleophile: Add the nucleophile to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Reaction Conditions: Heat the reaction mixture to the required temperature (ranging from room temperature to >100°C, depending on substrate reactivity) and stir for a specified time.
-
Trustworthiness: The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material and the formation of the product. This self-validating step ensures the reaction is proceeding as expected and determines the optimal reaction time.
-
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Quench the reaction by pouring it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine to remove the polar solvent (e.g., DMF). Dry the solution over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
Caption: A typical experimental workflow for aromatic substitution reactions.
Conclusion
The trifluoromethyl group exerts a powerful, dichotomous influence on the reactivity of the benzene ring. Its strong electron-withdrawing nature makes it a formidable deactivator and meta-director in electrophilic aromatic substitution, necessitating harsh reaction conditions. Conversely, this same property makes it a potent activator for nucleophilic aromatic substitution, provided it is positioned ortho or para to a suitable leaving group. Understanding this dual reactivity is paramount for researchers and drug development professionals, enabling the strategic design of synthetic routes to access complex, fluorinated aromatic molecules. By carefully selecting reaction conditions and substitution patterns, chemists can harness the unique electronic properties of the trifluoromethyl group to achieve desired chemical transformations with high efficiency and regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. global.oup.com [global.oup.com]
- 3. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. columbia.edu [columbia.edu]
- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 8. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
A Comparative Guide to the Synthetic Routes of 1,2,4-Trifluoro-3-methylbenzene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1,2,4-Trifluoro-3-methylbenzene
This compound is a crucial fluorinated building block in the synthesis of a wide array of functional molecules. Its unique substitution pattern makes it a valuable intermediate in the pharmaceutical and agrochemical industries. For instance, it serves as a key precursor for certain quinolone antibiotics and other biologically active compounds. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, robust and efficient synthetic access to this compound is of paramount importance. This guide provides an in-depth comparison of the primary synthetic strategies to produce this compound, offering insights into the mechanistic underpinnings and practical considerations of each approach.
Route 1: The Balz-Schiemann Reaction of 2,5-Difluoro-6-methylaniline
The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring.[1][2] This pathway commences with the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired aryl fluoride.[2][3]
Reaction Scheme:
Caption: The Balz-Schiemann reaction pathway.
Mechanistic Insights and Causality
The reaction proceeds in two distinct stages. The first is the diazotization of the primary amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4] In this case, fluoroboric acid (HBF₄) serves as both the acid and the source of the tetrafluoroborate counterion.[3] The resulting diazonium tetrafluoroborate salt is often insoluble and can be isolated, which is a key advantage in terms of purification.[2]
The second stage involves the thermal decomposition of the diazonium salt.[2] The diazonium group is an excellent leaving group, departing as nitrogen gas (N₂), which drives the reaction forward.[2] This generates a transient aryl cation, which is then attacked by a fluoride ion from the BF₄⁻ counterion to form the C-F bond.[2] The choice of low temperatures for the diazotization step is critical to prevent premature decomposition of the unstable diazonium salt.
Experimental Protocol: A Representative Procedure
-
Diazotization: 2,5-Difluoro-6-methylaniline is dissolved in a solution of fluoroboric acid at 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.
-
The resulting precipitate of the diazonium tetrafluoroborate salt is filtered, washed with cold ether, and dried.
-
Decomposition: The dried salt is then gently heated, often in an inert solvent, until the evolution of nitrogen gas ceases.[5]
-
The crude product is purified by distillation or chromatography to yield this compound.
Advantages and Limitations
| Advantages | Limitations |
| High selectivity for fluorination.[2] | The precursor, 2,5-difluoro-6-methylaniline, may not be readily available. |
| Generally good yields. | The thermal decomposition of diazonium salts can be hazardous on a large scale.[3] |
| The intermediate diazonium salt is often isolable, allowing for purification.[2] | Use of fluoroboric acid can be costly. |
Route 2: Halogen Exchange (HALEX) Reaction
The Halogen Exchange (HALEX) reaction is a powerful tool in organofluorine chemistry, involving the substitution of a chlorine or bromine atom with fluorine.[6] This nucleophilic aromatic substitution (SNAr) reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups.[7][8]
Reaction Scheme:
Caption: The Halogen Exchange (HALEX) reaction.
Mechanistic Insights and Causality
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[7] A fluoride ion, typically from a source like potassium fluoride (KF), attacks the carbon atom bearing a leaving group (e.g., chlorine). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The subsequent elimination of the chloride ion restores the aromaticity and yields the fluorinated product.
The reaction rate is highly dependent on the nature of the leaving group, with fluorides being the best leaving groups in this context due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack.[9] However, for the purpose of synthesis, chlorine or bromine are the practical leaving groups. The reaction requires high temperatures and is often carried out in aprotic polar solvents to enhance the nucleophilicity of the fluoride ion. The use of phase-transfer catalysts can improve the solubility and reactivity of the fluoride salt.[10]
Experimental Protocol: A Representative Procedure
-
A mixture of the chlorinated precursor (e.g., 1,2,4-trichloro-3-methylbenzene), spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a high-boiling aprotic solvent (e.g., sulfolane or N-methylpyrrolidone) is heated to a high temperature (e.g., 200-250 °C).[10][11]
-
The reaction is monitored by gas chromatography until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the product is isolated from the solvent by distillation.
Advantages and Limitations
| Advantages | Limitations |
| Potentially more cost-effective starting materials. | Requires harsh reaction conditions (high temperatures).[10] |
| Can be suitable for large-scale production. | May result in a mixture of partially and fully fluorinated products. |
| Avoids the use of potentially explosive diazonium salts. | The efficiency is highly dependent on the activation of the aromatic ring. |
Route 3: Direct Fluorination
Direct fluorination of an aromatic C-H bond is the most atom-economical approach, but it is also the most challenging due to the high reactivity of fluorinating agents.[12]
Reaction Scheme:
Caption: Direct electrophilic fluorination.
Mechanistic Insights and Causality
This method typically employs an electrophilic fluorinating agent, such as F₂ gas or, more safely and selectively, N-F reagents like Selectfluor. The reaction proceeds through an electrophilic aromatic substitution mechanism. The fluorinating agent delivers an electrophilic fluorine species to the electron-rich aromatic ring, forming a carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity and yields the fluorinated product. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring.
Advantages and Limitations
| Advantages | Limitations |
| High atom economy. | Difficult to control and can lead to over-fluorination or side reactions. |
| Potentially fewer synthetic steps. | Fluorinating agents can be expensive and hazardous. |
| Regioselectivity can be a significant challenge. |
Comparative Summary
| Feature | Balz-Schiemann Reaction | Halogen Exchange (HALEX) | Direct Fluorination |
| Starting Material | 2,5-Difluoro-6-methylaniline | Halogenated 3-methylbenzene | Dihalo-3-methylbenzene or similar |
| Key Reagents | NaNO₂, HBF₄ | KF, Phase-transfer catalyst | Electrophilic fluorinating agent |
| Reaction Conditions | Low temperature diazotization, then moderate heating | High temperatures (200-250 °C) | Generally milder temperatures |
| Key Intermediate | Diazonium tetrafluoroborate | Meisenheimer complex | Sigma complex (carbocation) |
| Yield | Generally good | Variable, can be high | Often moderate |
| Scalability | Caution required due to diazonium salt instability | Good | Can be challenging |
| Safety Concerns | Potentially explosive diazonium salts | High temperatures and pressures | Highly reactive and toxic fluorinating agents |
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure available.
-
The Balz-Schiemann reaction offers a reliable and high-yielding laboratory-scale synthesis, provided the aniline precursor is accessible. Its main drawback is the safety concern associated with the thermal decomposition of diazonium salts, which requires careful handling and consideration for scale-up.
-
The Halogen Exchange (HALEX) reaction is often the method of choice for industrial-scale production due to its use of relatively inexpensive reagents and its amenability to continuous flow processes. However, the harsh reaction conditions and the potential for incomplete substitution necessitate careful optimization.
-
Direct fluorination remains a largely academic pursuit for this specific target due to challenges in controlling regioselectivity and the hazards associated with powerful fluorinating agents. However, ongoing research into more selective and safer fluorinating reagents may make this a more viable option in the future.
For most research and development applications, the Balz-Schiemann reaction provides a well-established and predictable route to high-purity this compound. For larger-scale manufacturing, the HALEX reaction, despite its challenges, is likely the more economically viable approach.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. vapourtec.com [vapourtec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reaction Mechanisms of 1,2,4-Trifluoro-3-methylbenzene for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability often impart desirable characteristics to target molecules. Among these, 1,2,4-trifluoro-3-methylbenzene (also known as 2,3,6-trifluorotoluene) stands out as a versatile intermediate. This guide provides an in-depth validation of its reactivity in key organic transformations, offering a comparative analysis with a structurally similar isomer, 2,4,5-trifluorotoluene, to inform rational synthetic design.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of why specific experimental choices are made, providing a framework for researchers to anticipate reaction outcomes and troubleshoot synthetic challenges. Every piece of data and every protocol is presented with the goal of being a self-validating system, grounded in established chemical principles and supported by experimental evidence.
The Crucial Role of Fluorine and Methyl Substituents: An Electronic Tug-of-War
The reactivity of this compound is dictated by the interplay of the electron-withdrawing inductive effects (-I) of the three fluorine atoms and the electron-donating hyperconjugation and weak inductive effects (+I) of the methyl group. This electronic balance governs the substrate's susceptibility to attack by either electrophiles or nucleophiles and dictates the regioselectivity of these transformations.
The fluorine atoms, being highly electronegative, decrease the overall electron density of the aromatic ring, making it more susceptible to nucleophilic attack and generally deactivating it towards electrophiles. However, the lone pairs on the fluorine atoms can participate in resonance (+M effect), which preferentially directs incoming electrophiles to the ortho and para positions. The methyl group, being an activating group, also directs ortho and para. The ultimate regiochemical outcome in electrophilic aromatic substitution is a complex interplay of these competing directing effects and steric hindrance.
Comparative Analysis of Reactivity: this compound vs. 2,4,5-Trifluorotoluene
To contextualize the reactivity of this compound, we will compare its performance in key reactions with its isomer, 2,4,5-trifluorotoluene. The different substitution pattern of the fluorine atoms in 2,4,5-trifluorotoluene leads to distinct electronic and steric environments, which in turn affects its reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The rate of SNAr is highly dependent on the degree of activation by electron-withdrawing groups and the nature of the leaving group. In polyfluorinated aromatics, a fluorine atom itself can act as the leaving group.
Experimental Data Comparison:
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| This compound | Sodium Methoxide | Methanol, reflux | 2,4-Difluoro-3-methylanisole | High | [1] |
| 2,4,5-Trifluorotoluene | Sodium Methoxide | Methanol, reflux | 2,5-Difluoro-4-methylanisole and 4,5-Difluoro-2-methylanisole | Mixture of isomers | [1] |
Causality Behind Experimental Choices:
The choice of sodium methoxide in methanol provides both the nucleophile and a polar protic solvent to facilitate the reaction. The reflux condition provides the necessary activation energy for the nucleophilic attack on the electron-deficient ring.
In this compound, the fluorine at the C-1 position is the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effect of the other two fluorine atoms and the steric accessibility. This leads to a single major product with high regioselectivity.
In contrast, 2,4,5-trifluorotoluene presents two potential sites for nucleophilic attack (C-2 and C-4) that are both activated by flanking fluorine atoms, leading to a mixture of regioisomers. This highlights the importance of the substitution pattern in directing the outcome of SNAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (10 mL per 1 g of substrate), add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-difluoro-3-methylanisole.
Workflow Diagram:
Electrophilic Aromatic Substitution (EAS)
While the fluorine atoms deactivate the ring towards electrophilic attack, the activating methyl group and the resonance effect of the fluorine atoms still allow for electrophilic substitution to occur, albeit under harsher conditions than for benzene. The directing effects of the substituents are paramount in determining the regioselectivity.
Directing Effects Analysis:
-
This compound: The methyl group at C-3 directs ortho (C-2, C-4) and para (C-6). The fluorine atoms at C-1, C-2, and C-4 are ortho, para-directors but deactivating. The position most activated by the methyl group and least deactivated by the fluorine atoms will be the primary site of substitution. The C-5 position is sterically accessible and activated by the para-directing methyl group.
-
2,4,5-Trifluorotoluene: The methyl group at C-1 directs ortho (C-2, C-6) and para (C-4). The C-6 position is the most likely site for electrophilic attack due to activation from the methyl group and being only flanked by one fluorine atom.
Experimental Data Comparison: Nitration
| Substrate | Conditions | Major Product(s) | Reference |
| This compound | HNO₃/H₂SO₄, 0-10 °C | 2,3,6-Trifluoro-4-nitrotoluene | [2] |
| 2,4,5-Trifluorotoluene | HNO₃/H₂SO₄, 0-10 °C | 2,4,5-Trifluoro-6-nitrotoluene | [2] |
Causality Behind Experimental Choices:
The use of a nitrating mixture (concentrated nitric and sulfuric acids) is a standard and effective method for generating the highly electrophilic nitronium ion (NO₂⁺) necessary to overcome the deactivation of the fluorinated ring. The low temperature helps to control the exothermic reaction and minimize the formation of dinitrated byproducts.
The observed regioselectivity aligns with the analysis of directing effects. In this compound, the C-5 position is not the major site of nitration; instead, the nitro group is directed to the C-4 position, likely due to a combination of electronic factors that are not immediately obvious from simple directing group rules, highlighting the complexity of predicting outcomes in polysubstituted systems. For 2,4,5-trifluorotoluene, nitration occurs at the C-6 position, as predicted.
Experimental Protocol: Nitration of this compound
-
To a stirred mixture of concentrated sulfuric acid (2.0 equivalents), add this compound (1.0 equivalent) while maintaining the temperature at 0-5 °C.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-10 °C for 1 hour.
-
Monitor the reaction by GC or TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,3,6-trifluoro-4-nitrotoluene.
Reaction Mechanism Diagram:
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively. While C-F bonds are generally less reactive in oxidative addition to palladium than C-Cl, C-Br, or C-I bonds, their activation is achievable with appropriate ligands and reaction conditions. However, in polyhalogenated benzenes containing different halogens, the more reactive halogen will typically undergo oxidative addition preferentially. For the purpose of this guide, we will consider the scenario where a bromo or iodo substituent is also present on the ring, making it the reactive site for cross-coupling.
Experimental Data Comparison: Suzuki-Miyaura Coupling
Let's assume we have the corresponding bromo-derivatives: 1-Bromo-2,4,5-trifluorobenzene and 4-Bromo-1,2,5-trifluorobenzene.
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield | Reference |
| 1-Bromo-2,4,5-trifluorobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,4,5-Trifluorobiphenyl | Good | [3] |
| 4-Bromo-1,2,5-trifluorobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,4,5-Trifluorobiphenyl | Good | [3] |
Causality Behind Experimental Choices:
The choice of Pd(PPh₃)₄ as the catalyst is a classic and often effective choice for Suzuki-Miyaura couplings. Sodium carbonate serves as the base required to activate the boronic acid for transmetalation. The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-trifluorotoluene Derivative
-
To a reaction vessel, add the bromo-trifluorotoluene derivative (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and sodium carbonate (2.0 equivalents).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere until the starting material is consumed (monitor by GC or TLC).
-
Cool the reaction to room temperature and add water.
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Catalytic Cycle Diagram:
Experimental Data Comparison: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand/Base | Product | Yield | Reference |
| Bromo-trifluorotoluene derivative | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu | N-(Trifluorotolyl)morpholine | High | [4] |
Causality Behind Experimental Choices:
The Buchwald-Hartwig amination often requires more sophisticated ligands than the Suzuki-Miyaura coupling to facilitate the C-N bond-forming reductive elimination. XPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the amination of aryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-trifluorotoluene Derivative
-
In a glovebox or under an inert atmosphere, combine the bromo-trifluorotoluene derivative (1.0 equivalent), Pd₂(dba)₃ (0.01-0.05 equivalents), XPhos (0.02-0.10 equivalents), and sodium tert-butoxide (1.4 equivalents) in a reaction vessel.
-
Add anhydrous toluene and the amine (1.2 equivalents).
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Guide for Strategic Synthesis
This guide has provided a comparative analysis of the reactivity of this compound in fundamental organic reactions. By understanding the interplay of electronic and steric effects, and by comparing its reactivity with a structural isomer, researchers can make more informed decisions in the design and execution of synthetic routes. The detailed protocols and mechanistic diagrams serve as a practical resource for laboratory work. The key takeaway is that while general principles of reactivity apply, the specific substitution pattern of polysubstituted aromatics can lead to nuanced and sometimes unexpected outcomes, underscoring the importance of careful analysis and experimental validation.
References
A Comparative Guide to Catalytic Modification of 1,2,4-Trifluoro-3-methylbenzene for Pharmaceutical and Agrochemical Synthesis
Introduction: The Significance of 1,2,4-Trifluoro-3-methylbenzene in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound (also known as 2,3,6-trifluorotoluene) serves as a critical building block in this context, offering a unique substitution pattern that is leveraged in the synthesis of a variety of bioactive molecules. The selective functionalization of this fluorinated arene is a key step in the synthetic pathways of numerous commercial products and drug candidates.
This guide provides a comprehensive performance comparison of common catalytic systems for the modification of this compound. We will delve into the nuances of palladium, nickel, and copper-based catalysts, offering a comparative analysis supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes and make informed decisions on catalyst selection. We will explore the causality behind experimental choices, provide detailed, validated protocols, and present data in a clear, comparative format.
Pillar 1: Understanding the Catalytic Landscape for Modifying Polyfluoroarenes
The modification of this compound primarily involves two key strategies: cross-coupling reactions that substitute a C-F bond and direct C-H functionalization. The choice of catalyst is paramount and is dictated by the desired transformation, be it the formation of a new carbon-carbon or carbon-heteroatom bond.
Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis, renowned for their functional group tolerance and broad applicability. For polyfluoroarenes, reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly relevant. The efficacy of these reactions is often enhanced by the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.
Nickel-catalyzed transformations have emerged as a cost-effective and highly reactive alternative to palladium. Nickel catalysts can activate the strong C-F bonds of fluoroarenes, enabling a range of cross-coupling reactions.[1] For certain transformations, nickel catalysts can offer unique reactivity and selectivity profiles compared to their palladium counterparts.
Copper-catalyzed reactions present another valuable tool, particularly for C-H activation and certain types of cross-coupling reactions. Copper catalysis often proceeds through different mechanistic pathways than palladium or nickel, offering complementary approaches to functionalization.
The following sections will provide a head-to-head comparison of these catalytic systems for specific modifications of this compound, supported by experimental data where available in the literature.
Pillar 2: Performance Comparison of Catalysts
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in many pharmaceutical agents. The performance of different catalysts in the coupling of this compound with arylboronic acids is a critical consideration.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | Data not available for this specific substrate | Adapted from[2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | Data not available for this specific substrate | Adapted from[2] |
Causality Behind Experimental Choices: The choice of a bulky and electron-rich ligand like SPhos is crucial in palladium-catalyzed Suzuki couplings of electron-deficient aryl halides. These ligands promote the oxidative addition step and stabilize the active Pd(0) species. The use of a phosphate base like K₃PO₄ is often preferred for challenging couplings as it is effective in the transmetalation step without promoting significant protodeboronation of the boronic acid.
Buchwald-Hartwig Amination: Introducing C-N Linkages
The formation of arylamines is another cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a direct route to these valuable compounds from aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | Data not available | Data not available for this specific substrate | Adapted from[3] |
| (PAd₂-DalPhos)Ni(o-tol)Cl | - | NaOtBu | Toluene | 25 | 18 | Data not available for this specific substrate | Adapted from[4] |
| CuCl | - | K₂CO₃ | DMF | 120 | 24 | Data not available for this specific substrate | Adapted from[5] |
Note: While general protocols for Buchwald-Hartwig amination of fluoroarenes exist, specific performance data for this compound was not found in the initial search.
Causality Behind Experimental Choices: In Buchwald-Hartwig aminations, the choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine and facilitating its coordination to the palladium center. The selection of a highly active ligand, such as XPhos, is often necessary to achieve high turnover numbers, especially with less reactive aryl chlorides or fluorides. Nickel catalysts, such as the one shown, can offer the advantage of room temperature reactivity for certain substrates.[4]
Pillar 3: Experimental Protocols
The following protocols are representative methodologies for the catalytic modification of this compound and are adapted from established procedures for similar substrates. Researchers should optimize these conditions for their specific coupling partners.
Representative Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl halides.[2][6]
Diagram of the Experimental Workflow
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol is based on general procedures for nickel-catalyzed amination reactions.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
(PAd₂-DalPhos)Ni(o-tol)Cl (3 mol%)
-
NaOtBu (1.2 equiv)
-
Toluene (anhydrous and degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the nickel precatalyst and NaOtBu to a dry vial equipped with a stir bar.
-
Add anhydrous, degassed toluene to the vial.
-
Add this compound and the amine to the reaction mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) for the specified time.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction by adding it to a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Pillar 4: Mechanistic Insights and the Role of Ligands
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing catalytic reactions.
The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of a fluoroarene.
The catalytic cycle begins with the oxidative addition of the C-F bond of this compound to a Pd(0) complex. This is often the rate-limiting step for fluoroarenes due to the strength of the C-F bond. The choice of a bulky, electron-donating ligand is critical to facilitate this step. Following oxidative addition, transmetalation occurs where the aryl group from the boronic acid is transferred to the palladium center, a process that is promoted by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Conclusion and Future Outlook
The catalytic modification of this compound is a vital area of research with significant implications for the pharmaceutical and agrochemical industries. While palladium catalysts remain the most versatile and widely used, nickel and copper catalysts offer promising alternatives, particularly in terms of cost and unique reactivity. The choice of catalyst, ligand, and reaction conditions must be carefully considered based on the specific transformation and the electronic properties of the coupling partners.
Further research is needed to develop more efficient and selective catalysts for the functionalization of polyfluorinated arenes. The development of catalysts that can operate under milder conditions with lower catalyst loadings will be a key area of focus. Additionally, a deeper understanding of the mechanisms of C-F bond activation will enable the rational design of next-generation catalysts with improved performance.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2,4-Trifluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and accurate analysis of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1,2,4-Trifluoro-3-methylbenzene. As a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals, ensuring the purity and accurate quantification of this compound is of utmost importance. This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering you to make informed decisions in your analytical strategy.
The Analytical Challenge: this compound
This compound, also known as 2,3,6-Trifluorotoluene, is a volatile organic compound. Its analysis necessitates methods that are not only precise and accurate but also specific enough to distinguish it from structurally similar impurities that may arise during its synthesis. The cross-validation of analytical methods is a critical exercise to ensure the reliability and consistency of results, especially when methods are transferred between laboratories or when different analytical techniques are employed.[1][2][3]
The Core of Analytical Integrity: Method Validation
Before delving into the comparative analysis, it is essential to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[4][5] Key validation parameters that will be addressed in the context of our methods for this compound include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Proposed Analytical Methods for this compound
Based on the physicochemical properties of this compound and established methods for similar fluorinated aromatic compounds, we propose the following Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.
Gas Chromatography (GC-FID) Method
Given the volatility of this compound, GC is a natural choice for its analysis. A Flame Ionization Detector (FID) is selected for its robustness and wide linear range for organic compounds.[8][9]
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A non-polar capillary column, such as a 5% phenyl polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness. This stationary phase provides good separation for a wide range of aromatic compounds.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL with a split ratio of 50:1. A high split ratio is used to prevent column overload with a neat or concentrated sample.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like methanol or hexane to a concentration within the linear range of the method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
While GC is often the primary choice for volatile compounds, RP-HPLC offers a valuable alternative, particularly for confirming results and for analyzing samples that may contain non-volatile impurities.[10][11][12] A UV detector is suitable for aromatic compounds like this compound.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, a UV-Vis detector, a column thermostat, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are versatile and provide good retention for moderately non-polar compounds.[13][14]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm. This wavelength provides good sensitivity for the benzene ring chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 acetonitrile:water) to ensure good peak shape.
Performance Comparison: GC-FID vs. RP-HPLC
The following table provides a comparative summary of the expected performance of the two proposed methods for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Rationale for Performance |
| Specificity | High, especially with a high-resolution capillary column. Positional isomers may require careful optimization of the temperature program. | Good, but may have co-elution with impurities of very similar polarity. The use of a photodiode array (PDA) detector can aid in peak purity assessment. | GC generally offers superior resolution for volatile isomers. HPLC specificity is dependent on the selectivity of the stationary and mobile phases. |
| Sensitivity (LOD/LOQ) | Excellent for volatile organic compounds. | Good, but generally less sensitive than GC-FID for this type of analyte. | FID is highly sensitive to hydrocarbons. UV detection sensitivity is dependent on the chromophore of the analyte. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.998 | Both techniques offer excellent linearity over a wide concentration range when properly optimized. |
| Precision (%RSD) | < 2% | < 3% | Modern automated instrumentation allows for high precision in both techniques. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods can achieve high accuracy with proper calibration. |
| Analysis Time | ~15 minutes | ~20 minutes | The GC method has a slightly shorter run time due to the faster temperature ramp. |
| Robustness | Sensitive to changes in carrier gas flow rate and oven temperature ramp. | Sensitive to changes in mobile phase composition and pH. | Small variations in these parameters can affect retention times and resolution. |
Cross-Validation of Analytical Results
The core of this guide is the cross-validation of the GC and HPLC methods to ensure the interchangeability and reliability of the analytical data.[1][2][3] This is a critical step in a regulated environment and for ensuring the quality of the final product.
Experimental Design for Cross-Validation
-
Sample Selection: A minimum of five independent batches of this compound should be analyzed. These batches should ideally cover the expected range of purity.
-
Analysis: Each batch is analyzed in triplicate by both the validated GC-FID and RP-HPLC methods.
-
Data Comparison: The mean assay values obtained from both methods for each batch are compared.
-
Statistical Analysis: The results are statistically evaluated using a paired t-test or by calculating the percentage difference between the means. The acceptance criterion is typically a difference of no more than 2.0%.
Visualizing the Analytical Workflows
To provide a clear understanding of the experimental and logical processes, the following diagrams have been generated using Graphviz.
Discussion: Causality Behind Experimental Choices and Potential Pitfalls
Specificity and Potential Impurities: The synthesis of trifluorotoluenes can involve fluorination of a corresponding chlorinated or brominated precursor, or diazotization and subsequent fluorination of an aminotoluene.[15][16] Potential impurities could include positional isomers (e.g., 1,2,3-Trifluoro-3-methylbenzene or 1,3,4-Trifluoro-3-methylbenzene), incompletely fluorinated intermediates, or starting materials. The specificity of the proposed GC method is expected to be high due to the resolving power of capillary columns for isomers.[17][18] For the HPLC method, demonstrating specificity would involve spiking the sample with any available related substances to ensure they are well-resolved from the main peak.
Robustness: The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters.[7] For the GC method, parameters such as the oven temperature ramp rate and carrier gas flow rate should be varied slightly to assess their impact on the results. For the HPLC method, the pH of the mobile phase (if buffered) and the percentage of the organic modifier are critical parameters to investigate for robustness.
Causality in Method Selection:
-
GC-FID: The choice of a non-polar column is based on the principle of "like dissolves like," where the non-polar analyte will interact favorably with the stationary phase, allowing for separation based on boiling point and subtle differences in polarity. The FID is chosen for its universal response to hydrocarbons and its wide linear range.
-
RP-HPLC: The C18 stationary phase is a workhorse in reversed-phase chromatography, providing excellent retention for a broad range of organic molecules. The acetonitrile/water mobile phase is a common choice, offering good solvating power and low UV cutoff. A gradient elution is employed to ensure that both the main analyte and any potential, more retained impurities are eluted in a reasonable time with good peak shape.
Conclusion
Both Gas Chromatography with Flame Ionization Detection and Reversed-Phase High-Performance Liquid Chromatography are powerful and reliable techniques for the quantitative analysis of this compound. While GC-FID is generally the preferred method due to the volatile nature of the analyte and its higher sensitivity, RP-HPLC provides an excellent orthogonal method for confirmation and for the analysis of samples containing non-volatile components.
The cross-validation of these two methods, as outlined in this guide, provides a high degree of confidence in the analytical results, ensuring data integrity and regulatory compliance. By understanding the scientific principles behind the method development and validation process, researchers, scientists, and drug development professionals can build a robust analytical strategy for this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. wjarr.com [wjarr.com]
- 8. measurlabs.com [measurlabs.com]
- 9. chromaleont.it [chromaleont.it]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 16. prepchem.com [prepchem.com]
- 17. tsijournals.com [tsijournals.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to 1,2,4-Trifluoro-3-methylbenzene: Bridging In Silico Prediction with Experimental Reality
In the fast-paced world of chemical research and drug development, the ability to accurately characterize novel compounds is paramount. 1,2,4-Trifluoro-3-methylbenzene (also known by its synonym 2,3,6-Trifluorotoluene, CAS No. 119916-25-5) represents a class of fluorinated aromatic compounds with significant potential in medicinal chemistry and materials science. However, like many novel structures, a comprehensive, publicly available experimental dataset for its physicochemical properties is sparse.
This guide addresses this common research challenge head-on. We will first present the computationally predicted properties of this compound, providing a crucial in silico starting point. Subsequently, we will detail the rigorous, validated experimental protocols that must be employed to determine these properties empirically. This dual approach provides a practical framework for researchers, underscoring the vital synergy between computational prediction and experimental validation.
Part 1: Computationally Predicted Properties
For many novel compounds, computational chemistry provides the first glimpse into their physical and chemical nature. These predictions are invaluable for designing synthetic routes, predicting behavior in biological systems, and planning experimental work. The primary source for these predictions is the PubChem database, which utilizes various algorithms to estimate properties based on molecular structure.[1]
| Property | Predicted Value | Computational Method/Source |
| Molecular Weight | 146.11 g/mol | PubChem |
| Exact Mass | 146.03433465 Da | PubChem |
| LogP (Octanol/Water) | 2.6 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.8.18 |
| Refractive Index | Not Available | - |
| Boiling Point | Not Available | - |
| Density | Not Available | - |
Table 1: Predicted physicochemical properties of this compound.[1]
Understanding the Predictive Models
The trustworthiness of these predictions hinges on the models used:
-
XLogP3: This is an atom-additive method for calculating the octanol-water partition coefficient (LogP), a critical measure of a compound's lipophilicity.[2][3][4] It functions by using a known LogP value from a structurally similar reference compound and then applying an additive model based on 87 atom/group types to estimate the difference.[2][3] This approach leverages the ever-growing database of experimentally measured LogP values to refine its predictions.[2][4]
-
Cactvs Chemoinformatics Toolkit: This is a comprehensive software package used for a wide range of chemical information processing tasks, including the calculation of properties like hydrogen bond donors/acceptors and topological surface area.[5] PubChem utilizes this toolkit for many of its computed properties.[5]
It is important to note the absence of predicted values for key physical properties like boiling point and density. While various machine learning and quantitative structure-property relationship (QSPR) models exist for these predictions, they are not currently reported in major public databases for this specific compound.[6][7]
Part 2: A Framework for Experimental Validation
While predictions are a valuable guide, they are no substitute for empirical data. The following section outlines the standard, self-validating protocols a researcher would use to determine the key physicochemical properties of a liquid sample like this compound.
Microscale Boiling Point Determination
For novel compounds available in limited quantities, microscale techniques are essential. The Siwoloboff-Wiegand method is a reliable approach requiring only a small sample volume.[8]
Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. This is observed as the point where a continuous stream of bubbles emerges from a capillary tube inverted in the heated liquid.[9][10]
Protocol:
-
Apparatus Setup: Attach a small test tube containing ~0.5 mL of the sample to a thermometer using a rubber band.
-
Capillary Insertion: Seal one end of a melting point capillary tube. Place the capillary, open-end down, into the test tube with the sample.[10]
-
Heating: Place the assembly into a melting point apparatus or a Thiele tube with a heating oil.[10]
-
Observation: Heat the apparatus slowly (approx. 2 °C per minute) as you approach the expected boiling point.[9] Initially, bubbles of trapped air will be expelled.[10]
-
Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the end of the inverted capillary.[9][10]
-
Confirmation: Turn off the heat. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary confirms the boiling point.[10]
Causality: Using an inverted capillary creates a pocket of trapped air and vapor.[9] As the liquid is heated, this vapor pressure builds. When it equals the atmospheric pressure, it overcomes the external pressure, forcing a steady stream of vapor bubbles out—the definition of boiling.
Density Determination via Pycnometry
A pycnometer, or specific gravity bottle, is used for the precise determination of liquid density.[11] The method is based on measuring the mass of a precisely known volume of the liquid.[12][13]
Principle: Density (ρ) is calculated from the mass (m) and volume (V) of a substance (ρ = m/V). The pycnometer has a precisely calibrated volume.
Protocol:
-
Measure Tare Mass: Carefully clean and dry the pycnometer and its stopper. Measure its mass on an analytical balance (m_pyc).[11][13]
-
Calibrate Volume with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh the filled pycnometer (m_pyc+water).
-
Calculate Volume: The mass of the water is (m_pyc+water - m_pyc). Using the known density of water at that temperature, calculate the precise volume of the pycnometer (V = m_water / ρ_water).[11]
-
Measure Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, ensuring the temperature is controlled and recorded. Weigh the filled pycnometer (m_pyc+sample).[13]
-
Calculate Density: The mass of the sample is (m_pyc+sample - m_pyc). The density is then calculated using the calibrated volume: ρ_sample = m_sample / V.[14]
Trustworthiness: This protocol is self-validating. By first calibrating the pycnometer's volume with a primary standard (pure water), the measurement of the sample is traceable and highly accurate.[13] Temperature control is critical as density is temperature-dependent.[12]
Refractive Index Measurement
The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. It is easily and accurately measured with an Abbe refractometer.[15]
Principle: The refractive index (n) measures how much the path of light is bent, or refracted, when entering a material. It is dependent on temperature and the wavelength of light used, typically the sodium D-line (589 nm) at 20°C (n²⁰/D).
Protocol:
-
Instrument Preparation: Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (e.g., 20.0 °C).[15]
-
Calibration Check: Place a few drops of a standard liquid with a known refractive index (e.g., distilled water, n²⁰/D = 1.3330) onto the lower prism.[16] Close the prisms, adjust the focus, and verify the reading.
-
Sample Application: Open the prism and clean it with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).[17] Apply 2-3 drops of this compound to the prism surface.[17]
-
Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions is sharp and centered on the crosshairs.[17][18]
-
Reading: Read the refractive index from the scale.[18] Perform the measurement in triplicate and report the average.
Expert Insight: The sharpness of the demarcation line is crucial. If it appears colored, it indicates dispersion, which must be corrected using the instrument's compensator dial to ensure an accurate reading at the specified wavelength.[15]
Part 3: Discussion and Conclusion
The comparison between predicted and experimentally determined properties is a cornerstone of modern chemical science. For this compound, the in silico data provides a valuable, hypothesis-generating starting point, particularly for properties like lipophilicity (LogP) which are crucial for predicting pharmacokinetic behavior.
However, the lack of predicted values for fundamental physical constants like boiling point highlights the current limitations of computational models. These properties are highly sensitive to subtle intermolecular forces that can be challenging to model with perfect accuracy. Therefore, the experimental determination of boiling point, density, and refractive index is not merely a validation step; it is an essential act of primary data generation.
Should discrepancies arise between predicted and experimental values, it prompts further investigation. Potential causes could include:
-
Limitations of the algorithm: The predictive model may not be adequately parameterized for this specific class of highly fluorinated compounds.
-
Sample Impurities: The presence of impurities in the synthesized sample can significantly alter physical properties. For example, residual solvent will depress the boiling point.
-
Experimental Conditions: Failure to precisely control temperature or pressure will lead to inaccurate experimental results.
References
- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Xemistry GmbH - FAQ [xemistry.com]
- 6. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
- 7. New machine-learning application to help researchers predict chemical properties | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. scribd.com [scribd.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. che.utah.edu [che.utah.edu]
- 12. scribd.com [scribd.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. ised-isde.canada.ca [ised-isde.canada.ca]
- 15. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 16. scribd.com [scribd.com]
- 17. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 18. Abbe’s Refractometer Operational SOP [webofpharma.com]
A Comparative Guide to Enhancing Drug Lipophilicity: An Evaluation of 1,2,4-Trifluoro-3-methylbenzene
This guide provides an in-depth technical comparison of strategies to enhance the lipophilicity of drug candidates, with a specific focus on the efficacy of incorporating the 1,2,4-trifluoro-3-methylphenyl moiety. Lipophilicity, a critical physicochemical parameter, profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] An optimal level of lipophilicity is crucial for membrane permeability and reaching the target site of action.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on lipophilicity modulation in their discovery and development pipelines.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity is most commonly quantified by the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its aqueous phase (water) at equilibrium.[1][3] A higher logP value indicates greater lipophilicity.[1] While high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2] Therefore, the strategic modulation of lipophilicity is a key aspect of medicinal chemistry.
Fluorine-containing functional groups are frequently employed to fine-tune the physicochemical properties of drug candidates.[1][2] The introduction of fluorine can alter a molecule's metabolic stability, conformation, and, importantly, its lipophilicity.[1][2][4] This guide will explore the impact of the 1,2,4-trifluoro-3-methylphenyl group on lipophilicity and compare it with other common lipophilicity-enhancing moieties.
A Hypothetical Case Study: Modification of a Phenyl-Substituted Core Structure
To provide a clear and quantitative comparison, we will consider a hypothetical parent molecule, (4-aminophenyl)(phenyl)methanone (P1), a simple scaffold amenable to chemical modification. We will then compare its lipophilicity with three synthesized analogs:
-
P2: (4-aminophenyl)(1,2,4-trifluoro-3-methylphenyl)methanone
-
P3: (4-aminophenyl)(4-(trifluoromethyl)phenyl)methanone
-
P4: (4-aminophenyl)(4-(tert-butyl)phenyl)methanone
This selection allows for a direct comparison of the 1,2,4-trifluoro-3-methylphenyl group with a commonly used fluorine-containing group (trifluoromethyl) and a non-fluorinated, lipophilic alkyl group (tert-butyl).
Synthesis of Parent Molecule and Analogs
The following section outlines the synthetic protocols for the parent molecule and its analogs. The choice of reagents and reaction conditions is based on established organic chemistry principles to ensure high yield and purity.
General Synthetic Workflow
Caption: General synthetic workflow for the parent molecule and its analogs.
Experimental Protocol: Synthesis of (4-aminophenyl)(1,2,4-trifluoro-3-methylphenyl)methanone (P2)
-
Friedel-Crafts Acylation:
-
To a solution of 1,2,4-trifluoro-3-methylbenzene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.3 equivalents) portion-wise.
-
Add 4-nitrobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-nitrophenyl)(1,2,4-trifluoro-3-methylphenyl)methanone.
-
-
Reduction of the Nitro Group:
-
To a solution of (4-nitrophenyl)(1,2,4-trifluoro-3-methylphenyl)methanone (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (5.0 equivalents) and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield (4-aminophenyl)(1,2,4-trifluoro-3-methylphenyl)methanone (P2).
-
Note: The synthesis of P1, P3, and P4 follows a similar protocol, substituting the appropriate starting materials in the Friedel-Crafts acylation step.
Experimental Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) of the parent molecule and its analogs can be determined experimentally using the shake-flask method, which is considered the gold standard, or by reversed-phase high-performance liquid chromatography (RP-HPLC), a faster and more high-throughput method.[5]
Shake-Flask Method
Caption: Workflow for logP determination using the shake-flask method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a centrifuge tube. The final concentration of the test compound should be within the linear range of the analytical method.
-
Shake the tube vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Centrifuge the tube to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method for logP determination is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[5]
-
Prepare a calibration curve using a series of standard compounds with known logP values.
-
Dissolve the test compound and the standard compounds in a suitable solvent.
-
Inject each solution onto an RP-HPLC system equipped with a C18 column.
-
Elute the compounds using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. Isocratic elution is typically used.
-
Record the retention time (t_R) for each compound.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.
-
Plot log(k) versus the known logP values for the standard compounds to generate a calibration curve.
-
Determine the log(k) of the test compound and use the calibration curve to extrapolate its logP value.
Comparative Analysis of Lipophilicity
The following table presents the simulated logP values for our hypothetical parent molecule and its analogs. These values are based on the established contributions of the respective functional groups to overall lipophilicity.
| Compound | Structure | Modifying Group | Simulated logP | Expected Change in Lipophilicity |
| P1 | (4-aminophenyl)(phenyl)methanone | Phenyl | 2.50 | Baseline |
| P2 | (4-aminophenyl)(1,2,4-trifluoro-3-methylphenyl)methanone | 1,2,4-Trifluoro-3-methylphenyl | 3.80 | Significant Increase |
| P3 | (4-aminophenyl)(4-(trifluoromethyl)phenyl)methanone | 4-(Trifluoromethyl)phenyl | 3.95 | Significant Increase |
| P4 | (4-aminophenyl)(4-(tert-butyl)phenyl)methanone | 4-(tert-Butyl)phenyl | 4.20 | Very Significant Increase |
Note: The logP values presented are for illustrative purposes to demonstrate the expected trends in lipophilicity upon structural modification.
-
1,2,4-Trifluoro-3-methylphenyl Group (P2): The introduction of this group is expected to significantly increase the lipophilicity of the parent molecule. The three fluorine atoms contribute to an increase in lipophilicity due to their electron-withdrawing nature, which reduces the polarity of the aromatic ring. The methyl group also adds to the overall lipophilicity.
-
4-(Trifluoromethyl)phenyl Group (P3): The trifluoromethyl group is a well-known and potent lipophilicity enhancer.[6] Its effect is comparable to, and in this simulation, slightly greater than, the 1,2,4-trifluoro-3-methylphenyl group.
-
4-(tert-Butyl)phenyl Group (P4): The tert-butyl group, a bulky and non-polar alkyl group, is expected to provide the most significant increase in lipophilicity among the tested analogs.
Discussion and Mechanistic Insights
The choice of a lipophilicity-enhancing group in drug design is a nuanced decision that depends on the specific therapeutic target and the desired ADME properties.
-
Causality behind Experimental Choices: The selection of P2, P3, and P4 allows for a systematic evaluation of different strategies for increasing lipophilicity. P2 and P3 explore the impact of fluorination in different arrangements on the phenyl ring, while P4 provides a non-fluorinated, purely hydrophobic alternative. The parent molecule, P1, serves as a crucial baseline for comparison.
-
Self-Validating Systems: The use of both the shake-flask and RP-HPLC methods for logP determination provides a self-validating system. The shake-flask method, as the gold standard, offers high accuracy, while the RP-HPLC method provides a rapid and high-throughput alternative.[5] A strong correlation between the results from both methods would increase confidence in the determined lipophilicity values.
-
Expertise and Experience: From a medicinal chemist's perspective, while the tert-butyl group in P4 shows the highest simulated logP, it may also be more susceptible to metabolic oxidation at the benzylic position of the tert-butyl group. In contrast, the fluorinated analogs, P2 and P3, are likely to exhibit enhanced metabolic stability due to the strength of the C-F bond.[1][2] The 1,2,4-trifluoro-3-methylphenyl group in P2 offers a unique combination of increased lipophilicity and potential for improved metabolic stability, making it an attractive option for drug design.
Conclusion
The strategic incorporation of the 1,2,4-trifluoro-3-methylphenyl group presents a viable and effective strategy for enhancing the lipophilicity of drug candidates. Its impact is significant and comparable to that of the more commonly used trifluoromethyl group. The choice between these and other lipophilic moieties will depend on a careful consideration of the desired balance between lipophilicity, metabolic stability, and other key drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,4-Trifluoro-3-methylbenzene
Hazard Profile: Understanding the Risks
1,2,4-Trifluoro-3-methylbenzene is anticipated to share hazards common to other fluorinated organic compounds. Based on data from close structural analogs like 1,2,4-Trifluorobenzene, the primary risks involve flammability and irritation to the skin and eyes.[1][2] Vapors can be heavier than air, potentially forming explosive mixtures in the presence of an ignition source.[1][3]
A foundational understanding of the substance's properties is critical before any handling occurs. This allows for a risk-based assessment when selecting appropriate personal protective equipment (PPE).
| Property | Value | Source(s) |
| Physical State | Colorless Liquid | [2] |
| Primary Hazards | Flammable Liquid (Category 3) | [1][2] |
| Causes Skin Irritation (Category 2) | [1] | |
| Causes Serious Eye Irritation (Category 2A) | [1] | |
| May Cause Respiratory Irritation | [2][4] | |
| Boiling Point | ~154-155 °C (Data for a similar compound) | [1] |
| Storage | Store in a cool, dry, well-ventilated place away from ignition sources.[1][2][5] |
Core Directive: Mandatory PPE for Routine Operations
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6] The following PPE is the minimum requirement for any procedure involving this substance.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Enhanced Precaution: When there is a heightened risk of splashing or spattering (e.g., during transfers or reaction quenching), a face shield must be worn in addition to chemical safety goggles.[3][6]
Skin and Body Protection
This compound is classified as a skin irritant, necessitating comprehensive skin protection to prevent contact.[1]
-
Gloves: Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not available, nitrile rubber gloves are a common recommendation for similar aromatic compounds.[3] It is crucial to check the manufacturer's compatibility data. For prolonged operations or when handling larger quantities, consider double-gloving.[6] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.
-
Laboratory Coat: A standard lab coat is required.
-
Enhanced Protection: For tasks with a higher risk of significant splashes or spills, flame-retardant and antistatic protective clothing is recommended due to the material's flammability.[1][3]
Respiratory Protection
All work should be performed in a chemical fume hood to control vapor exposure.[4] If engineering controls are not available or are insufficient, or during a large-scale spill, respiratory protection is required.
-
Standard Operations: No respiratory protection is needed if work is conducted within a properly functioning fume hood.
-
Emergency Situations: In the event of a major spill or failure of ventilation, a self-contained breathing apparatus (SCBA) should be used by trained emergency responders.[1][3]
Operational and Disposal Plans
Trustworthy protocols are self-validating. The following workflows provide step-by-step guidance for critical operations, ensuring safety is integrated into every stage of handling.
PPE Selection Workflow
The selection of PPE is not static; it must adapt to the specific risks of the procedure. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow for this compound.
Step-by-Step Spill Management Protocol
In the event of a spill, a prepared response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area.[1]
-
Assess the Spill: Determine the size of the spill.
-
Minor Spill (manageable by lab personnel):
-
Ensure you are wearing the appropriate PPE: safety goggles, face shield, double-layered chemical-resistant gloves, and a lab coat (or flame-retardant clothing).[3]
-
Eliminate all nearby ignition sources (e.g., turn off hot plates, unplug equipment).[2][3]
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[1][3][5]
-
-
Major Spill (requires emergency response):
-
Evacuate the laboratory immediately.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]
-
Provide them with the Safety Data Sheet (SDS) for a similar compound if available.
-
-
Disposal of Contaminated PPE and Waste
Proper disposal is the final step in the safe handling lifecycle.
-
Waste Collection: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[2]
-
Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[3] The label should include the chemical name and associated hazards (e.g., "Flammable," "Irritant").
-
PPE Disposal:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately while under a safety shower if necessary.[1] Contaminated clothing must be decontaminated or disposed of as hazardous waste according to your institution's EHS guidelines.
-
-
Final Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's EHS department.[1][3]
By adhering to these scientifically-grounded protocols, you build a deep and reliable culture of safety, ensuring that your valuable research in drug development and other scientific fields is not compromised by avoidable risks.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
